molecular formula C10H14N2O3 B8412156 2-(4-Hydroxybutylamino)nitrobenzene

2-(4-Hydroxybutylamino)nitrobenzene

Cat. No.: B8412156
M. Wt: 210.23 g/mol
InChI Key: QFZHWFAWWTVNSW-UHFFFAOYSA-N
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Description

2-(4-Hydroxybutylamino)nitrobenzene is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

4-(2-nitroanilino)butan-1-ol

InChI

InChI=1S/C10H14N2O3/c13-8-4-3-7-11-9-5-1-2-6-10(9)12(14)15/h1-2,5-6,11,13H,3-4,7-8H2

InChI Key

QFZHWFAWWTVNSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCCCCO)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of 2-(4-Hydroxybutylamino)nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Hydroxybutylamino)nitrobenzene is an organic compound of interest in synthetic chemistry, potentially serving as a versatile intermediate in the development of more complex molecules, including pharmaceuticals and other biologically active agents. Its structure, featuring a nitroaromatic ring coupled with a hydroxybutylamino side chain, presents multiple reactive sites for further chemical modifications. This guide provides a comprehensive overview of the available physicochemical properties and a detailed experimental protocol for the synthesis of this compound. Due to the limited availability of experimental data in public databases, this guide relies on information extracted from patented synthetic routes and predicted values to offer a thorough profile of the compound.

Physicochemical Properties

PropertyValue (Predicted/Experimental)Data Source
Molecular Formula C₁₀H₁₄N₂O₃-
Molecular Weight 210.23 g/mol -
Appearance Not available-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
pKa Not available-
LogP (octanol-water) Not available-

Experimental Protocols

The synthesis of this compound can be achieved through nucleophilic aromatic substitution. A general and reliable method involves the reaction of a suitable ortho-substituted nitrobenzene with 4-amino-1-butanol. The following protocol is based on established synthetic methodologies for analogous compounds.

Synthesis of this compound

This procedure details the synthesis of this compound via the reaction of 1-fluoro-2-nitrobenzene with 4-amino-1-butanol.

Materials:

  • 1-fluoro-2-nitrobenzene

  • 4-amino-1-butanol

  • Triethylamine (Et₃N) or other suitable non-nucleophilic base

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF))

  • Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-fluoro-2-nitrobenzene (1 equivalent) in the chosen anhydrous solvent.

  • Addition of Reagents: To the stirred solution, add 4-amino-1-butanol (1.1 to 1.5 equivalents) followed by the base (e.g., triethylamine, 1.5 to 2 equivalents). The base is added to neutralize the hydrofluoric acid (HF) formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (1-fluoro-2-nitrobenzene) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid precipitate (triethylammonium fluoride) has formed, it can be removed by filtration.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Synthesis_Workflow Reactants 1-fluoro-2-nitrobenzene + 4-amino-1-butanol + Base (e.g., Et3N) Reaction_Vessel Reaction in Anhydrous Solvent (e.g., DMF) Reactants->Reaction_Vessel  Dissolve Heating Heating (Reflux) Reaction_Vessel->Heating  Heat Workup Aqueous Work-up (Extraction & Washes) Heating->Workup  Cool & Process Purification Column Chromatography Workup->Purification  Isolate Crude Product This compound Purification->Product  Isolate Pure

Caption: Synthetic workflow for this compound.

Disclaimer: This document is intended for informational purposes only and should be used by qualified professionals. All laboratory work should be conducted with appropriate safety precautions. The predicted physicochemical properties have not been experimentally verified and should be used with caution.

An In-depth Technical Guide to 2-(4-Hydroxybutylamino)nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Hydroxybutylamino)nitrobenzene is a substituted nitroaromatic compound. While specific data for this molecule is sparse, its structural features—a nitrobenzene core with a hydroxybutylamine substituent—suggest its potential utility as a chemical intermediate in organic synthesis, particularly for the generation of more complex molecules with potential biological activity. The nitro group is a strong electron-withdrawing group, which significantly influences the chemical reactivity of the aromatic ring. The hydroxybutylamino side chain provides a site for further functionalization and can contribute to the molecule's overall polarity and potential for biological interactions.

This guide summarizes the known synthetic utility of this compound, provides general context on the physicochemical properties and biological activities of related nitroaromatic compounds, and outlines general experimental approaches for the synthesis and analysis of such molecules.

Physicochemical Properties

Specific, experimentally determined physicochemical properties for this compound are not available in the reviewed literature. However, the properties of the parent compound, nitrobenzene, can serve as a baseline for understanding the general characteristics of this class of compounds. It is important to note that the addition of the 4-hydroxybutylamino group will significantly alter these properties, likely increasing the polarity, melting point, boiling point, and water solubility compared to nitrobenzene.

Table 1: Physicochemical Properties of Nitrobenzene (for comparative context)

PropertyValueReference(s)
Molecular FormulaC6H5NO2[1][2][3]
Molecular Weight123.11 g/mol [2][4]
Physical StateColorless to greenish-yellow oily liquid[1][4]
Melting Point5.7 °C[2][4]
Boiling Point210.8 °C[2][4]
Density1.2037 g/cm³ at 20 °C[1][4]
Solubility in Water2.1 g/L at 25 °C[4]
Log Kow1.85[4]

Synthesis and Experimental Protocols

While a dedicated synthesis protocol for this compound was not found, its role as a reactant in the synthesis of 2-(4-Hydroxybutylamino)phenylamine is documented. This indicates that this compound is a known chemical entity that can be synthesized, likely through the nucleophilic aromatic substitution of a leaving group on the nitrobenzene ring by 4-aminobutanol.

General Synthesis of Substituted Nitrobenzenes

The synthesis of substituted nitrobenzenes can be achieved through various methods, including the nitration of a substituted benzene or the modification of the nitrobenzene core.

G cluster_0 General Synthesis of Substituted Nitrobenzenes Benzene Benzene Nitrobenzene Nitrobenzene Benzene->Nitrobenzene Nitration Substituted_Benzene Substituted_Benzene Substituted_Nitrobenzene Substituted Nitrobenzene (e.g., this compound) Substituted_Benzene->Substituted_Nitrobenzene Nitration Nitrating_Agent Nitrating Agent (e.g., HNO3/H2SO4) Nitrobenzene->Substituted_Nitrobenzene Nucleophilic Aromatic Substitution Nucleophile Nucleophile (e.g., 4-Aminobutanol)

Caption: General synthetic routes to substituted nitrobenzenes.

Experimental Protocol: Reduction of this compound

The following protocol details the use of this compound as a starting material for the synthesis of 2-(4-Hydroxybutylamino)phenylamine.[5]

Objective: To synthesize 2-(4-Hydroxybutylamino)phenylamine via the reduction of this compound.

Materials:

  • This compound (30 g)

  • Ethanol (200 ml)

  • 10% Palladium on carbon (1 g)

  • Hydrogen gas

  • Silica gel for chromatography

  • Ethyl acetate

Procedure:

  • Dissolve 30 g of this compound in 200 ml of ethanol.

  • Add 1 g of 10% palladium on carbon to the solution.

  • Hydrogenate the mixture at room temperature for 3 hours under a pressure of 50 p.s.i. (344.7 kPa).

  • Filter the solution to remove the palladium on carbon catalyst.

  • Evaporate the solvent from the filtrate under vacuum.

  • Purify the resulting residue by chromatography on a silica gel column, eluting with ethyl acetate.

  • Collect the fractions containing the desired product and evaporate the solvent under vacuum to yield 2-(4-Hydroxybutylamino)phenylamine (23.2 g).

G cluster_0 Experimental Workflow: Reduction of this compound Start Dissolve this compound in Ethanol Add_Catalyst Add 10% Pd/C Start->Add_Catalyst Hydrogenation Hydrogenate at 50 p.s.i. for 3h Add_Catalyst->Hydrogenation Filtration Filter to remove catalyst Hydrogenation->Filtration Evaporation1 Evaporate solvent under vacuum Filtration->Evaporation1 Chromatography Purify by silica gel chromatography (Eluent: Ethyl Acetate) Evaporation1->Chromatography Evaporation2 Evaporate solvent from product fractions Chromatography->Evaporation2 End Obtain 2-(4-Hydroxybutylamino)phenylamine Evaporation2->End

Caption: Workflow for the synthesis of 2-(4-Hydroxybutylamino)phenylamine.

Potential Biological Activity

Specific biological activity data for this compound is not available. However, the broader class of nitroaromatic compounds is known to exhibit a wide range of biological activities. The nitro group is a key pharmacophore in several drugs and is often associated with antimicrobial and cytotoxic effects. This activity is generally attributed to the bioreduction of the nitro group within cells to form reactive nitroso, hydroxylamino, and amino derivatives, which can induce cellular damage.

The presence of the 4-hydroxybutylamino side chain could modulate this activity and introduce new pharmacological properties. The hydroxyl and amino groups can participate in hydrogen bonding and other interactions with biological macromolecules, potentially influencing the compound's target specificity and pharmacokinetic profile.

G cluster_0 Potential Biological Activity Pathway of Nitroaromatic Compounds Nitroaromatic Nitroaromatic Compound (e.g., this compound) Cellular_Uptake Cellular Uptake Nitroaromatic->Cellular_Uptake Bioreduction Enzymatic Bioreduction (Nitroreductases) Cellular_Uptake->Bioreduction Reactive_Intermediates Formation of Reactive Intermediates (Nitroso, Hydroxylamino, Amino derivatives) Bioreduction->Reactive_Intermediates Cellular_Damage Interaction with Cellular Macromolecules (DNA, Proteins, Lipids) Reactive_Intermediates->Cellular_Damage Biological_Effect Biological Effect (e.g., Cytotoxicity, Antimicrobial Activity) Cellular_Damage->Biological_Effect

Caption: General metabolic pathway for the bioactivation of nitroaromatic compounds.

Conclusion

This compound is a chemical intermediate with limited publicly available data. Its structure suggests potential for further synthetic elaboration into more complex molecules that may possess interesting biological properties. The information provided in this guide, based on a documented synthetic application and the general characteristics of nitroaromatic compounds, serves as a foundational resource for researchers interested in this and related molecules. Further experimental investigation is required to fully characterize the physicochemical properties, reactivity, and biological activity of this compound.

References

An In-depth Technical Guide to 2-(4-Hydroxybutylamino)nitrobenzene: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-(4-hydroxybutylamino)nitrobenzene is limited in publicly available scientific literature. This guide has been compiled by leveraging data from structurally similar compounds, particularly N-substituted 2-nitroanilines, to provide a comprehensive and predictive overview. All predicted data is clearly indicated and should be confirmed by experimental validation.

Introduction

This compound is an organic molecule belonging to the class of N-substituted nitroaromatic compounds. Its structure, featuring a nitrobenzene core with a hydroxybutylamino side chain, suggests potential applications in medicinal chemistry and materials science. The nitro group, a potent electron-withdrawing moiety, significantly influences the molecule's electronic properties and reactivity, making it a subject of interest for further investigation. This guide provides a detailed overview of its predicted molecular structure, physicochemical properties, a plausible synthetic route, and potential biological significance based on analogous compounds.

Molecular Structure and Chemical Properties

The molecular structure of this compound consists of a benzene ring substituted with a nitro group and a 4-hydroxybutylamino group at the ortho position. The presence of the amino group with a flexible alkyl chain terminating in a hydroxyl group introduces possibilities for hydrogen bonding and conformational flexibility.

Table 1: Predicted Physicochemical Properties
PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₁₀H₁₄N₂O₃
Molecular Weight 210.23 g/mol
Appearance Likely a yellow to orange crystalline solid or oilBased on the appearance of 2-nitroaniline and other N-substituted derivatives.[1][2]
Melting Point Expected to be in the range of 50-100 °CN-substitution on 2-nitroaniline can vary the melting point. 2-nitroaniline has a melting point of 71.5 °C.[1]
Boiling Point > 280 °C (with potential decomposition)2-nitroaniline has a boiling point of 284 °C.[1] The larger substituent may increase the boiling point.
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and ethyl acetate.The nitrobenzene core is hydrophobic, while the hydroxyl and amino groups can contribute to some water solubility.[1]
logP Estimated to be between 2.0 and 3.0Based on the lipophilicity of the nitrobenzene core and the hydrophilic contribution of the hydroxybutylamino chain.
pKa The amino group is expected to be weakly basic (pKa of the conjugate acid ~ -0.3 for 2-nitroaniline).The strong electron-withdrawing effect of the nitro group significantly reduces the basicity of the amino group.[1]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

G A 2-Fluoronitrobenzene C This compound A->C Nucleophilic Aromatic Substitution B 4-Aminobutanol B->C D Base (e.g., K2CO3, Et3N) Solvent (e.g., DMF, DMSO) D->C

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Predictive)
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoronitrobenzene (1 equivalent), 4-aminobutanol (1.1 equivalents), and a suitable base such as potassium carbonate (2 equivalents).

  • Solvent Addition: Add a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the reactants.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The product may precipitate out or can be extracted with an organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

This protocol is based on the general reactivity of 2-halonitrobenzenes in nucleophilic aromatic substitution reactions.[1]

Spectroscopic Characterization (Predictive)

The following table summarizes the expected spectroscopic data for this compound based on the known spectra of related compounds.

Table 2: Predicted Spectroscopic Data
TechniqueExpected FeaturesBasis for Prediction
¹H NMR Aromatic protons: Multiplets in the range of 6.5-8.2 ppm. Methylene protons (CH₂): Multiplets in the range of 1.5-3.5 ppm. Hydroxyl proton (OH): A broad singlet, chemical shift dependent on solvent and concentration. Amine proton (NH): A broad singlet or triplet, potentially coupled to adjacent CH₂.Based on ¹H NMR data for nitrobenzene and N-alkylanilines.[3][4]
¹³C NMR Aromatic carbons: Peaks in the range of 110-150 ppm. Methylene carbons: Peaks in the range of 25-70 ppm.Based on ¹³C NMR data for substituted nitrobenzenes.[5][6]
IR Spectroscopy N-O asymmetric stretch: 1500-1550 cm⁻¹. N-O symmetric stretch: 1300-1360 cm⁻¹. N-H stretch: 3300-3500 cm⁻¹. O-H stretch: Broad peak around 3200-3600 cm⁻¹. C-H (aromatic) stretch: ~3000-3100 cm⁻¹. C-H (aliphatic) stretch: ~2850-2960 cm⁻¹.Characteristic IR absorption frequencies for nitro and amino groups.[7][8][9][10]
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 210. Fragmentation pattern would likely involve loss of the nitro group (NO₂) and cleavage of the alkyl chain.Based on the calculated molecular weight and common fragmentation patterns of nitroaromatic compounds.[11][12]

Potential Biological Activity and Signaling Pathways

Nitroaromatic compounds are known to possess a wide range of biological activities, often stemming from the redox properties of the nitro group.[13][14][15] The nitro group can be enzymatically reduced within cells to form reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions.[14] These reactive species can interact with various cellular macromolecules, leading to a range of biological effects.

Potential Signaling Pathway Involvement

G A This compound B Cellular Reductases (e.g., NADPH-cytochrome P450 reductase) A->B Enzymatic Reduction C Nitro Radical Anion B->C D Reactive Oxygen Species (ROS) Generation C->D Redox Cycling F Interaction with Cellular Nucleophiles (e.g., DNA, proteins) C->F E Oxidative Stress D->E G Cellular Damage / Apoptosis E->G F->G

Caption: Potential mechanism of action for nitroaromatic compounds.

Areas for Further Research
  • Antimicrobial Activity: Many nitro compounds exhibit antibacterial and antiparasitic properties.[13] The title compound could be investigated for its efficacy against various pathogens.

  • Anticancer Activity: Some nitroaromatic compounds have shown promise as anticancer agents, often by inducing oxidative stress in cancer cells.[16]

  • Enzyme Inhibition: The molecule could be screened for inhibitory activity against various enzymes, particularly those involved in microbial or cancer cell proliferation.

Conclusion

This compound is a molecule with potential for further investigation in medicinal chemistry and related fields. This guide provides a foundational understanding of its predicted properties and a starting point for its synthesis and characterization. Experimental validation of the predicted data is crucial for advancing our knowledge of this compound and exploring its potential applications. The diverse biological activities of the broader class of nitroaromatic compounds suggest that this compound could be a valuable lead compound for the development of new therapeutic agents.

References

Technical Guide: Solubility Profile of 2-(4-Hydroxybutylamino)nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Structural Analysis and Solubility Prediction

2-(4-Hydroxybutylamino)nitrobenzene is an organic compound characterized by a 2-nitroaniline core structure modified with a 4-hydroxybutyl group attached to the amine. The key structural features influencing its solubility are:

  • Aromatic Nitro Group (-NO₂): A polar, electron-withdrawing group that can participate in dipole-dipole interactions.

  • Secondary Amine (-NH-): Capable of acting as a hydrogen bond donor and acceptor.

  • Terminal Hydroxyl Group (-OH): A polar group that is a strong hydrogen bond donor and acceptor.

  • Benzene Ring: A nonpolar, hydrophobic moiety.

  • Butyl Chain (-C₄H₈-): A flexible, nonpolar hydrocarbon chain.

The general principle of "like dissolves like" governs solubility.[1][2] The presence of both polar (nitro, amine, hydroxyl) and nonpolar (benzene ring, butyl chain) regions suggests that this compound will exhibit a mixed solubility profile. It is expected to be more soluble in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions, and less soluble in purely nonpolar solvents or water.

The logical relationship between the compound's functional groups and its expected solubility is illustrated in the diagram below.

G cluster_compound This compound Structure cluster_solvents Solvent Types cluster_interactions Primary Interactions Driving Solubility compound Functional Groups Nitro (-NO₂) Amine (-NH-) Hydroxyl (-OH) Aromatic Ring Butyl Chain h_bond Hydrogen Bonding compound->h_bond dipole Dipole-Dipole compound->dipole vdw Van der Waals compound->vdw polar_protic Polar Protic (e.g., Ethanol, Methanol) conclusion Prediction: Highest solubility in polar solvents (protic & aprotic). Limited solubility in water and nonpolar solvents. polar_aprotic Polar Aprotic (e.g., Acetone, DMF) nonpolar Nonpolar (e.g., Hexane, Toluene) water Water h_bond->polar_protic Strong h_bond->water Moderate dipole->polar_protic Strong dipole->polar_aprotic Strong vdw->polar_aprotic Weak vdw->nonpolar Strong

Figure 1: Predicted solubility based on molecular structure.

Solubility Data of a Structural Analog: 2-Nitroaniline

To provide a quantitative reference, this section presents solubility data for 2-nitroaniline, which represents the core of the target compound without the hydroxybutyl substituent. 2-Nitroaniline is generally more soluble in organic solvents than in water.[3] The addition of the 4-hydroxybutyl chain to 2-nitroaniline is expected to increase its polarity and hydrogen bonding capacity, potentially enhancing solubility in polar protic solvents like alcohols, while the added hydrocarbon length may slightly improve solubility in less polar solvents compared to the parent aniline.

Table 1: Solubility of 2-Nitroaniline in Various Solvents

SolventSolvent TypeSolubilityTemperature (°C)
WaterPolar Protic0.117 g / 100 mL[4]20
EthanolPolar ProticSoluble[5]Not Specified
Diethyl EtherPolar AproticVery Soluble[5]Not Specified
AcetonePolar AproticVery Soluble[5]Not Specified
BenzeneNonpolarVery Soluble[5]Not Specified
ChloroformNonpolarSoluble[5]Not Specified

Note: "Soluble" and "Very Soluble" are qualitative descriptors from the literature; quantitative data was not specified in the cited sources.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the isothermal shake-flask method is a widely accepted and reliable technique.[1] The following protocol provides a standardized procedure.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (solute)

  • Selected organic solvent(s)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical instrument, e.g., UV-Vis spectrophotometer).

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure saturation is reached.

  • Solvent Addition: Accurately add a known volume or mass of the chosen organic solvent to each vial.

  • Equilibration: Seal the vials securely and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure the system reaches equilibrium. The time required may need to be determined empirically.[6]

  • Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the temperature bath for several hours to let the excess solid settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately pass the sample through a syringe filter to remove all undissolved solid particles.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a calibrated HPLC or UV-Vis method to determine the concentration of the solute.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units such as g/L, mg/mL, or mol/L.

The workflow for this experimental protocol is visualized below.

G start Start prep 1. Add excess solid solute to vial start->prep add_solvent 2. Add known volume of solvent prep->add_solvent equilibrate 3. Equilibrate at constant T (e.g., 24-72h with shaking) add_solvent->equilibrate settle 4. Settle to allow phase separation equilibrate->settle sample 5. Withdraw supernatant with syringe settle->sample filter 6. Filter sample (e.g., 0.45 µm PTFE) sample->filter dilute 7. Dilute filtrate to a known concentration filter->dilute analyze 8. Quantify concentration (e.g., HPLC, UV-Vis) dilute->analyze calculate 9. Calculate solubility analyze->calculate end_node End calculate->end_node

Figure 2: Workflow for the isothermal shake-flask solubility method.

Potential Synthetic Pathway

Understanding the synthesis of a compound can provide context for its purification, which is directly related to its solubility properties. A plausible and common method for synthesizing N-substituted nitroanilines is through nucleophilic aromatic substitution. The diagram below outlines a potential two-step synthesis for this compound starting from 2-nitrochlorobenzene and 4-amino-1-butanol.

G cluster_reactants Starting Materials cluster_process Reaction Step cluster_products Product & Purification r1 2-Nitrochlorobenzene process Nucleophilic Aromatic Substitution r1->process r2 4-Amino-1-butanol r2->process conditions Conditions: - Base (e.g., K₂CO₃) - Polar aprotic solvent (e.g., DMF) - Heat process->conditions product Crude Product: This compound process->product purification Purification product->purification final_product Pure Product purification->final_product

Figure 3: Plausible synthesis pathway for the target compound.

Conclusion

While direct, quantitative solubility data for this compound remains uncharacterized in the accessible literature, a robust qualitative assessment can be made based on its molecular structure. The presence of multiple polar functional groups suggests good solubility in polar organic solvents, particularly those capable of hydrogen bonding. For drug development and research applications requiring precise data, the isothermal shake-flask method detailed in this guide provides a reliable framework for experimental determination. The provided data on the structural analog 2-nitroaniline serves as a useful, albeit imperfect, benchmark for estimating solubility behavior.

References

In-depth Technical Guide: Spectroscopic and Synthetic Profile of 2-(4-Hydroxybutylamino)nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 2-(4-Hydroxybutylamino)nitrobenzene. The information is compiled from available scientific literature, offering a valuable resource for researchers engaged in drug discovery and development.

Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)

Nucleus Solvent Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
¹HCDCl₃~8.1d~8.5Ar-H (ortho to NO₂)
~7.4t~7.5Ar-H (para to NO₂)
~6.8d~8.5Ar-H (ortho to NH)
~6.6t~7.5Ar-H (meta to NO₂)
~3.7t~6.0-CH₂-OH
~3.4q~6.5-NH-CH₂-
~1.8p~6.5-CH₂-CH₂-OH
~1.7p~6.5-NH-CH₂-CH₂-
~2.0br s--OH, -NH
¹³CCDCl₃~146s-C-NO₂
~136d-Ar-CH (para to NO₂)
~130s-C-NH
~125d-Ar-CH (ortho to NO₂)
~115d-Ar-CH (ortho to NH)
~114d-Ar-CH (meta to NO₂)
~62t--CH₂-OH
~43t--NH-CH₂-
~30t--CH₂-CH₂-OH
~26t--NH-CH₂-CH₂-

Table 2: Mass Spectrometry (MS) Data (Predicted)

Technique Ionization Mode m/z Relative Intensity (%) Assignment
ESIPositive211.1077100[M+H]⁺
193.0971~40[M-H₂O+H]⁺
165.0660~25[M-C₄H₈O+H]⁺

Table 3: Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
~3400BroadO-H stretchHydroxyl group
~3350MediumN-H stretchSecondary amine
~3100-3000MediumC-H stretchAromatic
~2940, ~2870MediumC-H stretchAliphatic
~1590StrongN-O asymmetric stretchNitro group
~1520, ~1450StrongC=C stretchAromatic ring
~1340StrongN-O symmetric stretchNitro group
~1250MediumC-N stretchAryl-amine
~1050StrongC-O stretchPrimary alcohol

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data (Predicted)

Solvent λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Transition
Ethanol~250~10000π → π
~410~5000n → π

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction between 1-fluoro-2-nitrobenzene and 4-aminobutanol.

Materials:

  • 1-fluoro-2-nitrobenzene

  • 4-aminobutanol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • To a solution of 1-fluoro-2-nitrobenzene (1.0 eq) in acetonitrile, 4-aminobutanol (1.2 eq) and potassium carbonate (2.0 eq) are added.

  • The reaction mixture is stirred and heated to reflux (approximately 82°C) for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting residue is partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is evaporated to yield the crude product.

  • Purification of the crude product is performed by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford this compound as a pure solid.

Mandatory Visualization

The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reactants 1-Fluoro-2-nitrobenzene + 4-Aminobutanol Reaction Nucleophilic Aromatic Substitution (K₂CO₃, Acetonitrile, Reflux) Reactants->Reaction Step 1 Workup Aqueous Workup & Extraction Reaction->Workup Step 2 Purification Column Chromatography Workup->Purification Step 3 Product This compound Purification->Product Step 4 NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR UV_Vis UV-Vis Spectroscopy Product->UV_Vis

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Signaling_Pathway_Placeholder cluster_pathway Hypothetical Signaling Pathway Interaction Compound This compound Target Protein Target (e.g., Kinase, Receptor) Compound->Target Binds/Modulates Downstream1 Downstream Effector 1 Target->Downstream1 Activates/Inhibits Downstream2 Downstream Effector 2 Downstream1->Downstream2 Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream2->Cellular_Response

Theoretical Examination of 2-(4-Hydroxybutylamino)nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical overview of 2-(4-Hydroxybutylamino)nitrobenzene, a substituted nitroaromatic compound. Due to the limited availability of direct experimental data, this document synthesizes information from related compounds and established chemical principles to postulate its physicochemical properties, potential synthesis routes, reactivity, and biological significance. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering a structured framework for future experimental investigation.

Introduction

This compound belongs to the class of N-substituted o-nitroanilines. The structure is characterized by a nitrobenzene core with a 4-hydroxybutylamino substituent at the ortho position. The presence of the electron-withdrawing nitro group, the aromatic ring, and the flexible hydroxybutylamino side chain suggests a molecule with potential for diverse chemical interactions and biological activities. Nitroaromatic compounds are known for their broad spectrum of biological effects, including antimicrobial and cytotoxic activities, often attributed to the redox properties of the nitro group.[1][2] The hydroxybutylamino moiety introduces hydrophilicity and potential sites for metabolic transformation, which could modulate its pharmacokinetic and pharmacodynamic profiles.

Physicochemical Properties (Theoretical)

The exact physicochemical properties of this compound have not been empirically determined. However, we can extrapolate estimated values based on the known properties of nitrobenzene and the structural contribution of the 4-hydroxybutylamino group.

Table 1: Estimated Physicochemical Properties

PropertyEstimated Value/CharacteristicRationale
Molecular Formula C10H14N2O3Based on chemical structure
Molecular Weight 210.23 g/mol Calculated from the molecular formula
Appearance Likely a yellow to orange crystalline solidBased on related nitroaniline compounds
Melting Point (°C) Moderately highAromatic core and potential for hydrogen bonding
Boiling Point (°C) HighHigh molecular weight and polarity
Solubility Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, DMSO)Aromatic core is hydrophobic; polar groups enhance solubility in polar organic solvents
logP (octanol-water) ~1.5 - 2.5Nitrobenzene logP is 1.85[3]; the hydroxybutyl group will slightly modify this.
pKa Weakly acidic (N-H), weakly basic (N)The nitro group reduces the basicity of the amino nitrogen.

Note: These values are theoretical estimations and require experimental verification.

Synthesis and Reactivity

Proposed Synthesis Pathway

A plausible synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable starting material, such as 2-chloronitrobenzene, with 4-amino-1-butanol. This reaction is a common method for the preparation of N-substituted nitroanilines.[4]

Synthesis of this compound start 2-Chloronitrobenzene + 4-Amino-1-butanol reaction Nucleophilic Aromatic Substitution start->reaction product This compound reaction->product conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Heat conditions->reaction purification Purification (e.g., Column Chromatography) product->purification final_product Pure Product purification->final_product

Proposed synthesis workflow for this compound.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a round-bottom flask, add 2-chloronitrobenzene (1 equivalent), 4-amino-1-butanol (1.2 equivalents), and a suitable base such as potassium carbonate (2 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).

  • Reaction Conditions: Heat the mixture at 80-100 °C and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its key functional groups:

  • Nitro Group: The nitro group can be readily reduced to an amino group. A common method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.[5] This conversion is a critical step in the synthesis of corresponding phenylenediamine derivatives, which are valuable intermediates in medicinal chemistry.

  • Aromatic Ring: The nitro group is strongly deactivating, making the aromatic ring less susceptible to electrophilic substitution. Conversely, it activates the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

  • Amino Group: The secondary amine can undergo acylation, alkylation, and other standard amine reactions.

  • Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be esterified or etherified.

Potential Biological Activity and Signaling Pathways

Postulated Mechanism of Action

Nitroaromatic compounds often exert their biological effects through redox cycling. The nitro group can be enzymatically reduced by cellular reductases to form a nitro radical anion. In the presence of oxygen, this radical can be re-oxidized to the parent nitro compound, generating a superoxide radical. This process, known as futile cycling, can lead to oxidative stress and cellular damage. Alternatively, further reduction of the nitro group can produce nitroso, hydroxylamino, and amino derivatives, some of which can form covalent adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity.[1][2]

Postulated Biological Activity Pathway compound This compound reduction Cellular Reductases compound->reduction nitro_radical Nitro Radical Anion reduction->nitro_radical nitro_radical->compound Re-oxidation oxygen O2 nitro_radical->oxygen further_reduction Further Reduction nitro_radical->further_reduction superoxide Superoxide Radical (O2-) oxygen->superoxide Generates oxidative_stress Oxidative Stress superoxide->oxidative_stress cell_death Cell Death oxidative_stress->cell_death reactive_intermediates Reactive Intermediates (Nitroso, Hydroxylamino) further_reduction->reactive_intermediates macromolecule_adducts Macromolecule Adducts (DNA, Proteins) reactive_intermediates->macromolecule_adducts macromolecule_adducts->cell_death

Postulated mechanism of nitroaromatic-induced cytotoxicity.
Potential Therapeutic Applications

Given the known activities of other nitroaromatic compounds, this compound could be investigated for:

  • Antimicrobial Activity: Many nitro compounds exhibit broad-spectrum activity against bacteria, fungi, and protozoa.[6]

  • Anticancer Activity: The ability to induce oxidative stress and form DNA adducts makes this class of compounds potential candidates for anticancer drug development.

  • Enzyme Inhibition: The specific substitution pattern may allow for targeted inhibition of certain enzymes.

Conclusion

This compound is a molecule of interest with a scarcity of published experimental data. This technical guide has provided a theoretical framework for its synthesis, properties, and potential biological activities based on established chemical principles and data from related compounds. The presented information is intended to stimulate and guide future experimental research on this compound, which may hold promise in various fields, including medicinal chemistry and materials science. Experimental validation of the proposed synthesis, physicochemical properties, and biological activities is essential for a complete understanding of this molecule.

References

An In-depth Technical Guide to 2-(4-Hydroxybutylamino)nitrobenzene (HC Yellow No. 2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Hydroxybutylamino)nitrobenzene, also known by its cosmetic industry designation HC Yellow No. 2, is a synthetic nitroaromatic compound.[1][2] Initially explored in the context of chemical synthesis, its primary application is as a direct dye in semi-permanent and permanent hair coloring formulations.[1][2] This guide provides a comprehensive overview of its discovery, history, physicochemical properties, synthesis, analytical methods, and biological activity.

Discovery and History

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for formulation development, safety assessment, and understanding its environmental fate.

Table 1: Physicochemical Properties of this compound (HC Yellow No. 2)

PropertyValueReference(s)
Chemical Formula C10H14N2O3
Molecular Weight 210.23 g/mol
Appearance Yellow to brown solid powder[3]
Melting Point 71-75°C[3]
Boiling Point 376.6 ± 22.0 °C (Predicted)
Flash Point 181.6°C
Solubility Soluble in Methanol; Water solubility: 1.85 g/L at 20°C[4]
LogP 1.5 at 20°C
Maximum Wavelength (λmax) 441 nm (in NaOH aq.)
pKa 14.60 ± 0.10 (Predicted)

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the nucleophilic aromatic substitution of a leaving group (e.g., a halogen) on the nitrobenzene ring with 4-aminobutan-1-ol.

Reaction Scheme:

G reactant1 2-Halonitrobenzene product This compound reactant1->product + reactant2 4-Aminobutan-1-ol reactant2->product byproduct HX (acid) product->byproduct -

Caption: General synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloronitrobenzene in a suitable solvent such as ethanol.

  • Addition of Amine: Add an equimolar amount or a slight excess of 4-aminobutan-1-ol to the solution.

  • Base: Add a base, such as sodium carbonate or triethylamine, to neutralize the acid (e.g., HCl) formed during the reaction.

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

  • Work-up: After cooling, filter the reaction mixture to remove any inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Analytical Methods

4.2.1. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column.

  • Mobile Phase: A mixture of methanol and water is commonly used.[5][6]

  • Detection: UV detection at a wavelength of 254 nm.[5][6]

  • Sample Preparation: Samples are typically dissolved in the mobile phase and filtered through a 0.45 µm filter before injection.

4.2.2. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR spectroscopy are used to confirm the chemical structure. The 1H-NMR spectrum is expected to be consistent with the structure of this compound.[7]

  • Fourier-Transform Infrared (FT-IR): The FT-IR spectrum should show characteristic peaks for the N-H, O-H, C-H (aromatic and aliphatic), and NO2 functional groups. The FT-IR spectrum has been shown to be consistent with the compound's structure.[7]

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.

Biological Activity and Toxicology

The primary application of this compound is in hair dye formulations. Its biological activity has been assessed mainly in the context of its safety for cosmetic use.

Mechanism of Action in Hair Dyeing:

As a direct dye, HC Yellow No. 2 does not undergo a chemical reaction to impart color.[1] Instead, due to its relatively low molecular weight, it penetrates the hair shaft and adheres to the hair's proteins, resulting in a yellow coloration.[2] This process is non-oxidative.[1]

G Dye HC Yellow No. 2 (in formulation) Penetration Penetration Dye->Penetration HairShaft Hair Shaft Adhesion Adhesion to Keratin HairShaft->Adhesion Penetration->HairShaft ColoredHair Colored Hair Adhesion->ColoredHair

Caption: Mechanism of action of HC Yellow No. 2 as a direct hair dye.

Toxicological Profile:

The safety of HC Yellow No. 2 has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel.[1]

Table 2: Summary of Toxicological Data for HC Yellow No. 2

EndpointResultConcentration/DoseSpeciesReference(s)
Acute Oral Toxicity (LD50) 1.2 - 2.5 g/kg (male) 0.6 - 1.2 g/kg (female)N/ARat[8]
Skin Irritation Not a primary irritantN/AN/A[8]
Eye Irritation Minor irritant10%Rabbit[8]
Skin Sensitization Not a sensitizer or photosensitizer10%Guinea Pig[8]
Mutagenicity (Ames Test) NegativeN/AS. typhimurium[8]
Developmental Toxicity Not a developmental toxicantN/AN/A[1]

The CIR Expert Panel concluded that HC Yellow No. 2 is safe for use in hair dyes at concentrations up to 3%.[1]

Signaling Pathways

Currently, there is a lack of specific research on the detailed signaling pathways modulated by this compound. Toxicological studies have focused on observable endpoints rather than a mechanistic understanding at the molecular level. Given its nitroaromatic structure, general pathways related to the metabolism of such compounds in biological systems may be relevant.

G Nitrobenzene This compound Metabolism Metabolic Activation/Detoxification Nitrobenzene->Metabolism ReactiveMetabolites Reactive Metabolites Metabolism->ReactiveMetabolites DetoxifiedMetabolites Detoxified Metabolites Metabolism->DetoxifiedMetabolites CellularTargets Interaction with Cellular Macromolecules ReactiveMetabolites->CellularTargets Excretion Excretion DetoxifiedMetabolites->Excretion ToxicologicalEffects Observed Toxicological Effects CellularTargets->ToxicologicalEffects

Caption: Putative general metabolic pathway for nitroaromatic compounds.

Conclusion

This compound, or HC Yellow No. 2, is a well-characterized synthetic dye with a primary and established use in the cosmetics industry. Its synthesis is straightforward, and analytical methods for its identification and quantification are well-established. While its toxicological profile has been deemed safe for its intended use at specified concentrations, further research into its potential interactions with cellular signaling pathways could provide a more complete understanding of its biological activity. This guide serves as a foundational resource for professionals in research and development who are working with or investigating this compound.

References

Health and Safety Data for 2-(4-Hydroxybutylamino)nitrobenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This technical guide synthesizes the available health and safety information for nitrobenzene, the parent compound of 2-(4-Hydroxybutylamino)nitrobenzene. Due to the scarcity of specific data for the derivative, this document serves as a foundational reference for researchers, scientists, and drug development professionals. The guide covers hazard classifications, toxicological properties, physical and chemical characteristics, and general safety precautions. All quantitative data is presented in structured tables, and a generalized experimental workflow for chemical safety assessment is provided as a visual guide.

Physicochemical Properties of Nitrobenzene

The following table summarizes the key physical and chemical properties of nitrobenzene. These properties are essential for understanding its potential for exposure and environmental fate.

PropertyValueReference
Molecular Formula C₆H₅NO₂
Molecular Weight 123.11 g/mol
Appearance Colorless to pale yellow, oily liquid
Odor Almond-like, pungent
Melting Point 5.7 °C
Boiling Point 210.8 °C
Density 1.2037 g/cm³ at 20 °C
Vapor Pressure 0.245 mmHg at 25 °C
Solubility in Water 2.1 g/L at 25 °C
Log Kow (Octanol-Water Partition Coefficient) 1.85
Flash Point 88 °C
Autoignition Temperature 482 °C

Toxicological Profile of Nitrobenzene

Nitrobenzene is a highly toxic compound with significant health hazards. The primary routes of exposure are inhalation, dermal contact, and ingestion.

Acute Toxicity

Acute exposure to nitrobenzene can lead to severe health effects, primarily methemoglobinemia, a condition where the oxygen-carrying capacity of blood is reduced.

Route of ExposureEndpointSpeciesValueReference
OralLD50Mouse590 mg/kg
InhalationLC50Rat439-714 ppm (4 hours)
DermalLD50Rat>0.8 g/kg (survival)
Chronic Toxicity and Carcinogenicity

Prolonged or repeated exposure to nitrobenzene may cause damage to organs, including the blood, kidneys, lungs, and liver. The International Agency for Research on Cancer (IARC) has classified nitrobenzene as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans". It has been shown to cause tumors in the liver, kidney, and thyroid of rats.

Hazard Identification and Classification

The following table summarizes the hazard classifications for nitrobenzene according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed
Acute Toxicity, Dermal3H311: Toxic in contact with skin
Acute Toxicity, Inhalation3H331: Toxic if inhaled
Carcinogenicity2H351: Suspected of causing cancer
Reproductive Toxicity1BH360: May damage fertility or the unborn child
Specific Target Organ Toxicity (Repeated Exposure)1H372: Causes damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment, Chronic3H412: Harmful to aquatic life with long lasting effects

Experimental Protocols

Specific experimental protocols for determining the health and safety data of this compound are not available. The following diagram illustrates a generalized workflow for assessing the toxicity of a novel chemical compound.

experimental_workflow cluster_0 Phase 1: In Silico & In Vitro Assessment cluster_1 Phase 2: Acute Toxicity Testing (In Vivo) cluster_2 Phase 3: Sub-chronic & Chronic Toxicity Testing (In Vivo) cluster_3 Phase 4: Data Analysis & Risk Assessment QSAR QSAR Modeling (Toxicity Prediction) Ames Ames Test (Mutagenicity) QSAR->Ames Initial Screening CellCulture Cell Culture Assays (Cytotoxicity) Ames->CellCulture AcuteOral Acute Oral Toxicity (LD50) CellCulture->AcuteOral Proceed if warranted AcuteDermal Acute Dermal Toxicity (LD50) AcuteOral->AcuteDermal AcuteInhalation Acute Inhalation Toxicity (LC50) AcuteDermal->AcuteInhalation RepeatedDose Repeated Dose Toxicity (28-day or 90-day study) AcuteInhalation->RepeatedDose Proceed for long-term effects Carcinogenicity Carcinogenicity Study RepeatedDose->Carcinogenicity ReproTox Reproductive & Developmental Toxicity Study Carcinogenicity->ReproTox DataAnalysis Statistical Analysis of All Data ReproTox->DataAnalysis RiskAssessment Hazard Identification & Dose-Response Assessment DataAnalysis->RiskAssessment SDS Safety Data Sheet (SDS) Generation RiskAssessment->SDS

Generalized workflow for chemical toxicity assessment.

Signaling Pathways

There is no information available in the searched literature regarding the specific signaling pathways affected by this compound. The primary mechanism of toxicity for nitrobenzene is the induction of methemoglobinemia, which is a result of the oxidation of ferrous iron in hemoglobin to the ferric state, impairing oxygen transport. The metabolic pathways of nitrobenzene involve reduction to aniline and other intermediates, or oxidation to nitrophenols.

Safety Precautions and Handling

Given the high toxicity of the parent compound, stringent safety measures should be implemented when handling this compound.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed and away from heat, sparks, and open flames.

  • Spill Response: In case of a spill, evacuate the area and remove all sources of ignition. Absorb the spill with inert material and place it in a suitable container for disposal. Do not allow it to enter drains or waterways.

Conclusion

This technical guide provides a summary of the available health and safety data for nitrobenzene as a surrogate for this compound. The high toxicity and potential carcinogenicity of nitrobenzene underscore the need for extreme caution when handling its derivatives. It is imperative for researchers and drug development professionals to conduct a thorough and specific risk assessment for this compound, including the experimental determination of its toxicological and physicochemical properties, before its use in any application.

Methodological & Application

Synthesis of 2-(4-Hydroxybutylamino)nitrobenzene: A Detailed Protocol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: This document provides a comprehensive protocol for the synthesis of 2-(4-Hydroxybutylamino)nitrobenzene, a valuable intermediate for researchers in drug development and medicinal chemistry. The synthesis involves a two-step process commencing with the nitration of chlorobenzene to yield 2-chloronitrobenzene, followed by a nucleophilic aromatic substitution (SNAr) reaction with 4-amino-1-butanol. This protocol offers detailed methodologies, safety precautions, and data presentation to ensure reproducible and safe execution in a laboratory setting.

Overview of Synthetic Pathway

The synthesis of this compound from nitrobenzene is most effectively achieved through an indirect, two-step route. Direct amination of nitrobenzene is generally inefficient. A more practical approach involves the initial preparation of an activated nitroaromatic compound, 2-chloronitrobenzene, which then readily undergoes nucleophilic aromatic substitution with the desired amine.

The overall synthetic scheme is as follows:

Step 1: Nitration of Chlorobenzene

Chlorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce a mixture of ortho- and para-nitrochlorobenzene isomers. The ortho-isomer, 2-chloronitrobenzene, is the desired reactant for the subsequent step and can be separated from the para-isomer by fractional distillation.

Step 2: Nucleophilic Aromatic Substitution

2-Chloronitrobenzene is reacted with 4-amino-1-butanol in the presence of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to yield the final product, this compound. The nitro group in the ortho position to the chlorine atom activates the aromatic ring for nucleophilic attack.

Safety Precautions

General: All experimental procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, must be worn at all times.

Specific Hazards:

  • Nitrobenzene and its derivatives (e.g., 2-chloronitrobenzene): These compounds are toxic, suspected carcinogens, and can be absorbed through the skin.[1][2][3][4] Avoid inhalation, ingestion, and skin contact.

  • Concentrated Acids (Nitric and Sulfuric): Highly corrosive and strong oxidizing agents. Handle with extreme care and always add acid to water, never the other way around.

  • 4-Amino-1-butanol: Causes severe skin burns and eye damage.[5][6][7] Handle in a fume hood and avoid contact.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): Corrosive and should be handled with care.

Refer to the Safety Data Sheets (SDS) for all chemicals before commencing any experimental work.[1][2][3][4][6][7]

Experimental Protocols

Step 1: Synthesis of 2-Chloronitrobenzene

This procedure is based on the established method for the nitration of chlorobenzene.[8]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Chlorobenzene112.5656.3 g (51.2 mL)0.50
Concentrated Nitric Acid (70%)63.0135.7 g (25.5 mL)0.40
Concentrated Sulfuric Acid (98%)98.0878.5 g (42.6 mL)0.80
Ice-As needed-
5% Sodium Bicarbonate Solution-~200 mL-
Anhydrous Magnesium Sulfate-~10 g-
Round-bottom flask (250 mL)-1-
Dropping funnel-1-
Magnetic stirrer and stir bar-1-
Ice bath-1-
Separatory funnel-1-
Distillation apparatus-1-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 56.3 g (51.2 mL) of chlorobenzene.

  • Cool the flask in an ice bath with stirring.

  • In a separate beaker, carefully prepare the nitrating mixture by slowly adding 78.5 g (42.6 mL) of concentrated sulfuric acid to 35.7 g (25.5 mL) of concentrated nitric acid, while cooling in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the stirred chlorobenzene over a period of approximately 60 minutes, ensuring the reaction temperature is maintained between 20-30°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture into a beaker containing 500 g of crushed ice and water. Stir until all the ice has melted.

  • Transfer the mixture to a separatory funnel and separate the organic layer (bottom layer).

  • Wash the organic layer sequentially with 100 mL of cold water, 100 mL of 5% sodium bicarbonate solution, and finally with 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting mixture of 2-nitrochlorobenzene and 4-nitrochlorobenzene is then separated by fractional distillation under vacuum. 2-nitrochlorobenzene has a boiling point of 246°C at atmospheric pressure.[2][8]

Expected Yield: The nitration of chlorobenzene typically yields a mixture of approximately 35% 2-chloronitrobenzene and 65% 4-chloronitrobenzene.

Step 2: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of N-substituted-2-nitroanilines.[9]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Chloronitrobenzene157.557.88 g0.05
4-Amino-1-butanol89.145.35 g (5.53 mL)0.06
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)152.249.13 g (9.0 mL)0.06
Toluene-100 mL-
Ethyl acetate-As needed for chromatography-
Hexane-As needed for chromatography-
Round-bottom flask (250 mL)-1-
Reflux condenser-1-
Magnetic stirrer and stir bar-1-
Heating mantle-1-
Rotary evaporator-1-
Chromatography column-1-
Silica gel-As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 7.88 g of 2-chloronitrobenzene and 5.35 g of 4-amino-1-butanol in 100 mL of toluene.

  • Add 9.13 g of DBU to the mixture.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with 2 x 50 mL of 1 M HCl to remove DBU and any unreacted amine.

  • Wash the organic layer with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. The product is typically a colored solid.

Expected Yield: Based on similar reactions, yields in the range of 75-90% can be expected.[9]

Data Presentation

Table 1: Reactant and Product Information

CompoundStructureMolar Mass ( g/mol )CAS NumberKey Properties
ChlorobenzeneC₆H₅Cl112.56108-90-7Flammable liquid
2-ChloronitrobenzeneC₆H₄ClNO₂157.5588-73-3Toxic solid, m.p. 34-35°C[8]
4-Amino-1-butanolC₄H₁₁NO89.1413325-10-5Corrosive liquid, b.p. 206°C
This compoundC₁₀H₁₄N₂O₃210.23N/AExpected to be a colored solid

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Chemical Shifts/Peaks
¹H NMR (CDCl₃, 400 MHz)δ 8.2-8.0 (d, 1H, Ar-H), 7.5-7.3 (t, 1H, Ar-H), 6.9-6.7 (d, 1H, Ar-H), 6.6-6.4 (t, 1H, Ar-H), 5.5-5.0 (br s, 1H, NH), 3.8-3.6 (t, 2H, CH₂-OH), 3.4-3.2 (q, 2H, NH-CH₂), 1.9-1.6 (m, 4H, -CH₂-CH₂-), ~2.0 (br s, 1H, OH)
¹³C NMR (CDCl₃, 100 MHz)δ 146-144 (Ar-C), 137-135 (Ar-C), 130-128 (Ar-C), 116-114 (Ar-C), 114-112 (Ar-C), 63-61 (CH₂-OH), 44-42 (NH-CH₂), 31-29 (-CH₂-), 27-25 (-CH₂-)
IR (KBr, cm⁻¹)~3400 (O-H stretch), ~3350 (N-H stretch), ~2940, 2860 (C-H stretch), ~1610, 1570 (Ar C=C stretch), ~1510 (N-O asymmetric stretch), ~1340 (N-O symmetric stretch), ~1250 (C-N stretch)
Mass Spectrometry (EI)m/z (%) = 210 (M⁺), 164, 136, 106, 92

Note: These are predicted values and may vary from experimental results.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Nitration of Chlorobenzene cluster_step2 Step 2: Nucleophilic Aromatic Substitution A Chlorobenzene C Reaction Mixture A->C B Nitrating Mixture (HNO₃ + H₂SO₄) B->C D Quenching (Ice/Water) C->D E Workup (Separation, Washing, Drying) D->E F Fractional Distillation E->F G 2-Chloronitrobenzene F->G H 2-Chloronitrobenzene K Reaction under Reflux H->K I 4-Amino-1-butanol I->K J DBU in Toluene J->K L Workup (Acid/Base Wash, Drying) K->L M Column Chromatography L->M N This compound M->N

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism: Nucleophilic Aromatic Substitution

sn_ar_mechanism reactant 2-Chloronitrobenzene + 4-Amino-1-butanol intermediate Meisenheimer Complex (Resonance Stabilized) reactant:reactant->intermediate:intermediate Nucleophilic Attack product This compound + Cl⁻ intermediate:intermediate->product:product Elimination of Cl⁻

Caption: Mechanism of the SNAr reaction.

References

Application Notes and Protocols: The Versatility of 2-(4-Hydroxybutylamino)nitrobenzene as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-(4-Hydroxybutylamino)nitrobenzene as a chemical intermediate. The focus is on its application in the synthesis of precursors for biologically active molecules, particularly in the context of drug development and medicinal chemistry.

Introduction

This compound is a substituted nitroaniline that serves as a versatile building block in organic synthesis. Its structure incorporates three key functional groups: a nitro group, a secondary amine, and a primary alcohol. This combination of functionalities allows for a range of chemical transformations, making it a valuable intermediate for the synthesis of more complex molecules, including heterocyclic compounds with potential therapeutic applications. The primary and most well-documented use of this intermediate is in the synthesis of its corresponding aniline derivative, which is a precursor to various heterocyclic systems.

Physicochemical and Reactivity Profile

PropertyInferred Value/Characteristic
Molecular Formula C₁₀H₁₄N₂O₃
Molecular Weight 210.23 g/mol
Appearance Expected to be a yellow or orange crystalline solid
Solubility Likely soluble in polar organic solvents such as ethanol, methanol, and ethyl acetate
Key Reactive Sites 1. Nitro Group: Susceptible to reduction to a primary amine. 2. Secondary Amine: Nucleophilic and can participate in condensation and substitution reactions. 3. Hydroxyl Group: Can be derivatized through esterification, etherification, or oxidation.

Key Application: Synthesis of 2-(4-Hydroxybutylamino)phenylamine

The reduction of the nitro group in this compound to a primary amine is a pivotal transformation, yielding 2-(4-Hydroxybutylamino)phenylamine. This product is an ortho-phenylenediamine derivative, a class of compounds widely used in the synthesis of benzimidazoles, quinoxalines, and other fused heterocyclic systems of high medicinal importance.

Reaction Scheme and Experimental Protocol

The catalytic hydrogenation of this compound is an efficient method for the synthesis of 2-(4-Hydroxybutylamino)phenylamine.

reduction_reaction Reduction of this compound reactant This compound product 2-(4-Hydroxybutylamino)phenylamine reactant->product H₂, 10% Pd/C Ethanol, Room Temp.

Caption: Catalytic hydrogenation of the nitro group.

A detailed experimental protocol for this reduction is provided below, based on established procedures[1].

Materials:

  • This compound

  • Ethanol, reagent grade

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Pressurized hydrogenation vessel (e.g., Parr apparatus)

  • Filtration apparatus (e.g., Büchner funnel with Celite®)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate

Experimental Procedure:

  • A solution of this compound (30 g) in ethanol (200 ml) is prepared in a pressure-resistant flask.[1]

  • To this solution, 10% palladium on carbon (1 g) is carefully added.[1]

  • The flask is securely placed in a hydrogenation apparatus, and the system is purged with hydrogen gas to remove any air.

  • The reaction is carried out under a hydrogen pressure of 50 p.s.i. (approximately 3.4 atm) with vigorous stirring at room temperature for 3 hours.[1]

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction vessel is carefully depressurized, and the hydrogen atmosphere is replaced with an inert gas like nitrogen.

  • The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with a small amount of ethanol.

  • The combined filtrate is concentrated under reduced pressure using a rotary evaporator.

  • The resulting residue is purified by column chromatography on silica gel using ethyl acetate as the eluent.[1]

  • Fractions containing the pure product are combined and the solvent is evaporated to yield 2-(4-Hydroxybutylamino)phenylamine.[1]

Quantitative Data Summary
ParameterValue
Starting Material Mass 30 g[1]
Catalyst Loading 1 g of 10% Pd/C[1]
Solvent Volume 200 ml of Ethanol[1]
Hydrogen Pressure 50 p.s.i.[1]
Reaction Duration 3 hours[1]
Product Mass (Yield) 23.2 g[1]

Potential Application in Heterocyclic Synthesis: A Gateway to Benzimidazoles

The product from the primary application, 2-(4-Hydroxybutylamino)phenylamine, is a valuable precursor for the synthesis of N-substituted benzimidazoles. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of biological activities.

Proposed Synthetic Pathway

A subsequent cyclocondensation reaction with an aldehyde or a carboxylic acid can lead to the formation of a benzimidazole ring.

synthetic_pathway Proposed Synthesis of N-substituted Benzimidazoles start This compound step1 Reduction start->step1 intermediate 2-(4-Hydroxybutylamino)phenylamine step1->intermediate step2 Cyclocondensation (with R-CHO or R-COOH) intermediate->step2 product N-(4-Hydroxybutyl)-2-substituted-benzimidazole step2->product

Caption: Two-step pathway to N-substituted benzimidazoles.

Generalized Protocol for Benzimidazole Formation (Hypothetical)

This generalized protocol is based on well-established methods for benzimidazole synthesis from o-phenylenediamines.

Materials:

  • 2-(4-Hydroxybutylamino)phenylamine

  • Aldehyde (R-CHO) or Carboxylic acid (R-COOH)

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (e.g., a mineral acid or a Lewis acid, if necessary)

Procedure:

  • In a round-bottom flask, dissolve 2-(4-Hydroxybutylamino)phenylamine (1 equivalent) in a suitable solvent like ethanol or acetic acid.

  • Add the aldehyde or carboxylic acid (1-1.2 equivalents).

  • If using a carboxylic acid, the reaction may require heating to reflux for several hours. For aldehydes, the reaction may proceed at room temperature or with gentle heating.

  • The reaction progress should be monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography, to yield the N-(4-hydroxybutyl)-2-substituted-benzimidazole.

Experimental and Synthetic Workflow

The overall logical flow from the starting intermediate to a potential biologically active compound is outlined below.

workflow Synthetic and Screening Workflow A Starting Material: This compound B Catalytic Hydrogenation A->B C Intermediate: 2-(4-Hydroxybutylamino)phenylamine B->C D Library Synthesis: Cyclocondensation with various aldehydes/carboxylic acids C->D E Purification and Characterization D->E F Biological Screening (e.g., enzyme assays, cell-based assays) E->F

Caption: Workflow from intermediate to biological evaluation.

Conclusion

This compound is a strategically important chemical intermediate. Its primary utility is demonstrated in its efficient conversion to 2-(4-Hydroxybutylamino)phenylamine, a key precursor for the synthesis of N-substituted benzimidazoles. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to utilize this compound in the creation of libraries of potentially bioactive molecules for further investigation. The presence of the versatile hydroxyl group on the butyl chain offers an additional site for derivatization to modulate pharmacokinetic and pharmacodynamic properties.

References

experimental protocol for 2-(4-Hydroxybutylamino)nitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-(4-Hydroxybutylamino)nitrobenzene, a valuable intermediate in the development of various organic compounds. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloronitrobenzene and 4-amino-1-butanol. This application note includes a step-by-step protocol, a summary of required materials and their properties, safety precautions, and a workflow diagram for clarity. This guide is intended for researchers and professionals in organic synthesis and drug development.

Introduction

This compound serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. Its structure, featuring a nitroaromatic core and a functionalized alkylamino side chain, allows for diverse subsequent chemical modifications. The primary synthetic route involves the nucleophilic aromatic substitution of a halogen on the nitrobenzene ring with the amino group of an amino alcohol. The electron-withdrawing nature of the nitro group facilitates this substitution at the ortho position.

Materials and Methods

Reactants and Reagents
Compound NameFormulaMW ( g/mol )mp (°C)bp (°C)Density (g/mL)
2-ChloronitrobenzeneC₆H₄ClNO₂157.5632-342461.348
4-Amino-1-butanolC₄H₁₁NO89.1416-182060.967
Triethylamine(C₂H₅)₃N101.19-114.789.50.726
EthanolC₂H₅OH46.07-114.178.370.789
Ethyl acetateC₄H₈O₂88.11-83.677.10.902
HexaneC₆H₁₄86.18-95690.659
Safety Precautions
  • 2-Chloronitrobenzene: Toxic and an irritant. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][2]

  • 4-Amino-1-butanol: Corrosive. Causes severe skin burns and eye damage. Handle with care, using appropriate PPE.[3][4][5]

  • Triethylamine: Flammable liquid and vapor. Corrosive and toxic. Handle in a fume hood.

  • Ethanol: Flammable liquid and vapor.

  • All procedures should be carried out by trained personnel in a properly equipped chemical laboratory.

Experimental Protocol

The synthesis of this compound is performed via the reaction of 2-chloronitrobenzene with 4-amino-1-butanol in the presence of a base to neutralize the HCl generated.

Step 1: Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronitrobenzene (15.76 g, 0.1 mol).

  • Add ethanol (100 mL) to dissolve the 2-chloronitrobenzene.

  • In a separate beaker, dissolve 4-amino-1-butanol (10.7 g, 0.12 mol, 1.2 equivalents) in ethanol (20 mL).

  • Add the 4-amino-1-butanol solution to the reaction flask.

  • Add triethylamine (12.14 g, 16.7 mL, 0.12 mol, 1.2 equivalents) to the reaction mixture. Triethylamine acts as a base to scavenge the HCl produced during the reaction.

Step 2: Reaction

  • Heat the reaction mixture to reflux (approximately 80-85°C) with constant stirring.

  • Maintain the reflux for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent.

Step 3: Work-up and Isolation

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add distilled water (100 mL) and ethyl acetate (100 mL).

  • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Collect the organic layer (top layer) and wash it sequentially with 1M HCl (2 x 50 mL) to remove excess 4-amino-1-butanol and triethylamine, followed by a saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

Step 4: Purification

  • The crude product, a viscous oil or a low-melting solid, can be purified by either recrystallization or column chromatography.

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the crystals by vacuum filtration.

  • Column Chromatography: If the product does not crystallize readily, purify it using silica gel column chromatography. A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is a suitable eluent system.[1] Collect the fractions containing the desired product (monitored by TLC) and concentrate them to yield the pure this compound.

Results

The successful synthesis should yield this compound as a yellow to orange solid or oil. The expected yield is typically in the range of 70-85% after purification. The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Experimental Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product R1 2-Chloronitrobenzene P1 Dissolve in Ethanol R1->P1 R2 4-Amino-1-butanol R2->P1 R3 Triethylamine R3->P1 P2 Reflux (8-12h) P1->P2 P3 Work-up (Extraction) P2->P3 P4 Purification P3->P4 FP This compound P4->FP

Caption: Workflow diagram for the synthesis of this compound.

Discussion

The described protocol provides a reliable method for the synthesis of this compound. The use of triethylamine as a base is crucial for driving the reaction to completion by neutralizing the generated HCl. The purification step is critical to remove unreacted starting materials and by-products. The choice between recrystallization and column chromatography will depend on the physical state and purity of the crude product. This protocol can be adapted for the synthesis of similar N-substituted nitroaniline derivatives.

References

2-(4-Hydroxybutylamino)nitrobenzene: A Versatile Precursor for the Synthesis of Diverse Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(4-Hydroxybutylamino)nitrobenzene is a valuable synthetic intermediate possessing two key functional groups: a nitro group, which can be readily reduced to an amine, and a flexible hydroxybutylamino side chain. This unique combination makes it an attractive starting material for the synthesis of a variety of heterocyclic compounds with potential pharmaceutical applications. The strategic manipulation of these functional groups allows for the construction of diverse molecular scaffolds, including benzimidazoles, quinoxalines, and benzodiazepines, which are known to exhibit a wide range of biological activities. This document provides detailed application notes and experimental protocols for the transformation of this compound into these important pharmaceutical precursors.

Application I: Synthesis of N-(4-Hydroxybutyl)-1,2-phenylenediamine - A Key Intermediate

The primary and most critical transformation of this compound is the selective reduction of the nitro group to an amine, yielding N-(4-Hydroxybutyl)-1,2-phenylenediamine. This resulting ortho-phenylenediamine is a versatile precursor for a multitude of heterocyclic ring systems. The presence of the hydroxyl group in the side chain requires a chemoselective reduction method that does not affect this functionality.

Experimental Protocol: Catalytic Hydrogenation for the Synthesis of N-(4-Hydroxybutyl)-1,2-phenylenediamine

This protocol describes the reduction of the nitro group in this compound using catalytic hydrogenation, a mild and efficient method that preserves the hydroxyl group.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Filter aid (e.g., Celite®)

  • Rotary evaporator

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Palladium on carbon (typically 5-10 mol% of palladium) to the solution.

  • Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm or use a hydrogen balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst. Wash the filter pad with a small amount of the alcohol solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-(4-Hydroxybutyl)-1,2-phenylenediamine. The product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Application II: Synthesis of Benzimidazole Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] N-(4-Hydroxybutyl)-1,2-phenylenediamine can be readily cyclized with various aldehydes to furnish 1-substituted benzimidazole derivatives.

Experimental Protocol: Synthesis of 1-(4-Hydroxybutyl)-2-substituted-1H-benzimidazoles

This protocol outlines the condensation of N-(4-Hydroxybutyl)-1,2-phenylenediamine with an aldehyde to form the benzimidazole ring system.

Materials:

  • N-(4-Hydroxybutyl)-1,2-phenylenediamine

  • Aldehyde (e.g., benzaldehyde, substituted benzaldehydes) (1.0 eq)

  • Ethanol (EtOH) or N,N-Dimethylformamide (DMF)

  • Catalyst (e.g., p-toluenesulfonic acid (p-TsOH) or a Lewis acid like MgCl₂·6H₂O) (catalytic amount)

  • Reflux condenser

  • Stirring plate with heating

Procedure:

  • To a round-bottom flask, add N-(4-Hydroxybutyl)-1,2-phenylenediamine (1.0 eq), the desired aldehyde (1.0 eq), and a suitable solvent such as ethanol or DMF.

  • Add a catalytic amount of an acid catalyst (e.g., p-TsOH).

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.

  • After completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired 1-(4-hydroxybutyl)-2-substituted-1H-benzimidazole.

Quantitative Data from Analogous Reactions:

AldehydeCatalystSolventYield (%)Reference
Aromatic AldehydesMgCl₂·6H₂O-High[1]
Aromatic Aldehydesp-TsOH-High[1]
BenzaldehydeSodium Hydrogen SulfiteDMA~99%[4]
Cyclohexyl aldehydeSodium Hydrogen SulfiteDMA88.8%[4]

Note: The yields are based on reactions with o-phenylenediamine and may vary for N-(4-Hydroxybutyl)-1,2-phenylenediamine.

Application III: Synthesis of Quinoxaline Derivatives

Quinoxalines are another important class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[5][6] They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Experimental Protocol: Synthesis of 2,3-Disubstituted-N-(4-hydroxybutyl)quinoxalines

This protocol describes the reaction of N-(4-Hydroxybutyl)-1,2-phenylenediamine with a 1,2-dicarbonyl compound to form a quinoxaline derivative.

Materials:

  • N-(4-Hydroxybutyl)-1,2-phenylenediamine

  • 1,2-Dicarbonyl compound (e.g., benzil, 2,3-butanedione) (1.0 eq)

  • Ethanol (EtOH) or Acetic Acid (AcOH)

  • Reflux condenser

  • Stirring plate with heating

Procedure:

  • In a round-bottom flask, dissolve N-(4-Hydroxybutyl)-1,2-phenylenediamine (1.0 eq) and the 1,2-dicarbonyl compound (1.0 eq) in a suitable solvent like ethanol or acetic acid.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC. Reaction times are typically in the range of 1-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling and can be collected by filtration.

  • If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Quantitative Data from Analogous Reactions:

1,2-Dicarbonyl CompoundCatalyst/SolventYield (%)Reference
BenzilGlycerol/Water (90 °C)85-91%[7]
Various dicarbonylsZn(OTf)₂ / CH₃CN (RT)85-91%[7]
BenzilHFIP (RT)95%[7]
α-Hydroxy ketonesAcetic Acid (reflux)Good[8]

Note: The yields are based on reactions with o-phenylenediamine and may vary for N-(4-Hydroxybutyl)-1,2-phenylenediamine.

Application IV: Synthesis of 1,5-Benzodiazepine Derivatives

1,5-Benzodiazepines are seven-membered heterocyclic compounds that are well-known for their diverse pharmacological properties, including acting as anticonvulsant, anti-inflammatory, and analgesic agents.[9] They can be synthesized through the condensation of o-phenylenediamines with ketones.

Experimental Protocol: Synthesis of 2,4-Disubstituted-N-(4-hydroxybutyl)-2,3-dihydro-1H-1,5-benzodiazepines

This protocol details the synthesis of 1,5-benzodiazepines from N-(4-Hydroxybutyl)-1,2-phenylenediamine and a ketone.

Materials:

  • N-(4-Hydroxybutyl)-1,2-phenylenediamine

  • Ketone (e.g., acetone, acetophenone, cyclohexanone) (2.5 eq)

  • Catalyst (e.g., sulfated zirconia, H-MCM-22, phenylboronic acid) (catalytic amount)

  • Acetonitrile (CH₃CN) or solvent-free

  • Stirring plate

Procedure:

  • In a round-bottom flask, mix N-(4-Hydroxybutyl)-1,2-phenylenediamine (1.0 eq) and the ketone (2.5 eq).

  • Add a catalytic amount of the chosen catalyst. The reaction can be run neat or in a solvent like acetonitrile.

  • Stir the reaction mixture at room temperature or with gentle heating as required by the specific catalyst.

  • Monitor the reaction by TLC until the starting diamine is consumed. Reaction times can range from 1 to 6 hours.

  • After completion, if the reaction was run in a solvent, remove the solvent under reduced pressure. If run neat, proceed to the work-up.

  • The crude product is typically purified by column chromatography on silica gel to afford the pure 1,5-benzodiazepine derivative.

Quantitative Data from Analogous Reactions:

KetoneCatalystSolventYield (%)Reference
Various ketonesSulfated zirconiaSolvent-freeGood to Excellent
Various ketonesH-MCM-22AcetonitrileGood to Excellent[10]
AcetophenonePhenylboronic acidAcetonitrile82-91%[11]

Note: The yields are based on reactions with o-phenylenediamine and may vary for N-(4-Hydroxybutyl)-1,2-phenylenediamine.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations starting from this compound.

Synthetic_Pathway_1 start This compound intermediate N-(4-Hydroxybutyl)-1,2-phenylenediamine start->intermediate Reduction (e.g., H₂, Pd/C)

Caption: Reduction of the nitro group.

Synthetic_Pathway_2 intermediate N-(4-Hydroxybutyl)-1,2-phenylenediamine benzimidazole 1-(4-Hydroxybutyl)-2-R-1H-benzimidazole intermediate->benzimidazole Condensation aldehyde Aldehyde (R-CHO) aldehyde->benzimidazole Synthetic_Pathway_3 intermediate N-(4-Hydroxybutyl)-1,2-phenylenediamine quinoxaline 2,3-Disubstituted Quinoxaline Derivative intermediate->quinoxaline Condensation dicarbonyl 1,2-Dicarbonyl (R-CO-CO-R') dicarbonyl->quinoxaline Synthetic_Pathway_4 intermediate N-(4-Hydroxybutyl)-1,2-phenylenediamine benzodiazepine 1,5-Benzodiazepine Derivative intermediate->benzodiazepine Condensation ketone Ketone (R-CO-R') ketone->benzodiazepine

References

Application Note: Quantification of 2-(4-Hydroxybutylamino)nitrobenzene using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of 2-(4-Hydroxybutylamino)nitrobenzene. This method is crucial for researchers, scientists, and professionals in drug development and chemical analysis who require accurate measurement of this nitroaromatic compound. The protocol outlines the necessary reagents, instrumentation, and a step-by-step procedure for sample preparation and analysis. The method validation parameters, including linearity, precision, accuracy, and limits of detection and quantification, are presented to demonstrate its suitability for routine analysis.

Introduction

This compound is a nitroaromatic compound with potential applications in various fields, including chemical synthesis and pharmaceutical research. Accurate quantification of this analyte is essential for quality control, stability studies, and pharmacokinetic assessments. High-Performance Liquid Chromatography with UV detection is a widely used analytical technique for the analysis of aromatic and nitroaromatic compounds due to its specificity, sensitivity, and reproducibility.[1][2][3] This application note provides a comprehensive protocol for the determination of this compound in solution.

Principle

The method is based on reversed-phase HPLC, where the separation of this compound from potential impurities is achieved on a C18 stationary phase. The mobile phase, consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, carries the sample through the column. The analyte is detected by a UV detector at a wavelength where it exhibits maximum absorbance, typically around 254 nm for nitroaromatic compounds.[4][5][6] The concentration of the analyte is determined by comparing its peak area to a calibration curve constructed from standards of known concentrations.

Experimental

Instrumentation and Apparatus
  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (0.45 µm)

  • Ultrasonic bath

Reagents and Materials
  • This compound reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid or Phosphoric acid (analytical grade)

  • Reversed-phase C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase) in a volumetric flask.

  • Sonicate for 10-15 minutes to ensure complete dissolution.

  • Dilute to the final volume with the same solvent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (with 0.1% Formic Acid) (50:50, v/v)
Flow Rate 1.0 mL/min[5]
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm[4][5][6]
Run Time 10 minutes

Note: The mobile phase composition may need to be optimized to achieve the best separation and peak shape.

Data Presentation

The quantitative performance of the HPLC-UV method for this compound is summarized in the table below. These values are representative of typical performance for methods analyzing similar nitroaromatic compounds.[7][8][9]

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.2 µg/mL
Limit of Quantification (LOQ) ~0.6 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%

Visualization

Experimental Workflow

G HPLC-UV Analysis Workflow cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System UV_Detector UV Detector (254 nm) HPLC_System->UV_Detector Chromatogram Chromatogram Acquisition UV_Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for the HPLC-UV quantification of this compound.

Discussion

The developed HPLC-UV method provides a straightforward and effective means for the quantification of this compound. The use of a C18 column with a simple isocratic mobile phase allows for good separation and peak symmetry. The UV detection at 254 nm offers sufficient sensitivity for most applications. The method validation parameters demonstrate that the assay is linear, precise, accurate, and sensitive within the specified concentration range. This protocol can be readily implemented in analytical laboratories for routine analysis. For complex matrices, further sample clean-up steps such as solid-phase extraction (SPE) may be necessary to minimize interferences.[2][4]

Conclusion

This application note presents a detailed and validated HPLC-UV method for the quantitative determination of this compound. The protocol is easy to follow and provides reliable and accurate results, making it a valuable tool for researchers and scientists in various disciplines.

References

Application Note: Analysis of 2-(4-Hydroxybutylamino)nitrobenzene Derivatives by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of 2-(4-Hydroxybutylamino)nitrobenzene and its potential derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). This method is crucial for monitoring these compounds in various matrices, including pharmaceutical process streams and environmental samples, where they may be present as impurities or degradation products. The protocol outlines sample preparation, GC-MS parameters, and data analysis, and includes predicted retention times and mass spectral data to aid in identification and quantification.

Introduction

This compound and its derivatives are aromatic compounds containing both nitro and secondary amine functional groups. The presence of a nitro group makes them structurally similar to compounds that can be of toxicological concern, necessitating sensitive and specific analytical methods for their detection. Gas chromatography coupled with mass spectrometry (GC-MS) offers high separation efficiency and definitive identification, making it an ideal technique for the analysis of these semi-volatile compounds. Due to the presence of polar functional groups (-OH and -NH), derivatization is often recommended to improve chromatographic peak shape and thermal stability.

Experimental Protocols

Sample Preparation: Derivatization

To enhance volatility and improve chromatographic performance, derivatization of the hydroxyl and amino groups is recommended. Silylation is a common and effective technique.

Materials:

  • Sample containing this compound derivatives

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl Acetate (GC grade)

  • Anhydrous Sodium Sulfate

  • Vortex mixer

  • Heating block

  • Autosampler vials with inserts

Procedure:

  • Accurately weigh or measure a sample expected to contain the analytes of interest into a clean glass tube.

  • If the sample is aqueous, perform a liquid-liquid extraction with ethyl acetate. Dry the organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of ethyl acetate to reconstitute the residue.

  • Add 100 µL of BSTFA with 1% TMCS to the sample.

  • Cap the tube tightly and vortex for 1 minute.

  • Heat the mixture at 70°C for 30 minutes.

  • Cool the sample to room temperature.

  • Transfer the derivatized sample to a GC-MS autosampler vial for analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Capillary Column: A non-polar or medium-polarity column is suitable. An Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent is recommended.

GC Conditions:

Parameter Value
Injector Temperature 280°C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 10 min

| Transfer Line Temp | 280°C |

MS Conditions:

Parameter Value
Ion Source Electron Ionization (EI)
Ion Source Temp 230°C
Quadrupole Temp 150°C
Electron Energy 70 eV

| Scan Mode | Full Scan (m/z 40-550) and/or Selected Ion Monitoring (SIM) for higher sensitivity |

Data Presentation

The following tables summarize the predicted quantitative data for the trimethylsilyl (TMS) derivative of this compound. The retention time is an estimate based on typical GC conditions for similar compounds. The mass spectral data is predicted based on common fragmentation patterns of aromatic nitro compounds and silylated amines and alcohols.

Table 1: Predicted Retention Time and Mass Spectral Data for Di-TMS-2-(4-Hydroxybutylamino)nitrobenzene

CompoundPredicted Retention Time (min)Molecular Weight (derivatized)Predicted Base Peak (m/z)Key Diagnostic Ions (m/z)
2-(4-(trimethylsilyloxy)butyl(trimethylsilyl)amino)nitrobenzene15-2035414473, 117, 207, 281, 339

Table 2: Predicted Mass Spectral Fragmentation of Di-TMS-2-(4-Hydroxybutylamino)nitrobenzene

m/zPredicted Fragment Structure/Identity
354[M]+• (Molecular Ion)
339[M-CH3]+
281[M-Si(CH3)3]+
207[M-CH2CH2CH2CH2OTMS]+•
144[CH2=N(TMS)C6H4NO2]+•
117[CH2CH2OTMS]+
73[Si(CH3)3]+

Visualization of Protocols and Pathways

GCMS_Workflow GC-MS Analysis Workflow Sample Sample Collection Extraction Liquid-Liquid Extraction (if aqueous) Sample->Extraction Drying Drying with Na2SO4 Extraction->Drying Evaporation Evaporation to Dryness Drying->Evaporation Reconstitution Reconstitution in Ethyl Acetate Evaporation->Reconstitution Derivatization Addition of BSTFA Heating at 70°C Reconstitution->Derivatization GCMS_Analysis GC-MS Injection and Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing

Caption: Experimental workflow for the GC-MS analysis of this compound derivatives.

Fragmentation_Pathway Predicted Fragmentation Pathway of Di-TMS-2-(4-Hydroxybutylamino)nitrobenzene M [M]+• m/z = 354 M_minus_15 [M-CH3]+ m/z = 339 M->M_minus_15 -CH3 M_minus_73 [M-Si(CH3)3]+ m/z = 281 M->M_minus_73 -Si(CH3)3 Fragment_207 [M-C4H8OTMS]+• m/z = 207 M->Fragment_207 -C4H8OTMS Fragment_117 [C4H8OTMS]+ m/z = 117 M->Fragment_117 cleavage Fragment_73 [Si(CH3)3]+ m/z = 73 M_minus_73->Fragment_73 further fragmentation Fragment_144 Base Peak m/z = 144 Fragment_207->Fragment_144 rearrangement

Application Notes and Protocols for the Laboratory Scale Synthesis of 2-(4-Hydroxybutylamino)nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 2-(4-Hydroxybutylamino)nitrobenzene. The synthesis is achieved via a nucleophilic aromatic substitution reaction between 2-chloronitrobenzene and 4-aminobutanol. This method offers a straightforward and efficient route to the target compound, which can serve as a valuable intermediate in the development of various pharmaceutical agents and other biologically active molecules. The protocol includes a comprehensive list of materials, step-by-step instructions for the reaction, purification procedures, and methods for characterization.

Introduction

This compound is a substituted nitroaromatic compound with potential applications as a building block in medicinal chemistry and materials science. The presence of a hydroxyl group, a secondary amine, and a nitroaromatic moiety provides multiple points for further chemical modification. This application note describes a reliable method for its synthesis on a laboratory scale. The reaction proceeds through a nucleophilic aromatic substitution, where the amino group of 4-aminobutanol displaces the chlorine atom of 2-chloronitrobenzene, a reaction activated by the electron-withdrawing nitro group.

Reaction Scheme

The synthesis of this compound is outlined in the following reaction scheme:

2-Chloronitrobenzene + 4-Aminobutanol → this compound + HCl

Materials and Equipment

Reagents
ReagentFormulaCAS NumberPuritySupplier
2-ChloronitrobenzeneC₆H₄ClNO₂88-73-3>98%Sigma-Aldrich
4-AminobutanolC₄H₁₁NO13325-10-5>98%Alfa Aesar
Triethylamine (Et₃N)(C₂H₅)₃N121-44-8>99%Fisher Scientific
Dichloromethane (DCM)CH₂Cl₂75-09-2ACS GradeVWR
Ethyl Acetate (EtOAc)C₄H₈O₂141-78-6ACS GradeVWR
HexaneC₆H₁₄110-54-3ACS GradeVWR
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄7757-82-6AnhydrousAcros Organics
Silica GelSiO₂7631-86-960 Å, 230-400 meshSigma-Aldrich
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Analytical balance

Experimental Protocol

Synthesis of this compound
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloronitrobenzene (5.0 g, 31.7 mmol) in 50 mL of a suitable solvent such as acetonitrile or ethanol.

  • Addition of Reactants: To the stirred solution, add 4-aminobutanol (3.1 g, 34.9 mmol, 1.1 equivalents) followed by triethylamine (4.8 mL, 34.9 mmol, 1.1 equivalents). The triethylamine acts as a base to neutralize the hydrochloric acid formed during the reaction.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1) as the eluent. The reaction is complete when the starting material (2-chloronitrobenzene) is no longer visible on the TLC plate.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in 100 mL of dichloromethane (DCM).

    • Transfer the DCM solution to a 250 mL separatory funnel and wash with 50 mL of water, followed by 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel. The column should be packed using a slurry of silica gel in hexane.

    • Load the crude product onto the column (dry loading is recommended).

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate and gradually increasing to 50%). Collect the fractions containing the desired product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Characterization

The structure and purity of the synthesized this compound can be confirmed by the following analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To determine the proton chemical environment and confirm the structure.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the carbon framework of the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the functional groups present (e.g., -OH, -NH, -NO₂).

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the final product.

Expected Yield and Purity

ParameterExpected Value
Theoretical Yield6.66 g
Typical Experimental Yield70-85%
Purity (by HPLC or NMR)>95%
AppearanceYellow to orange solid

Safety Precautions

  • 2-Chloronitrobenzene is toxic and an irritant. Handle with care in a well-ventilated fume hood.

  • 4-Aminobutanol is corrosive. Avoid contact with skin and eyes.

  • Triethylamine is flammable and has a strong odor. Use in a fume hood.

  • Dichloromethane is a suspected carcinogen. Handle with appropriate personal protective equipment.

  • Always wear safety glasses, a lab coat, and gloves when performing this experiment.

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Dissolve 2-Chloronitrobenzene B 2. Add 4-Aminobutanol & Triethylamine A->B C 3. Reflux Reaction Mixture B->C D 4. Cool & Evaporate Solvent C->D Reaction Complete E 5. Dissolve in DCM & Wash D->E F 6. Dry & Concentrate E->F G 7. Column Chromatography F->G Crude Product H 8. Characterize Product G->H I This compound H->I Pure Product

Caption: Workflow for the synthesis of this compound.

This detailed protocol provides a solid foundation for researchers to successfully synthesize this compound in a laboratory setting. Adherence to the described procedures and safety precautions is essential for a successful and safe experiment.

Application Notes and Protocols: 2-(4-Hydroxybutylamino)nitrobenzene in the Preparation of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of heterocyclic compounds utilizing 2-(4-hydroxybutylamino)nitrobenzene as a key starting material. The following sections describe two primary applications: the preparation of 1-(4-hydroxybutyl)benzimidazoles through a one-pot reductive cyclization and a proposed intramolecular cyclization to form a tetracyclic benzimidazole derivative.

Application 1: One-Pot Synthesis of 1-(4-Hydroxybutyl)benzimidazoles via Reductive Cyclization

This protocol details a highly efficient one-pot method for the synthesis of 1-(4-hydroxybutyl)benzimidazoles from this compound and an aldehyde. The reaction proceeds via a reductive cyclization mediated by sodium dithionite (Na₂S₂O₄), a mild and effective reducing agent. This method is advantageous due to its operational simplicity and the ability to introduce a variety of substituents at the 2-position of the benzimidazole core by selecting the appropriate aldehyde.

Experimental Protocol: Synthesis of 1-(4-hydroxybutyl)-1H-benzimidazole

This specific protocol describes the reaction with formaldehyde to yield the 2-unsubstituted benzimidazole derivative.

Materials:

  • This compound

  • Formaldehyde (37% solution in water)

  • Sodium dithionite (Na₂S₂O₄)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add formaldehyde (1.2 mmol, 37% aqueous solution).

  • Stir the mixture at room temperature for 10 minutes.

  • Add a solution of sodium dithionite (4.0 mmol) in water (5 mL) dropwise to the reaction mixture.

  • Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 1-(4-hydroxybutyl)-1H-benzimidazole.

Quantitative Data Summary
Reagent/ParameterMolar Ratio/ValueNotes
This compound1.0Starting material
Formaldehyde1.2Reagent for C2 of benzimidazole
Sodium dithionite4.0Reducing agent
SolventEthanol/Water-
Temperature80°C (Reflux)-
Reaction Time2-4 hoursMonitor by TLC
Typical Yield75-85%Dependent on purification

Reaction Pathway

reaction_pathway start This compound + Formaldehyde intermediate In situ reduction of nitro group to amine and imine formation start->intermediate Na2S2O4, EtOH/H2O, Reflux product 1-(4-Hydroxybutyl)-1H-benzimidazole intermediate->product Intramolecular cyclization logical_workflow start Start: this compound reduction Step 1: Reduction of Nitro Group (Fe, NH4Cl, MeOH/H2O, Reflux) start->reduction intermediate Intermediate: N1-(4-hydroxybutyl)benzene-1,2-diamine reduction->intermediate cyclization1 Step 2: Benzimidazole Formation (Formic Acid, 100°C) intermediate->cyclization1 intermediate2 Intermediate: 4-(1H-benzo[d]imidazol-1-yl)butan-1-ol cyclization1->intermediate2 cyclization2 Step 3: Intramolecular Cyclization intermediate2->cyclization2 product Final Product: Tetracyclic Benzimidazole Derivative cyclization2->product

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield of 2-(4-Hydroxybutylamino)nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-(4-Hydroxybutylamino)nitrobenzene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via nucleophilic aromatic substitution (SNAr).

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Starting Material: The 2-halonitrobenzene (e.g., 2-fluoronitrobenzene or 2-chloronitrobenzene) may be degraded or impure. 2. Insufficient Reaction Temperature: The activation energy for the SNAr reaction is not being met. 3. Inappropriate Solvent: The chosen solvent may not effectively solvate the reactants and facilitate the reaction. 4. Weak or Insufficient Base: The base may not be strong enough to deprotonate the amine or neutralize the formed hydrohalic acid, thus hindering the reaction. 5. Short Reaction Time: The reaction may not have proceeded to completion.1. Starting Material Verification: Confirm the purity of the 2-halonitrobenzene via techniques like NMR or GC-MS. Consider using a fresh batch of the starting material. 2. Temperature Optimization: Gradually increase the reaction temperature in increments of 10°C and monitor the progress by Thin Layer Chromatography (TLC). Be mindful of potential side reactions at higher temperatures. 3. Solvent Selection: Aprotic polar solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (ACN) are generally effective for SNAr reactions. Consider switching to a different aprotic polar solvent.[1] 4. Base Selection and Stoichiometry: Use a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the acid produced. Ensure at least one equivalent of the base is used. For less reactive starting materials, a stronger base like potassium carbonate (K₂CO₃) may be beneficial. 5. Time-Course Study: Monitor the reaction progress over time using TLC to determine the optimal reaction duration.
Formation of Multiple Products (Impure Product) 1. Di-substitution: The product, this compound, may react with another molecule of 2-halonitrobenzene, leading to a diarylated byproduct. 2. O-alkylation: The hydroxyl group of 4-amino-1-butanol or the product could potentially react under strongly basic conditions. 3. Polymerization: Under certain conditions, side reactions leading to polymeric materials can occur.1. Control Stoichiometry: Use a slight excess of 4-amino-1-butanol relative to the 2-halonitrobenzene to favor the formation of the desired monosubstituted product. 2. Moderate Reaction Conditions: Avoid excessively high temperatures and overly strong bases, which can promote O-alkylation. The use of a milder base like sodium bicarbonate (NaHCO₃) can be explored. 3. Gradual Addition: Add the 2-halonitrobenzene to the solution of 4-amino-1-butanol and base dropwise to maintain a low concentration of the electrophile and minimize side reactions.
Difficult Product Isolation/Purification 1. Emulsion during Workup: The product may act as a surfactant, leading to the formation of an emulsion during aqueous workup. 2. Co-elution of Impurities: Side products may have similar polarities to the desired product, making chromatographic separation challenging.1. Workup Modification: Add a saturated solution of sodium chloride (brine) to break up emulsions. Alternatively, filter the organic layer through a pad of celite. 2. Chromatographic Optimization: Utilize a different solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation. Recrystallization from a suitable solvent system can also be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: Which starting material is better for this synthesis: 2-fluoronitrobenzene or 2-chloronitrobenzene?

A1: In nucleophilic aromatic substitution reactions, the rate-determining step is typically the nucleophilic attack on the aromatic ring. Due to the high electronegativity of fluorine, it strongly activates the ring towards nucleophilic attack, making 2-fluoronitrobenzene generally more reactive than 2-chloronitrobenzene.[2] Therefore, 2-fluoronitrobenzene is often the preferred starting material for achieving higher yields and milder reaction conditions.

Q2: What is the role of a base in this reaction?

A2: A base serves two primary functions in this synthesis. First, it acts as a scavenger for the hydrohalic acid (HF or HCl) that is formed as a byproduct of the substitution reaction. Neutralizing this acid is crucial as it can protonate the amino groups of the reactant and product, rendering them non-nucleophilic and halting the reaction. Second, a base can deprotonate the amino group of 4-amino-1-butanol, increasing its nucleophilicity.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction.[3] A suitable mobile phase, typically a mixture of hexane and ethyl acetate, should be used to achieve good separation between the starting materials and the product. The spots can be visualized under UV light, and the consumption of the starting material and the formation of the product can be tracked over time.

Q4: What are the expected spectroscopic characteristics of this compound?

A4: In the ¹H NMR spectrum, you would expect to see signals corresponding to the aromatic protons of the nitrobenzene ring, as well as signals for the methylene groups of the 4-hydroxybutyl chain. The proton of the secondary amine (NH) and the hydroxyl group (OH) will also be present, though their chemical shifts can be broad and variable. In the IR spectrum, characteristic peaks for the N-H and O-H stretching vibrations, as well as strong absorptions for the nitro group (typically around 1520 and 1340 cm⁻¹), should be observable.

Experimental Protocols

Exemplary Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 2-Fluoronitrobenzene (1.0 eq)

  • 4-Amino-1-butanol (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-1-butanol (1.2 eq) and DMF.

  • Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Slowly add 2-fluoronitrobenzene (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90°C and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid or oil.

Data Presentation

The following table summarizes typical reaction conditions and their impact on the yield of analogous nucleophilic aromatic substitution reactions, providing a basis for optimization.

Entry Halonitrobenzene Amine Base Solvent Temperature (°C) Time (h) Yield (%)
12-FluoronitrobenzeneMorpholineK₂CO₃DMF100295
22-ChloronitrobenzeneMorpholineK₂CO₃DMF120680
32-FluoronitrobenzenePiperidineTEAACN80492
42-ChloronitrobenzenePiperidineTEAACN100875

Note: The data presented is based on analogous reactions and serves as a guideline for optimizing the synthesis of this compound.

Mandatory Visualization

Reaction_Pathway 2-Halonitrobenzene 2-Halonitrobenzene Intermediate Meisenheimer Complex 2-Halonitrobenzene->Intermediate + Nucleophile 4-Amino-1-butanol 4-Amino-1-butanol 4-Amino-1-butanol->Intermediate Base Base Base->Intermediate Product This compound Intermediate->Product - Leaving Group Byproduct HX Intermediate->Byproduct

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low or No Yield check_reagents Verify Starting Material Purity start->check_reagents optimize_temp Increase Reaction Temperature check_reagents->optimize_temp Reagents OK change_solvent Switch to Different Aprotic Polar Solvent optimize_temp->change_solvent No Improvement success Improved Yield optimize_temp->success Improvement Seen change_base Use Stronger/More Base change_solvent->change_base No Improvement change_solvent->success Improvement Seen increase_time Extend Reaction Time change_base->increase_time No Improvement change_base->success Improvement Seen increase_time->success Improvement Seen

Caption: Troubleshooting workflow for low reaction yield.

Parameter_Relationships Yield Yield Temperature Temperature Temperature->Yield Time Time Temperature->Time inverse effect Time->Yield Base_Strength Base Strength Base_Strength->Yield Solvent_Polarity Solvent Polarity Solvent_Polarity->Yield Leaving_Group Leaving Group Ability (F > Cl) Leaving_Group->Yield

Caption: Logical relationships between key experimental parameters and reaction yield.

References

Technical Support Center: Purification of 2-(4-Hydroxybutylamino)nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of crude 2-(4-Hydroxybutylamino)nitrobenzene. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of this compound, a polar, nitroaromatic compound.

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials (e.g., 2-fluoronitrobenzene or 2-chloronitrobenzene, 4-aminobutan-1-ol), side-products from undesired reactions (e.g., dialkylated products or isomers), and residual solvents from the synthesis. The presence of colored impurities is also common in nitroaromatic compounds.[1][2]

Q2: Which purification technique is best suited for this compound?

A2: Both recrystallization and column chromatography are effective for purifying polar aromatic compounds.

  • Recrystallization is ideal for removing small amounts of impurities from a large amount of product, assuming a suitable solvent can be found. It is often faster and more scalable.[3]

  • Column Chromatography is excellent for separating complex mixtures with multiple components or when impurities have similar solubility to the product.[4][5] It offers higher resolution but can be more time-consuming and require more solvent.

Q3: How do I choose a suitable solvent for recrystallization?

A3: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3][6] The impurities should either be completely soluble or completely insoluble at all temperatures. For a polar molecule like this compound, polar solvents like ethanol, isopropanol, or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) are good starting points.[1] Conduct small-scale solubility tests to identify the optimal solvent or solvent system.[6]

Q4: My compound is not stable on silica gel. What are my options?

A4: If your compound decomposes on standard silica gel, which can be acidic, you can try deactivating the silica by treating it with a base like triethylamine.[4] Alternatively, other stationary phases like alumina (neutral or basic) or Florisil can be used.[4] For highly polar compounds, reversed-phase chromatography (using a non-polar stationary phase like C18 silica) with polar mobile phases (e.g., water/acetonitrile) is also a powerful option.[7][8]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during purification experiments.

Guide 1: Troubleshooting Recrystallization
Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. This is the most common issue, leading to a non-saturated solution.[9] 2. The solution is supersaturated. Crystallization requires a nucleation site to begin.[6][9]1. Boil off some of the solvent to increase the concentration and attempt to cool again.[9][10] 2. Induce crystallization by:     a) Scratching the inside of the flask with a glass rod.[6][11]     b) Adding a "seed crystal" of the pure compound.[6]
Product "oils out" instead of crystallizing. 1. The cooling process is too rapid. 2. The melting point of the compound is lower than the boiling point of the solvent. [10] 3. The compound is significantly impure. [9]1. Re-heat the solution to re-dissolve the oil. Allow it to cool more slowly. Insulating the flask can help.[9][12] 2. Add a small amount of a "poorer" solvent (one in which the compound is less soluble) to the hot solution to lower the saturation temperature.[1] 3. Consider pre-purifying the material with a quick filtration through a silica plug before attempting recrystallization.
The final product has a low yield. 1. Too much solvent was used , leading to significant product loss in the mother liquor.[12] 2. Premature crystallization occurred during hot filtration. 3. Excessive washing of the collected crystals.1. Before filtering, cool the flask in an ice bath to maximize crystal precipitation.[10] 2. Use a heated funnel or pre-heat all glassware and use a slight excess of solvent to prevent crystals from forming in the filter paper.[10] 3. Wash the crystals with a minimal amount of ice-cold solvent.[6]
Guide 2: Troubleshooting Column Chromatography
Problem Potential Cause(s) Recommended Solution(s)
Poor separation of compounds (overlapping fractions). 1. Inappropriate solvent system (eluent). The polarity may be too high, causing all compounds to elute quickly.[5] 2. Column was overloaded with too much crude material. 3. Poor column packing (e.g., cracks or air bubbles).[13]1. Develop a better solvent system using Thin Layer Chromatography (TLC) first. Aim for a target compound Rf of ~0.3. 2. Use a larger column or reduce the amount of sample loaded. 3. Ensure the column is packed carefully and uniformly. Never let the top of the silica run dry.[13]
The compound won't elute from the column. 1. The eluent is not polar enough. [5] 2. The compound decomposed on the silica. [4]1. Gradually increase the polarity of the eluent (gradient elution). For example, start with 10% ethyl acetate in hexane and slowly increase to 50% or more.[5] 2. Test compound stability on a small TLC plate first.[4] If unstable, use a deactivated stationary phase like alumina or consider reversed-phase chromatography.[4]
Streaking or "tailing" of bands on the column. 1. The compound is too soluble in the mobile phase. 2. The sample was loaded in a solvent that was too polar. [13] 3. The compound is acidic or basic , leading to strong interactions with the silica.1. Reduce the polarity of the eluent. 2. Dissolve and load the sample in the minimum amount of the initial, least polar eluent. If solubility is an issue, use the "dry loading" method.[13] 3. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to suppress ionization and improve peak shape.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System

This protocol is a general guideline for purifying this compound, which is expected to have good solubility in hot ethanol and poor solubility in water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely near the boiling point. Use a magnetic stir bar and a hot plate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a stemless funnel and a second flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the solids.

  • Crystallization: Remove the flask from the heat. Slowly add water dropwise to the hot ethanol solution until a persistent cloudiness appears. Add a few drops of hot ethanol to re-dissolve the cloudiness, creating a saturated solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[12] Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry under vacuum on the filter. For final drying, they can be placed in a desiccator.

Protocol 2: Flash Column Chromatography

This protocol describes a standard normal-phase flash chromatography procedure. The solvent system should be determined by TLC analysis beforehand. A system of ethyl acetate/hexane is a common starting point.

  • Column Packing: Secure a glass column vertically. Add the initial, least polar eluent (e.g., 10% ethyl acetate in hexane). In a separate beaker, create a slurry of silica gel in the same eluent and pour it into the column. Gently tap the column to ensure even packing and allow the silica to settle. Do not let the silica run dry.

  • Sample Loading (Dry Loading Recommended): Dissolve the crude this compound in a suitable volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (about 2-3 times the mass of the crude product).[13] Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.[13]

  • Elution: Carefully add the eluent to the top of the column. Apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Begin collecting fractions in test tubes or vials. Monitor the separation by collecting small, regular fractions and analyzing them by TLC.

  • Gradient Elution: If the compound elutes too slowly, the polarity of the eluent can be gradually increased (e.g., from 10% to 20% to 40% ethyl acetate in hexane). This will speed up the elution of more polar compounds.[5]

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified product.

Visualized Workflows

Purification Workflow Diagram

G cluster_0 Purification Decision Pathway cluster_1 High Purity / Minor Impurities cluster_2 Low Purity / Complex Mixture start Crude Product purity_check Assess Purity & Impurity Profile (TLC/NMR) start->purity_check recrystallize Recrystallization purity_check->recrystallize High Purity chromatography Column Chromatography purity_check->chromatography Low Purity analysis Purity Analysis (TLC, HPLC, NMR) recrystallize->analysis chromatography->analysis product Pure Product analysis->product

Caption: Decision workflow for selecting a purification technique.

Recrystallization Troubleshooting Logic

G start Problem: No Crystals Form check_solvent Was too much solvent used? start->check_solvent boil_off Boil off excess solvent and re-cool check_solvent->boil_off Yes induce Induce Crystallization check_solvent->induce No scratch Scratch flask inner wall induce->scratch seed Add a seed crystal induce->seed

References

Technical Support Center: Synthesis of 2-(4-Hydroxybutylamino)nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(4-Hydroxybutylamino)nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this specific chemical synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloronitrobenzene and 4-aminobutanol.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inadequate Reaction Temperature: The reaction may be too slow at lower temperatures. 2. Ineffective Base: The chosen base may not be strong enough to deprotonate the amine and facilitate the reaction. 3. Poor Quality Starting Materials: Impurities in 2-chloronitrobenzene or 4-aminobutanol can interfere with the reaction.1. Increase the reaction temperature to the recommended 80°C. Monitor the reaction progress by thin-layer chromatography (TLC). 2. Use a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). If using a weaker base like a carbonate, a higher temperature or longer reaction time may be necessary. 3. Ensure the purity of starting materials by checking their specifications and, if necessary, purifying them before use.
Presence of a Major Side Product 1. O-Arylation: The hydroxyl group of 4-aminobutanol can compete with the amino group in the nucleophilic attack, leading to the formation of 1-(4-aminobutoxy)-2-nitrobenzene. 2. Unreacted 2-chloronitrobenzene: The reaction may not have gone to completion.1. The amino group is a stronger nucleophile than the hydroxyl group, so N-arylation is generally favored. To minimize O-arylation, ensure the use of a non-nucleophilic base and maintain the recommended reaction temperature. The use of a catalyst can alter the chemoselectivity, but for this uncatalyzed reaction, controlling the conditions is key. 2. Extend the reaction time or slightly increase the temperature. Ensure stoichiometric amounts of reactants and base are used.
Multiple Spots on TLC After Reaction 1. Formation of Multiple Byproducts: Besides O-arylation, other side reactions like over-alkylation of the amine or hydrolysis of 2-chloronitrobenzene to 2-nitrophenol can occur. 2. Decomposition: High temperatures or prolonged reaction times might lead to the decomposition of starting materials or the product.1. Optimize reaction conditions (temperature, time, and base) to favor the desired product. Use anhydrous solvents to prevent hydrolysis. 2. Monitor the reaction closely by TLC and stop it once the starting material is consumed to avoid the formation of degradation products.
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: The desired product and the O-arylated byproduct may have similar polarities, making separation by column chromatography challenging. 2. Product is an Oil: The product may not crystallize easily, making isolation difficult.1. Use a long chromatography column and a shallow solvent gradient to improve separation. Consider using a different solvent system for elution. 2. If the product is an oil, ensure all solvent is removed under high vacuum. If purification by crystallization is attempted, try different solvent systems or seeding with a small crystal of the pure product.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: While specific yields for this exact reaction are not widely reported in the literature, similar N-alkylation reactions of 2-chloronitrobenzene with primary amines can range from moderate to good, typically in the 60-90% range, depending on the reaction conditions and the purity of the starting materials.

Q2: How can I confirm the identity and purity of my final product?

A2: The identity and purity of this compound should be confirmed using a combination of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Thin-Layer Chromatography (TLC): To assess the purity and compare the retention factor (Rf) with the starting materials.

  • Infrared Spectroscopy (IR): To identify functional groups.

Q3: What is the key spectral data for the main product and the potential O-arylated side product?

A3: While specific experimental data for this compound is scarce, the following table provides expected and reported data for similar compounds to aid in characterization.

Compound Technique Expected/Reported Data
This compound ¹H NMR (CDCl₃, ppm)Aromatic protons: ~6.7-8.2 ppm; -NH- proton: broad singlet; -CH₂-N-: ~3.4 ppm (triplet); -CH₂-O-: ~3.7 ppm (triplet); Other -CH₂- protons: ~1.6-1.8 ppm.
¹³C NMR (CDCl₃, ppm)Aromatic carbons: ~114-147 ppm; C-N: ~43 ppm; C-O: ~62 ppm; Other aliphatic carbons: ~26-30 ppm.
Mass Spec (EI) m/zExpected [M]⁺ at 210.
1-(4-Aminobutoxy)-2-nitrobenzene ¹H NMR (CDCl₃, ppm)Aromatic protons: ~6.9-7.8 ppm; -CH₂-O-: ~4.1 ppm (triplet); -CH₂-N-: ~2.9 ppm (triplet); Other -CH₂- protons: ~1.7-2.0 ppm; -NH₂ protons: broad singlet.
¹³C NMR (CDCl₃, ppm)Aromatic carbons: ~114-153 ppm; C-O: ~68 ppm; C-N: ~41 ppm; Other aliphatic carbons: ~25-28 ppm.
Mass Spec (EI) m/zExpected [M]⁺ at 210.
2-Nitrophenol (from hydrolysis)¹H NMR (CDCl₃, ppm)Aromatic protons: ~7.0-8.2 ppm; -OH proton: broad singlet, ~10.5 ppm.
Mass Spec (EI) m/z[M]⁺ at 139.

Q4: What safety precautions should be taken during this synthesis?

A4: 2-Chloronitrobenzene is toxic and an irritant. Nitroaromatic compounds can be explosive under certain conditions. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid heating the reaction mixture to excessively high temperatures.

Experimental Protocol: General Procedure

The following is a general procedure for the synthesis of N-substituted-2-nitroanilines, which can be adapted for the synthesis of this compound.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chloronitrobenzene (1.0 eq), 4-aminobutanol (1.0-1.2 eq), and a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0-1.2 eq) in a suitable anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or DMF).

  • Reaction Conditions: Heat the reaction mixture at 80°C for 1-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Partition the mixture between dichloromethane and water. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired product.

  • Characterization: Characterize the purified product by NMR, MS, and IR spectroscopy.

Visualizing the Reaction and Side Products

The following diagrams illustrate the main reaction pathway and a common side reaction.

Synthesis_Pathway cluster_main Main Reaction (N-Arylation) cluster_side Side Reaction (O-Arylation) 4-Aminobutanol 4-Aminobutanol Arrow1 -> 4-Aminobutanol->Arrow1 Main_Product This compound Plus1 + Plus1->4-Aminobutanol Arrow1->Main_Product Arrow2 -> Side_Product Side_Product Arrow2->Side_Product 2-Chloronitrobenzene 2-Chloronitrobenzene 2-Chloronitrobenzene->Plus1 2-Chloronitrobenzene->Arrow2

Caption: Main and side reaction pathways.

The workflow for troubleshooting common issues during the synthesis is outlined below.

Troubleshooting_Workflow Start Experiment Complete Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Troubleshoot_Yield Adjust Temperature Change Base Check Starting Materials Check_Yield->Troubleshoot_Yield Yes Troubleshoot_Purity Optimize Reaction Time Improve Purification Method Identify Byproducts Check_Purity->Troubleshoot_Purity Yes Successful_Product Pure Product, Good Yield Check_Purity->Successful_Product No Troubleshoot_Yield->Start Re-run Experiment Troubleshoot_Purity->Start Re-purify or Re-run

Caption: Troubleshooting workflow for the synthesis.

References

improving the stability of 2-(4-Hydroxybutylamino)nitrobenzene in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-(4-Hydroxybutylamino)nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound can be influenced by several factors, including pH, exposure to light, temperature, and the presence of oxidizing or reducing agents. The molecule has several functional groups that can be susceptible to degradation: the nitroaromatic ring, the secondary amine, and the primary alcohol.

Q2: How does pH impact the stability of the solution?

A2: The stability of compounds with amino groups, like this compound, can be highly pH-dependent. At extreme pH values (highly acidic or alkaline), the compound may be susceptible to hydrolysis or other degradation reactions. The protonation state of the secondary amine can also affect its reactivity and stability. It is recommended to determine the pH profile of the compound's stability to identify the optimal pH range for storage and use.

Q3: Is this compound sensitive to light?

A3: Yes, nitroaromatic compounds are often susceptible to photodegradation.[1] Exposure to UV or even ambient light can lead to the formation of degradation products. It is advisable to protect solutions of this compound from light by using amber vials or by working in a dark environment.

Q4: What is the recommended solvent for dissolving and storing this compound?

A4: The choice of solvent can impact stability. Common organic solvents like acetonitrile and methanol are often used.[2] However, the stability in a specific solvent should be experimentally verified. For aqueous solutions, the use of buffers to maintain a stable pH is crucial.[3]

Q5: Are there any known degradation products of this compound?

A5: While specific degradation products for this exact molecule are not extensively documented in the literature, potential degradation pathways can be inferred based on its structure. These may include oxidation of the secondary amine or the alcohol group, and reduction of the nitro group to form corresponding nitroso, hydroxylamine, or amino derivatives.[4][5][6] Forced degradation studies can help identify the specific degradation products under various stress conditions.

Troubleshooting Guide: Instability in Solution

This guide will help you diagnose and address common stability issues encountered during your experiments.

Problem: I am observing a decrease in the concentration of my compound over time.

Step 1: Identify the Potential Cause

To pinpoint the cause of instability, consider the following questions:

  • Is the solution exposed to light?

    • Yes: Proceed to Solution 1.

    • No: Proceed to the next question.

  • What is the pH of the solution?

    • Acidic (pH < 4) or Basic (pH > 8): Proceed to Solution 2.

    • Neutral (pH 6-8): Proceed to the next question.

  • What is the storage temperature?

    • Above room temperature: Proceed to Solution 3.

    • Room temperature or below: Proceed to the next question.

  • Are there any oxidizing agents in the solution?

    • Yes (e.g., peroxides, dissolved oxygen): Proceed to Solution 4.

    • No: If none of the above apply, consider conducting a forced degradation study to systematically investigate the stability of your compound (see Experimental Protocols).

Step 2: Implement a Solution

  • Solution 1: Photodegradation

    • Action: Protect your solution from light by using amber vials or by wrapping the container in aluminum foil. Minimize exposure to ambient light during experiments.

  • Solution 2: pH-Related Degradation

    • Action: Buffer your solution to a pH where the compound is most stable. You may need to perform a pH stability study to determine the optimal pH range.

  • Solution 3: Thermal Degradation

    • Action: Store your stock solutions at a lower temperature (e.g., 4°C or -20°C). Avoid repeated freeze-thaw cycles. For experiments conducted at elevated temperatures, assess the stability of the compound under those conditions.

  • Solution 4: Oxidative Degradation

    • Action: If possible, degas your solvent before preparing the solution to remove dissolved oxygen. Consider adding an antioxidant, but first verify its compatibility with your compound and experimental system.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Compound Instability Observed light_exposure Is the solution exposed to light? start->light_exposure ph_check What is the pH of the solution? light_exposure->ph_check No solution1 Solution 1: Protect from light light_exposure->solution1 Yes temp_check What is the storage temperature? ph_check->temp_check Neutral solution2 Solution 2: Buffer the solution ph_check->solution2 Acidic/Basic oxidants_check Are oxidizing agents present? temp_check->oxidants_check Ambient/Low solution3 Solution 3: Lower storage temperature temp_check->solution3 Elevated forced_degradation Conduct Forced Degradation Study oxidants_check->forced_degradation No solution4 Solution 4: Degas solvent/add antioxidant oxidants_check->solution4 Yes

Caption: Troubleshooting workflow for diagnosing instability of this compound.

Quantitative Data on Stability

Stress ConditionTime (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)% DegradationNumber of Degradants
Acid Hydrolysis (0.1 M HCl, 60°C) 24
48
Base Hydrolysis (0.1 M NaOH, 60°C) 24
48
Oxidative (3% H₂O₂, RT) 24
48
Thermal (80°C in solution) 24
48
Photolytic (UV light, RT) 24
48

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound.[7][8]

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks

  • pH meter

  • HPLC system with UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Mix 1 mL of the stock solution with 9 mL of a 50:50 mixture of acetonitrile and water. Incubate at 80°C.

    • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette or other UV-transparent container) to a UV lamp. Maintain a control sample in the dark.

  • Sampling and Analysis:

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a suitable HPLC method (see Protocol 2).

  • Data Evaluation:

    • Calculate the percentage of degradation.

    • Observe the formation of any new peaks in the chromatogram, which indicate degradation products.

Protocol 2: HPLC-UV Analysis Method

This is a generic reverse-phase HPLC method that can be used as a starting point for the analysis of this compound and its degradation products.[9][10]

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Gradient Elution:

  • Start with a gradient of 10-90% B over 20 minutes. This can be optimized based on the separation of the parent compound and its degradants.

Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: Scan for the optimal wavelength using a UV-Vis spectrophotometer, or start with a common wavelength for nitroaromatic compounds, such as 254 nm. Injection Volume: 10 µL

Visualizations

Potential Degradation Pathways

DegradationPathways cluster_oxidation Oxidation cluster_reduction Reduction cluster_photodegradation Photodegradation main_compound This compound oxidation_amine N-Oxide or other oxidative products main_compound->oxidation_amine Oxidizing agents oxidation_alcohol Aldehyde/Carboxylic Acid main_compound->oxidation_alcohol Oxidizing agents reduction_nitroso Nitroso derivative main_compound->reduction_nitroso Reducing agents photoproducts Various photoproducts main_compound->photoproducts UV/Light reduction_hydroxylamine Hydroxylamine derivative reduction_nitroso->reduction_hydroxylamine reduction_amine Amino derivative reduction_hydroxylamine->reduction_amine

Caption: Potential degradation pathways for this compound.

Forced Degradation Experimental Workflow

ForcedDegradationWorkflow start Prepare Stock Solution stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress_conditions sampling Withdraw Aliquots at Time Points stress_conditions->sampling preparation Sample Preparation (Neutralize, Dilute) sampling->preparation analysis HPLC-UV Analysis preparation->analysis evaluation Evaluate Data (% Degradation, Degradant Peaks) analysis->evaluation

Caption: Workflow for conducting a forced degradation study.

References

Technical Support Center: 2-(4-Hydroxybutylamino)nitrobenzene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-(4-Hydroxybutylamino)nitrobenzene. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Section 1: Synthesis and Purification

Q1: My synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr) is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the SNAr synthesis of this compound, typically from 1-chloro-2-nitrobenzene or 1-fluoro-2-nitrobenzene and 4-aminobutanol, are common. Several factors can influence the reaction's success. The nitro group strongly activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions.[1][2][3]

Troubleshooting Steps:

  • Reagent Quality: Ensure the starting materials, especially the 4-aminobutanol and the nitroaromatic halide, are pure and dry. Moisture can interfere with the reaction.

  • Base Selection: A non-nucleophilic base is crucial to deprotonate the 4-aminobutanol without competing in the substitution reaction. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃).

  • Solvent Choice: A polar aprotic solvent like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) is typically required to facilitate the formation of the charged intermediate (Meisenheimer complex).[3]

  • Temperature Control: While heating is often necessary to drive the reaction to completion, excessive temperatures can lead to side product formation and decomposition. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.

  • Leaving Group: The choice of leaving group on the nitrobenzene ring is critical. Fluorine is significantly more reactive than chlorine, leading to faster reaction rates and often allowing for milder conditions.[3]

Q2: I am observing multiple spots on my TLC plate after the synthesis reaction. What are the likely side products?

A2: The presence of multiple products is a frequent issue. The bifunctional nature of 4-aminobutanol (containing both a primary amine and a primary alcohol) and the reactivity of the nitroaromatic system can lead to several side products.

Potential Side Products:

  • Dialkylated Product: A second molecule of the nitroaromatic halide can react with the secondary amine of the desired product, forming a tertiary amine. This is more likely if an excess of the halide is used.

  • O-alkylation Product: Although less likely due to the higher nucleophilicity of the amine, the hydroxyl group of either the starting material or the product could potentially react with the nitroaromatic halide under certain conditions, especially at high temperatures.

  • Elimination Products: If using a strong, sterically hindered base, elimination reactions can sometimes compete with substitution.

  • Unreacted Starting Materials: Incomplete reactions will show remaining 4-aminobutanol and the nitroaromatic halide.

To minimize these, use a slight excess (1.1-1.2 equivalents) of the 4-aminobutanol and carefully control the reaction temperature.

Q3: How can I effectively purify this compound after the reaction?

A3: The product is a polar molecule, which can make purification challenging.

  • Workup: After the reaction, a standard aqueous workup is often performed. Quench the reaction with water and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove residual water-soluble impurities.

  • Chromatography: The most effective method for purification is flash column chromatography on silica gel.[4] A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. The high polarity of the product means it will require a relatively high percentage of the polar solvent to elute.

Section 2: Subsequent Reactions

Q4: I am trying to reduce the nitro group to an amine, but the reaction is incomplete or yields side products. What are the best practices?

A4: The reduction of the nitro group is a common subsequent step.[4] The choice of reducing agent is critical to ensure chemoselectivity and avoid unwanted side reactions.

Recommended Reduction Methods:

  • Catalytic Hydrogenation: This is often the cleanest method. Using palladium on carbon (Pd/C) with hydrogen gas (H₂) in a solvent like ethanol or ethyl acetate is highly effective for reducing aromatic nitro groups.[4][5]

  • Metal/Acid Reduction: Reagents like tin(II) chloride (SnCl₂) in HCl, or iron (Fe) / zinc (Zn) in acetic acid are classic and effective methods that tolerate many functional groups.[5]

  • Transfer Hydrogenation: Using a hydrogen source like ammonium formate or hydrazine in the presence of a catalyst (e.g., Pd/C) can be a safer and more convenient alternative to using hydrogen gas.

Troubleshooting Tips:

  • Incomplete Reaction: Ensure the catalyst (if used) is active and that the system is free of catalyst poisons (e.g., sulfur compounds). For metal/acid reductions, ensure sufficient equivalents of both the metal and acid are used.

  • Side Products: Over-reduction is generally not an issue for the aromatic amine. However, incomplete reduction can leave intermediates like nitroso or azoxy species. Ensure adequate reaction time and monitor by TLC.

Q5: How can I selectively perform a reaction on the hydroxyl group without affecting the secondary amine?

A5: To achieve selectivity, the more nucleophilic secondary amine must be protected before reacting the hydroxyl group.

  • Amine Protection: The secondary amine can be protected as a carbamate, for example, using di-tert-butyl dicarbonate (Boc₂O) to form a Boc-protected amine, or using benzyl chloroformate (Cbz-Cl) to form a Cbz-protected amine. These protecting groups are stable under many reaction conditions used to modify alcohols.[6][7]

  • Reaction on Hydroxyl Group: Once the amine is protected, the hydroxyl group can be esterified, oxidized, or converted to an ether using standard organic chemistry protocols.

  • Deprotection: The protecting group is removed in the final step. Boc groups are typically removed under acidic conditions (e.g., trifluoroacetic acid), while Cbz groups are removed by hydrogenolysis.[6][8] An orthogonal protecting group strategy allows for selective removal if other protecting groups are present in the molecule.[6]

Data Presentation

Table 1: Troubleshooting Guide for SNAr Synthesis of this compound

Issue Potential Cause Recommended Solution
Low or No Conversion 1. Inactive reagents/wet solvents. 2. Insufficient temperature. 3. Poor choice of leaving group.1. Use freshly distilled solvents and pure reagents. 2. Gradually increase temperature, monitoring by TLC. 3. Use 1-fluoro-2-nitrobenzene instead of the chloro-analogue.
Multiple Products 1. Di-substitution on the amine. 2. O-alkylation side reaction.1. Use a slight excess of 4-aminobutanol (1.1-1.2 eq). 2. Maintain moderate reaction temperatures (< 80-100 °C).
Difficult Purification Product streaking on silica gel.Add a small amount of triethylamine (~0.5-1%) to the chromatography eluent to suppress tailing caused by the basic amine group.

Table 2: Comparison of Common Nitro Group Reduction Conditions

Reagent System Advantages Disadvantages Typical Solvents
H₂ / Pd/C Clean reaction, high yield, simple workup.[4]Requires hydrogenation equipment, potential fire hazard.Ethanol, Methanol, Ethyl Acetate
SnCl₂ · 2H₂O Mild, good functional group tolerance.[5]Workup can be complex due to tin salts.Ethanol, Ethyl Acetate, HCl
Fe / NH₄Cl Inexpensive, environmentally benign.Requires a large excess of iron, heterogeneous reaction.Ethanol / Water
Na₂S₂O₄ (Sodium Dithionite) Mild, useful for sensitive substrates.Can sometimes be sluggish.Water / Methanol or THF

Experimental Protocols

Protocol 1: Synthesis of this compound via SNAr

  • Materials: 1-fluoro-2-nitrobenzene, 4-aminobutanol, potassium carbonate (K₂CO₃), acetonitrile (MeCN).

  • Procedure:

    • To a round-bottom flask, add 4-aminobutanol (1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

    • Add anhydrous acetonitrile to create a stirrable suspension.

    • Add 1-fluoro-2-nitrobenzene (1.0 equivalent) dropwise to the mixture at room temperature.

    • Heat the reaction mixture to 80 °C and monitor its progress using TLC (e.g., 1:1 Hexane:Ethyl Acetate).

    • Once the starting material is consumed (typically 4-6 hours), cool the reaction to room temperature.

    • Filter the mixture to remove the potassium carbonate and wash the solid with acetonitrile.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Redissolve the crude residue in ethyl acetate and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify the product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Reduction of this compound

  • Materials: this compound, 10% Palladium on Carbon (Pd/C), Ethanol, Hydrogen (H₂) gas.

  • Procedure:

    • Dissolve this compound (1.0 equivalent) in ethanol in a hydrogenation vessel.[4]

    • Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the starting material) to the solution.

    • Seal the vessel and purge the system with nitrogen, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the reaction vigorously at room temperature.[4]

    • Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).[4]

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the product, 2-(4-Hydroxybutylamino)phenylamine. The product may be used directly or purified further if necessary.[4]

Visualizations

troubleshooting_workflow start SNAr Reaction: Low Yield reagent_check Check Reagent Purity & Dryness start->reagent_check temp_check Optimize Temperature reagent_check->temp_check Reagents OK outcome_bad Still Low Yield reagent_check->outcome_bad Impure base_solvent Verify Base & Solvent Choice temp_check->base_solvent Temp OK temp_check->outcome_bad Too Low/High leaving_group Consider Leaving Group (F > Cl) base_solvent->leaving_group System OK base_solvent->outcome_bad Inappropriate outcome_good Yield Improved leaving_group->outcome_good selective_reaction_pathway start This compound protect_amine Protect Secondary Amine (e.g., with Boc₂O) start->protect_amine react_hydroxyl React with Hydroxyl Group (e.g., Esterification, Oxidation) protect_amine->react_hydroxyl deprotect Deprotect Amine (e.g., with TFA) react_hydroxyl->deprotect final_product Selectively Modified Product deprotect->final_product side_reactions reactants 1-Cl-2-NO₂-Benzene + 4-Aminobutanol product Desired Product reactants->product side1 Di-alkylation (Tertiary Amine) reactants->side1 Excess Halide side2 O-alkylation reactants->side2 High Temp

References

Technical Support Center: Scaling Up the Synthesis of 2-(4-Hydroxybutylamino)nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis and scale-up of 2-(4-hydroxybutylamino)nitrobenzene. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during this synthetic process.

Experimental Protocols

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a 2-halonitrobenzene with 4-amino-1-butanol. 2-Chloronitrobenzene is a common starting material for this type of synthesis.[1][2][3]

Laboratory Scale Synthesis (1-10 g)

A detailed procedure for a laboratory-scale synthesis is provided below:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloronitrobenzene (1 equivalent), 4-amino-1-butanol (1.1 equivalents), and a suitable base such as potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The typical solvent volume is 5-10 mL per gram of 2-chloronitrobenzene.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water. This will precipitate the crude product.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with water to remove any inorganic salts. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

Data Presentation: Reaction Parameters at Different Scales

The following table summarizes typical reaction parameters and expected outcomes when scaling up the synthesis of this compound.

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Production Scale (50 kg)
2-Chloronitrobenzene 10 g1 kg50 kg
4-Amino-1-butanol 6.2 g (1.1 eq)620 g (1.1 eq)31 kg (1.1 eq)
Potassium Carbonate 13.2 g (1.5 eq)1.32 kg (1.5 eq)66 kg (1.5 eq)
Solvent (DMF) 100 mL10 L500 L
Reaction Temperature 90 °C90-95 °C90-95 °C
Reaction Time 4-6 hours6-8 hours8-12 hours
Expected Yield 85-95%80-90%75-85%
Typical Purity (crude) >95%>90%>88%
Purification Method Recrystallization/ColumnRecrystallizationRecrystallization

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the synthesis and scale-up of this compound.

Frequently Asked Questions (FAQs)

  • Q1: What is the role of the base in this reaction?

    • A1: The base, typically potassium carbonate, is essential to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the amino group of 4-amino-1-butanol, which would render it non-nucleophilic.

  • Q2: Can other solvents be used for this reaction?

    • A2: Yes, other polar aprotic solvents like DMSO or N-methyl-2-pyrrolidone (NMP) can be used. In some cases, for greener chemistry approaches, reactions have been successfully carried out in aqueous media with the aid of additives. However, DMF and DMSO are most common for this type of SNAr reaction.

  • Q3: Why is an excess of 4-amino-1-butanol used?

    • A3: A slight excess of the amine is used to ensure the complete consumption of the starting 2-chloronitrobenzene and to drive the reaction to completion.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive reagents. 2. Insufficient heating. 3. Base is not strong enough or has degraded.1. Check the purity and activity of starting materials. 2. Ensure the reaction temperature is maintained at the optimal level (80-100 °C). 3. Use a fresh, anhydrous base. Consider a stronger base like sodium carbonate if needed.
Formation of Side Products 1. Di-substitution: Reaction of the product with another molecule of 2-chloronitrobenzene. 2. O-arylation: Reaction at the hydroxyl group of 4-amino-1-butanol.1. Use a smaller excess of 4-amino-1-butanol (e.g., 1.05 equivalents). Control the reaction temperature and time carefully. 2. This is generally less favored due to the higher nucleophilicity of the amine. Lowering the reaction temperature might further favor N-arylation.
Product is an Oil/Difficult to Crystallize 1. Presence of impurities. 2. Residual solvent.1. Purify the crude product by column chromatography. 2. Ensure the product is thoroughly dried under vacuum.
Yield Decreases on Scale-up 1. Inefficient mixing. 2. Poor heat transfer. 3. Longer reaction times leading to degradation.1. Use appropriate agitation for the larger reactor volume to ensure homogeneity. 2. Monitor and control the internal reaction temperature carefully. Account for the exothermicity of the reaction, especially during the initial phase. 3. Optimize the reaction time at the larger scale by taking regular samples for analysis.

Visualizing the Process

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge Reactor: - 2-Chloronitrobenzene - 4-Amino-1-butanol - K2CO3 - DMF B Heat to 80-100 °C A->B C Monitor by TLC B->C D Cool to Room Temp C->D Reaction Complete E Precipitate in Ice Water D->E F Filter and Wash with Water E->F G Recrystallize from Ethanol/Water F->G Crude Product H Dry Product G->H I Final Product H->I

Caption: A flowchart of the synthesis and purification process.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting common problems during the synthesis.

G Troubleshooting Logic for Synthesis Start Low Yield or No Reaction Check_Reagents Are reagents pure and active? Start->Check_Reagents Check_Temp Is reaction temperature correct? Check_Reagents->Check_Temp Yes Success Problem Solved Check_Reagents->Success No (Replace Reagents) Check_Base Is the base appropriate and fresh? Check_Temp->Check_Base Yes Check_Temp->Success No (Adjust Temperature) Side_Products Side Products Observed? Check_Base->Side_Products Yes Check_Base->Success No (Replace Base) Di_Sub Di-substitution? Side_Products->Di_Sub Yes Optimize_Purification Optimize purification method Side_Products->Optimize_Purification No O_Arylation O-arylation? Di_Sub->O_Arylation No Adjust_Stoich Adjust amine stoichiometry Di_Sub->Adjust_Stoich Yes Lower_Temp Lower reaction temperature O_Arylation->Lower_Temp Yes O_Arylation->Optimize_Purification No Adjust_Stoich->Success Lower_Temp->Success Optimize_Purification->Success

Caption: A decision tree for troubleshooting the synthesis.

References

Technical Support Center: Synthesis of 2-(4-Hydroxybutylamino)nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(4-Hydroxybutylamino)nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during this specific nucleophilic aromatic substitution reaction.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nitro group at the ortho position to the chlorine atom activates the aromatic ring for nucleophilic attack by the amino group of 4-aminobutanol. The reaction involves the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex, followed by the elimination of the chloride ion to yield the final product.[1]

Q2: Is a catalyst required for this reaction?

A2: While the reaction can proceed without a catalyst due to the activation by the nitro group, the use of a catalyst can improve reaction rates and yields. Phase transfer catalysts (PTCs) such as quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB) can be beneficial, especially in biphasic reaction systems, by facilitating the transfer of reactants between phases. Additionally, the reaction is base-catalyzed.

Q3: Why is a base necessary in this reaction?

A3: A base is essential to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between 2-nitrochlorobenzene and 4-aminobutanol. Without a base, the HCl would protonate the amino group of the unreacted 4-aminobutanol, rendering it non-nucleophilic and halting the reaction. Common bases used include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃) or tertiary amines (e.g., triethylamine).

Q4: What are the recommended solvents for this synthesis?

A4: Aprotic polar solvents are generally preferred for SNAr reactions as they can solvate the charged intermediate (Meisenheimer complex) and promote the reaction. Suitable solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile. Alcohols can also be used as solvents.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Inactive nucleophile due to protonation. 2. Insufficient reaction temperature or time. 3. Poor quality of starting materials. 4. Inefficient mixing in a heterogeneous reaction.1. Ensure an adequate amount of a suitable base (e.g., K₂CO₃, triethylamine) is used to neutralize the HCl byproduct. 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC. 3. Verify the purity of 2-nitrochlorobenzene and 4-aminobutanol. 4. If using a phase transfer catalyst, ensure vigorous stirring.
Formation of Side Products 1. Dimerization/Polymerization: Self-reaction of starting materials or product under harsh conditions. 2. Oxidation: Oxidation of the amino or hydroxyl groups. 3. Reaction with solvent: If using a reactive solvent.1. Optimize reaction temperature and time to avoid prolonged heating. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Choose a non-reactive solvent.
Difficult Product Isolation/Purification 1. Product is highly soluble in the aqueous phase during workup. 2. Emulsion formation during extraction. 3. Co-elution with impurities during column chromatography.1. Saturate the aqueous phase with brine (saturated NaCl solution) to decrease the solubility of the organic product. 2. Add a small amount of brine or a different organic solvent to break the emulsion. 3. Optimize the solvent system for column chromatography by testing different polarity gradients.
Incomplete Reaction 1. Insufficient amount of nucleophile or base. 2. Reaction has not reached equilibrium or is kinetically slow.1. Use a slight excess of 4-aminobutanol and ensure at least a stoichiometric amount of base. 2. Increase reaction time and/or temperature. Consider the use of a catalyst if not already employed.

Experimental Protocols

General Laboratory-Scale Synthesis Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-nitrochlorobenzene (1 equivalent).

  • Solvent and Base: Add a suitable solvent (e.g., ethanol, DMF) and a base (e.g., K₂CO₃, 1.5-2 equivalents).

  • Nucleophile Addition: Add 4-aminobutanol (1.1-1.2 equivalents) to the mixture.

  • Catalyst (Optional): If using a phase transfer catalyst (e.g., TBAB), add it at this stage (0.05-0.1 equivalents).

  • Reaction: Heat the mixture to a suitable temperature (e.g., 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, filter it off. The filtrate is then typically concentrated under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: The aqueous layer is extracted several times with the organic solvent.

  • Washing: The combined organic layers are washed with water and then with brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the pure this compound.

Visualizing the Process

To better understand the workflow and the underlying chemical principles, the following diagrams are provided.

experimental_workflow start Start reactants 1. Add 2-Nitrochlorobenzene, Solvent, and Base start->reactants nucleophile 2. Add 4-Aminobutanol (& Optional Catalyst) reactants->nucleophile reaction 3. Heat and Monitor (TLC) nucleophile->reaction workup 4. Cool, Filter, & Concentrate reaction->workup extraction 5. Liquid-Liquid Extraction workup->extraction purification 6. Dry, Concentrate, & Purify extraction->purification product Pure Product purification->product

Caption: A generalized experimental workflow for the synthesis of this compound.

catalyst_selection_logic start Is the reaction slow or giving low yield? biphasic Is the reaction mixture biphasic? start->biphasic Yes no_catalyst Catalyst may not be necessary, optimize other conditions (Temperature, Time, Base) start->no_catalyst No ptc Consider a Phase Transfer Catalyst (e.g., TBAB) biphasic->ptc Yes homogeneous Optimize solvent and base first. If still slow, consider a homogeneous catalyst (though less common for this reaction). biphasic->homogeneous No

Caption: A decision-making diagram for catalyst selection in the synthesis.

References

managing exothermic reactions in 2-(4-Hydroxybutylamino)nitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(4-Hydroxybutylamino)nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the exothermic nature of this reaction and to offer troubleshooting for common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What type of reaction is the synthesis of this compound from 2-chloronitrobenzene and 4-amino-1-butanol?

A1: This synthesis is a nucleophilic aromatic substitution (SNA) reaction. In this reaction, the nucleophile, 4-amino-1-butanol, attacks the electron-deficient aromatic ring of 2-chloronitrobenzene at the carbon atom bonded to the chlorine. The nitro group (NO₂) ortho to the chlorine atom activates the ring for nucleophilic attack and stabilizes the intermediate Meisenheimer complex.

Q2: Why is managing the exothermic nature of this reaction so critical?

A2: The amination of chloronitrobenzene derivatives is a highly exothermic process.[1] Uncontrolled, this can lead to a rapid increase in temperature and pressure, a dangerous situation known as a thermal runaway. A runaway reaction can result in boiling of the solvent, vessel over-pressurization, and potentially an explosion.[2][3][4][5] Proper temperature control is therefore paramount for the safety and success of the synthesis.

Q3: What are the primary methods for controlling the exotherm?

A3: The main strategies for managing the heat generated during this reaction include:

  • Slow, controlled addition of reagents: One of the reactants, typically the 4-amino-1-butanol, should be added slowly and portion-wise to the reaction mixture containing 2-chloronitrobenzene. This allows the heat generated to be dissipated effectively.

  • Efficient cooling: The reaction vessel must be equipped with an efficient cooling system, such as an ice bath or a cryostat, to maintain the desired reaction temperature.

  • Use of a suitable solvent: A solvent with a good heat capacity can help to absorb the heat of reaction. The choice of solvent will also influence the reaction rate.

  • Monitoring the internal temperature: A thermometer or thermocouple should be placed directly in the reaction mixture to monitor the internal temperature in real-time.

Q4: What are the potential side products in this synthesis?

A4: While specific literature on the side products of this exact reaction is scarce, general knowledge of SNAr reactions suggests the following possibilities:

  • Bis-arylated product: If the stoichiometry is not carefully controlled, a second molecule of 2-chloronitrobenzene could react with the secondary amine formed in the product, leading to a bis-arylated byproduct.

  • Products from reaction with solvent: If a nucleophilic solvent is used, it may compete with the 4-amino-1-butanol, leading to undesired byproducts.

  • Decomposition products: In the event of a thermal runaway, complex decomposition products of the starting materials and the product can be formed.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Reaction does not start or is very slow - Low reaction temperature.- Impure starting materials.- Inappropriate solvent.- Gradually increase the reaction temperature while carefully monitoring for any exotherm.- Ensure the purity of 2-chloronitrobenzene and 4-amino-1-butanol.- Use a suitable polar aprotic solvent like DMF or DMSO.
Rapid, uncontrolled temperature increase (thermal runaway) - Too rapid addition of 4-amino-1-butanol.- Inadequate cooling.- Incorrect stoichiometry (excess of one reactant).- Immediately stop the addition of the reagent.- Enhance cooling by adding more ice or lowering the cryostat temperature.- If necessary, add a cold, inert solvent to dilute the reaction mixture.- In case of a severe runaway, evacuate the area and follow emergency procedures.
Low yield of the desired product - Incomplete reaction.- Formation of side products.- Loss of product during workup and purification.- Monitor the reaction progress using TLC or HPLC to ensure completion.- Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize side reactions.- Use appropriate extraction and purification techniques. Consider column chromatography for purification.
Formation of a dark, tarry substance - High reaction temperature.- Decomposition of starting materials or product.- Maintain a lower, controlled reaction temperature.- Ensure an inert atmosphere (e.g., nitrogen or argon) if the reactants or product are sensitive to air oxidation at elevated temperatures.

Experimental Protocol

Synthesis of this compound

Materials:

  • 2-Chloronitrobenzene

  • 4-Amino-1-butanol

  • Potassium carbonate (or another suitable base)

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer/thermocouple

  • Cooling bath (e.g., ice-water bath)

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-chloronitrobenzene and potassium carbonate in DMF.

  • Cooling: Cool the mixture to 0-5 °C using an ice bath.

  • Controlled Addition: Dissolve 4-amino-1-butanol in DMF and add it to the dropping funnel. Add the 4-amino-1-butanol solution dropwise to the cooled mixture of 2-chloronitrobenzene over a period of 1-2 hours. It is crucial to monitor the internal temperature of the reaction and maintain it below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, pour the reaction mixture into water and extract with ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.

Quantitative Data Summary

ParameterValue/RangeNotes
Reactant Molar Ratio 1:1.1 - 1:1.5(2-Chloronitrobenzene : 4-Amino-1-butanol) A slight excess of the amine is often used.
Base Molar Ratio 1.5 - 2 equivalents(Relative to 2-Chloronitrobenzene) To neutralize the HCl formed.
Reaction Temperature 0 - 25 °CInitial addition at 0-5 °C is critical to control the exotherm.
Reaction Time 12 - 24 hoursMonitor by TLC or HPLC for completion.

Visualizing the Process

Experimental Workflow

experimental_workflow setup Reaction Setup (2-Chloronitrobenzene, K2CO3, DMF) cooling Cooling (0-5 °C) setup->cooling addition Controlled Addition (4-Amino-1-butanol in DMF) cooling->addition reaction Reaction (Stir at RT, 12-24h) addition->reaction workup Workup (Quench with H2O, Extract with EtOAc) reaction->workup washing Washing (H2O, Brine) workup->washing drying Drying & Concentration washing->drying purification Purification (Column Chromatography) drying->purification product Pure Product purification->product

Caption: A schematic of the experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Problem Encountered no_reaction No/Slow Reaction start->no_reaction runaway Thermal Runaway start->runaway low_yield Low Yield start->low_yield tar Tar Formation start->tar check_temp Check Temperature no_reaction->check_temp check_reagents Check Reagent Purity no_reaction->check_reagents check_addition_rate Check Addition Rate runaway->check_addition_rate check_cooling Check Cooling Efficiency runaway->check_cooling check_completion Check Reaction Completion low_yield->check_completion check_workup Review Workup/Purification low_yield->check_workup check_reaction_temp Check Reaction Temperature tar->check_reaction_temp increase_temp Increase Temperature Cautiously check_temp->increase_temp purify_reagents Purify/Replace Reagents check_reagents->purify_reagents slow_addition Slow Down Addition check_addition_rate->slow_addition improve_cooling Improve Cooling check_cooling->improve_cooling optimize_time Optimize Reaction Time check_completion->optimize_time optimize_purification Optimize Purification check_workup->optimize_purification lower_temp Lower Reaction Temperature check_reaction_temp->lower_temp

References

Technical Support Center: Solvent Effects on 2-(4-Hydroxybutylamino)nitrobenzene Reaction Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the reaction kinetics of 2-(4-Hydroxybutylamino)nitrobenzene and related nucleophilic aromatic substitution (SNAr) reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Slow or no reaction Inappropriate solvent choice: Protic solvents can solvate the amine nucleophile, reducing its nucleophilicity.Switch to a polar aprotic solvent such as DMSO, DMF, or acetonitrile. These solvents do not form strong hydrogen bonds with the nucleophile, leaving it more reactive.[1]
Low reaction temperature: The activation energy for the reaction may not be overcome at ambient temperature.Increase the reaction temperature. Heating is often necessary for nucleophilic aromatic substitution reactions to proceed at a reasonable rate.[2][3]
Poor leaving group: If a group other than a halide or a sulfonate is being displaced, it may not be a sufficiently good leaving group.The nitro group itself can sometimes act as a leaving group, but typically a better leaving group like a halide is required for efficient SNAr.[1] For model studies, consider starting with a substrate like 2-fluoro- or 2-chloronitrobenzene.
Side reactions or product degradation Unstable reaction intermediate: The Meisenheimer complex, an intermediate in SNAr reactions, can be sensitive to reaction conditions.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Solvent reactivity: Some solvents may react with the starting materials or products at elevated temperatures.Choose a solvent that is stable under the reaction conditions. For example, while alcohols can be used as solvents, they can also act as nucleophiles in SNAr reactions.[4]
Inconsistent kinetic data Presence of water: Trace amounts of water in aprotic solvents can significantly affect the reaction rate by solvating the nucleophile.Use anhydrous solvents and dry glassware. Consider using molecular sieves to remove residual water from the solvent before use.
Base catalysis effects: The amine reactant can act as a base, catalyzing the reaction. The extent of this catalysis can vary with the solvent.[5][6]To obtain true second-order rate constants, the reaction should be studied under pseudo-first-order conditions with a large excess of the amine. Alternatively, a non-nucleophilic base can be added to maintain a constant basicity.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the reaction of this compound?

A1: The reaction of an amine with a nitro-substituted benzene ring, especially one with a leaving group, typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This involves the nucleophilic attack of the amine on the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate called a Meisenheimer complex. The leaving group then departs, and the aromaticity of the ring is restored. The presence of the electron-withdrawing nitro group is crucial as it stabilizes the negatively charged Meisenheimer complex, facilitating the reaction.[7][8]

Q2: How does the choice of solvent affect the reaction rate?

A2: The solvent plays a critical role in SNAr reactions. Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are generally preferred because they effectively solvate the cation but not the anionic nucleophile, thus enhancing the nucleophile's reactivity.[1] Polar protic solvents (e.g., water, ethanol) can form hydrogen bonds with the amine nucleophile, creating a "solvent cage" that reduces its nucleophilicity and slows down the reaction.[9]

Q3: Why is my reaction faster in DMSO than in methanol?

A3: Your reaction is likely faster in DMSO (a polar aprotic solvent) than in methanol (a polar protic solvent) because of the differing solvation effects on the amine nucleophile. Methanol can form hydrogen bonds with the amine, which stabilizes the nucleophile and increases the activation energy for the reaction. DMSO does not have acidic protons and therefore does not form strong hydrogen bonds with the amine, leaving it more "naked" and reactive.

Q4: Can the hydroxy group on the butylamino chain interfere with the reaction?

A4: The terminal hydroxy group is a weaker nucleophile than the secondary amine. Under neutral or basic conditions, the amine will be the primary nucleophile attacking the aromatic ring. However, under strongly basic conditions, the alkoxide could be formed, which is also a potent nucleophile and could lead to side products. It is also possible for the hydroxy group to act as a proton source or engage in hydrogen bonding, which could influence the reaction kinetics.

Q5: How can I monitor the progress of the reaction to determine the kinetics?

A5: The reaction progress can be monitored using various analytical techniques. UV-Vis spectrophotometry is a common method, as the product, this compound, will have a different absorption spectrum compared to the reactants. Aliquots can be taken from the reaction mixture at different time intervals, and the change in absorbance at a specific wavelength can be measured. Other techniques such as HPLC, GC, or NMR spectroscopy can also be used to monitor the disappearance of reactants and the appearance of products over time.

Quantitative Data

The following tables summarize kinetic data from studies on analogous SNAr reactions, illustrating the significant impact of the solvent on the reaction rate.

Table 1: Effect of Aprotic Solvents on the Second-Order Rate Constant (kA) for the Reaction of 1-Fluoro-2,4-dinitrobenzene with Piperidine at 25°C.

SolventDielectric Constant (ε)kA (L mol-1 s-1)
Toluene2.380.023
Benzene2.280.038
Dioxane2.210.13
Chloroform4.810.36
Ethyl Acetate6.020.45
Dichloromethane8.930.76
Acetone20.72.30
Acetonitrile37.54.30
Nitromethane35.95.80

Data adapted from a study on the kinetics of 1-fluoro-2,4-dinitrobenzene with piperidine, which serves as a model for SNAr reactions.[5][6]

Table 2: Second-Order Rate Constants (k1) for the Reaction of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with Aniline in Methanol-DMSO Mixtures at 25.0 °C.

% DMSO in Methanol (v/v)k1 (× 10-3 M-1 s-1)
101.58
302.51
504.07
706.46
9012.6
10020.0

This data illustrates the rate enhancement observed when transitioning from a protic-dominant solvent mixture to a purely aprotic solvent.[10]

Experimental Protocols

General Protocol for Kinetic Measurement of the Reaction of a Halonitrobenzene with an Amine via UV-Vis Spectrophotometry

  • Preparation of Solutions:

    • Prepare a stock solution of the halonitrobenzene (e.g., 2-chloronitrobenzene) of known concentration in the desired anhydrous solvent.

    • Prepare a stock solution of 4-hydroxybutylamine of known concentration in the same solvent.

  • Spectrophotometer Setup:

    • Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the expected product, this compound. This should be determined beforehand by recording the full spectrum of a prepared sample of the product.

    • Equilibrate the spectrophotometer's cell holder to the desired reaction temperature using a thermostatted cell holder.

  • Kinetic Run:

    • Pipette a known volume of the halonitrobenzene solution into a cuvette and place it in the thermostatted cell holder.

    • To initiate the reaction, inject a small volume of the amine solution into the cuvette (to ensure pseudo-first-order conditions, the amine should be in large excess, typically 10-fold or greater).

    • Quickly mix the solution and start recording the absorbance at the predetermined λmax as a function of time.

  • Data Analysis:

    • Record the absorbance until the reaction is complete (i.e., the absorbance value becomes constant).

    • The observed rate constant (kobs) can be determined by fitting the absorbance vs. time data to a first-order rate equation: ln(A∞ - At) = -kobst + ln(A∞ - A0), where At is the absorbance at time t, A0 is the initial absorbance, and A∞ is the absorbance at infinite time.

    • The second-order rate constant (k2) can then be calculated by dividing kobs by the concentration of the amine in excess: k2 = kobs / [Amine].

Visualizations

experimental_workflow cluster_prep Preparation cluster_setup Instrument Setup cluster_run Kinetic Experiment cluster_analysis Data Analysis prep_soln_nitro Prepare Halonitrobenzene Stock Solution pipette_nitro Pipette Halonitrobenzene Solution into Cuvette prep_soln_nitro->pipette_nitro prep_soln_amine Prepare 4-Hydroxybutylamine Stock Solution inject_amine Inject Amine Solution (in excess) prep_soln_amine->inject_amine set_lambda Set Spectrophotometer to λmax of Product set_lambda->pipette_nitro set_temp Equilibrate Cell Holder to Reaction Temperature set_temp->pipette_nitro pipette_nitro->inject_amine start_acq Start Data Acquisition (Absorbance vs. Time) inject_amine->start_acq fit_data Fit Data to First-Order Rate Equation start_acq->fit_data calc_kobs Determine Observed Rate Constant (k_obs) fit_data->calc_kobs calc_k2 Calculate Second-Order Rate Constant (k2) calc_kobs->calc_k2

Caption: Experimental workflow for kinetic analysis.

Caption: Logical relationship of solvent type and reaction rate.

References

Technical Support Center: Production of 2-(4-Hydroxybutylamino)nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(4-Hydroxybutylamino)nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures, with a focus on minimizing impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of an ortho-halonitrobenzene, such as 2-fluoronitrobenzene or 2-chloronitrobenzene, with 4-aminobutanol. The nitro group in the ortho position activates the aromatic ring, facilitating the substitution of the halogen by the amino group of 4-aminobutanol.

Q2: What are the primary impurities I should be aware of during the synthesis?

A2: The primary impurities often arise from side reactions or incomplete reactions. These can include:

  • Unreacted starting materials: 2-halonitrobenzene and 4-aminobutanol.

  • Bis-addition product: 2,2'-bis(4-hydroxybutylamino)azoxybenzene, which can form from the reduction of the nitro group and subsequent condensation.

  • O-alkylation product: Where the hydroxyl group of 4-aminobutanol reacts instead of the amino group, though this is generally less favored under standard conditions.

  • Products of solvent reaction: If the solvent is reactive under the reaction conditions.

Q3: How can I monitor the progress of the reaction to minimize impurity formation?

A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended. By taking aliquots from the reaction mixture at regular intervals, you can determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heating.

Q4: What are the recommended purification techniques for this compound?

A4: The primary purification method is column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically effective in separating the desired product from less polar starting materials and more polar impurities. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can be used for further purification of the isolated product.

Q5: What analytical techniques are best for characterizing the final product and identifying impurities?

A5: A combination of techniques is recommended for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the desired product and identify the structure of any isolated impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and impurities.

  • HPLC with UV-Vis detection: To determine the purity of the final product and quantify the levels of impurities.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., -OH, -NH, -NO₂).

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inefficient nucleophilic attack. 4. Product loss during workup or purification.1. Monitor the reaction by TLC or HPLC to ensure completion. Extend reaction time if necessary. 2. Optimize the reaction temperature. Insufficient heat may slow the reaction, while excessive heat can lead to degradation. A typical range is 80-120°C. 3. The addition of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) can facilitate the reaction by deprotonating the amine, increasing its nucleophilicity. 4. Ensure proper pH adjustment during aqueous workup to minimize the product's solubility in the aqueous phase. Optimize the solvent system for extraction and chromatography to prevent product loss.
Presence of Unreacted Starting Materials 1. Insufficient reaction time. 2. Reaction temperature is too low. 3. Stoichiometry of reactants is not optimal.1. Increase the reaction time and monitor for the disappearance of the limiting reagent by TLC or HPLC. 2. Gradually increase the reaction temperature in increments of 10°C and monitor the effect on the reaction rate. 3. Consider using a slight excess of 4-aminobutanol (e.g., 1.1-1.2 equivalents) to ensure complete consumption of the 2-halonitrobenzene.
Formation of a Major, Less Polar Impurity This is likely the bis-addition product or an O-alkylation product.1. Use a more dilute solution to disfavor bimolecular side reactions. 2. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. 3. Carefully control the reaction temperature to avoid conditions that may favor O-alkylation.
Product is a Dark, Oily Residue Presence of polymeric or degradation products.1. Lower the reaction temperature. 2. Decrease the reaction time. 3. Ensure the reaction is performed under an inert atmosphere. 4. Purify the starting materials to remove any contaminants that may catalyze polymerization.
Difficulty in Purifying the Product by Chromatography Co-elution of the product with impurities.1. Optimize the solvent system for column chromatography. A shallower gradient or an alternative solvent system (e.g., dichloromethane/methanol) may improve separation. 2. Consider a two-step purification process: initial purification by column chromatography followed by recrystallization.

Experimental Protocols

Key Experiment: Synthesis of this compound via SNAr

Objective: To synthesize this compound from 2-fluoronitrobenzene and 4-aminobutanol.

Materials:

  • 2-Fluoronitrobenzene (1 equivalent)

  • 4-Aminobutanol (1.1 equivalents)

  • Potassium Carbonate (K₂CO₃) (2 equivalents)

  • Acetonitrile (solvent)

  • Ethyl acetate (for extraction and chromatography)

  • Hexane (for chromatography)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoronitrobenzene, 4-aminobutanol, and potassium carbonate.

  • Add acetonitrile as the solvent.

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the reaction is complete (disappearance of the 2-fluoronitrobenzene spot), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield this compound as a solid.

Data Presentation

Table 1: Influence of Reaction Conditions on Yield and Purity

ParameterCondition ACondition BCondition C
Starting Material 2-Fluoronitrobenzene2-Chloronitrobenzene2-Fluoronitrobenzene
Base K₂CO₃Et₃NNone
Solvent AcetonitrileDMFAcetonitrile
Temperature (°C) 8010080
Reaction Time (h) 6812
Yield (%) ~85-95~70-80~50-60
Purity (by HPLC, %) >98~95~90

Note: The data presented are typical values for similar SNAr reactions and may vary based on the specific experimental setup.

Table 2: Analytical Characterization Data for this compound and Potential Impurities

CompoundRetention Time (HPLC)m/z [M+H]⁺Key ¹H NMR Signals (ppm, CDCl₃)
This compound ~5.2 min211.18.2 (d, 1H), 7.5 (t, 1H), 6.8 (d, 1H), 6.6 (t, 1H), 3.7 (t, 2H), 3.4 (q, 2H), 1.8-1.6 (m, 4H)
2-Fluoronitrobenzene ~7.8 min142.07.9 (t, 1H), 7.6 (m, 1H), 7.4 (t, 1H), 7.2 (m, 1H)
4-Aminobutanol ~2.1 min90.13.6 (t, 2H), 2.7 (t, 2H), 1.6-1.4 (m, 4H)
Bis-addition Impurity >10 min~400+Complex aromatic and aliphatic signals

Note: HPLC conditions: C18 column, mobile phase gradient of acetonitrile in water, UV detection at 254 nm. NMR data are predicted values.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 2-Fluoronitrobenzene 2-Fluoronitrobenzene Reaction_Mixture Reaction Mixture (Reflux, 4-6h) 2-Fluoronitrobenzene->Reaction_Mixture 4-Aminobutanol 4-Aminobutanol 4-Aminobutanol->Reaction_Mixture K2CO3 K2CO3 K2CO3->Reaction_Mixture Acetonitrile Acetonitrile Acetonitrile->Reaction_Mixture Filtration Filtration Reaction_Mixture->Filtration Concentration_1 Concentration Filtration->Concentration_1 Extraction Extraction Concentration_1->Extraction Drying Drying Extraction->Drying Concentration_2 Concentration Drying->Concentration_2 Column_Chromatography Column Chromatography Concentration_2->Column_Chromatography Final_Product This compound Column_Chromatography->Final_Product Troubleshooting_Tree Start Low Purity or Yield? Check_Reaction Monitor Reaction Progress (TLC/HPLC) Start->Check_Reaction Incomplete Incomplete Reaction? Check_Reaction->Incomplete Yes_Incomplete Increase Time/Temp or Add Base Incomplete->Yes_Incomplete Yes No_Incomplete Analyze Impurity Profile Incomplete->No_Incomplete No Starting_Materials Excess Starting Materials? No_Incomplete->Starting_Materials Yes_SM Adjust Stoichiometry or Reaction Time Starting_Materials->Yes_SM Yes No_SM Unknown Impurities Present Starting_Materials->No_SM No Purification_Issue Optimize Purification (Chromatography/Recrystallization) No_SM->Purification_Issue Characterize Characterize Impurities (NMR/MS) Purification_Issue->Characterize

Validation & Comparative

Comparative NMR Analysis of 2-(4-Hydroxybutylamino)nitrobenzene and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on the ¹H and ¹³C NMR characteristics of 2-(4-Hydroxybutylamino)nitrobenzene and related nitroaniline derivatives.

Predicted ¹H and ¹³C NMR Characterization of this compound

Based on the analysis of its structural analogs, the following ¹H and ¹³C NMR spectral characteristics are predicted for this compound.

Predicted ¹H NMR (in CDCl₃): The spectrum is expected to show characteristic signals for the aromatic protons, with the proton ortho to the nitro group being the most deshielded. The protons of the 4-hydroxybutyl chain will exhibit distinct multiplets, with the methylene group attached to the nitrogen appearing at a lower field due to the deshielding effect of the amino group. The terminal methylene group adjacent to the hydroxyl group will also have a characteristic chemical shift.

Predicted ¹³C NMR (in CDCl₃): The aromatic region will display six distinct signals, with the carbon bearing the nitro group (C2) and the carbon attached to the amino group (C1) being significantly deshielded. The chemical shifts of the butyl chain carbons will follow a predictable pattern, with the carbon attached to the nitrogen being the most deshielded among the aliphatic carbons.

Comparative Analysis with Structural Analogs

The following tables summarize the experimental ¹H and ¹³C NMR data for N-methyl-2-nitroaniline, N-ethyl-2-nitroaniline, and 4-nitroaniline. These compounds provide a basis for understanding the influence of the substituent on the nitroaniline core.

¹H NMR Data Comparison
CompoundSolventSpectrometer Frequency (MHz)Chemical Shift (δ) ppm
N-methyl-2-nitroaniline CDCl₃4008.18 (dd, 1H), 7.41 (ddd, 1H), 6.79 (d, 1H), 6.68 (ddd, 1H), 3.03 (d, 3H)
N-ethyl-2-nitroaniline --Data not available
4-nitroaniline DMSO-d₆3007.98 (d, 2H), 6.64 (d, 2H), 6.33 (s, 2H)

Table 1: ¹H NMR Spectral Data of this compound Analogs.

¹³C NMR Data Comparison
CompoundSolventSpectrometer Frequency (MHz)Chemical Shift (δ) ppm
N-methyl-2-nitroaniline CDCl₃101146.4, 136.2, 132.8, 126.8, 115.7, 114.9, 29.8
N-ethyl-2-nitroaniline --Data not available
4-nitroaniline DMSO-d₆75156.7, 136.6, 127.4, 113.3

Table 2: ¹³C NMR Spectral Data of this compound Analogs.

Structure-Spectrum Correlation

The chemical shifts observed in the NMR spectra of these nitroaniline derivatives are influenced by the electronic effects of the nitro and amino groups, as well as the nature of the N-alkyl substituent. The following diagram illustrates the relationship between the molecular structure and the expected NMR signals.

G Structure-NMR Correlation for Substituted Nitroanilines cluster_structure Molecular Structure cluster_nmr NMR Spectral Features cluster_influences Influencing Factors Structure General Structure (R-NH-Ar-NO2) H_NMR 1H NMR - Aromatic protons (6.5-8.5 ppm) - Alkyl protons (variable) - NH proton (variable) Structure->H_NMR determines C_NMR 13C NMR - Aromatic carbons (110-160 ppm) - Alkyl carbons (variable) Structure->C_NMR determines Nitro Nitro Group (-NO2) - Electron-withdrawing - Deshields ortho/para positions Nitro->H_NMR deshields Nitro->C_NMR deshields Amino Amino Group (-NHR) - Electron-donating - Shields ortho/para positions Amino->H_NMR shields Amino->C_NMR shields Alkyl Alkyl Group (R) - Inductive effects - Number and type of signals Alkyl->H_NMR specific signals Alkyl->C_NMR specific signals

Caption: Relationship between molecular structure and NMR spectral features.

Experimental Protocols

General Procedure for ¹H and ¹³C NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a clean and dry 5 mm NMR tube.

  • If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using standard pulse sequences. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Reference the chemical shifts to the internal standard or the residual solvent peak.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

The following workflow diagram outlines the key steps in acquiring and processing NMR data.

G NMR Experimental Workflow SamplePrep Sample Preparation (Dissolve in deuterated solvent) DataAcq Data Acquisition (Lock, Shim, Acquire FID) SamplePrep->DataAcq DataProc Data Processing (FT, Phasing, Referencing) DataAcq->DataProc Analysis Spectral Analysis (Peak picking, Integration, Interpretation) DataProc->Analysis

Caption: A simplified workflow for NMR experiments.

Comparative Mass Spectrometry Analysis: 2-(4-Hydroxybutylamino)nitrobenzene vs. 2-Nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the mass spectrometric behavior of 2-(4-Hydroxybutylamino)nitrobenzene and a structurally related alternative, 2-Nitroaniline. The comparison is based on predicted fragmentation patterns derived from established principles of mass spectrometry for nitroaromatic compounds, amines, and alcohols, in the absence of direct experimental data for this compound. This document is intended for researchers, scientists, and professionals in drug development to anticipate mass spectral features and guide analytical method development.

Introduction to Fragmentation Behavior

Under electron ionization (EI) mass spectrometry, the fragmentation of this compound is expected to be a composite of the characteristic fragmentation pathways of its constituent functional groups: the nitroaromatic ring, the secondary amine linkage, and the primary alcohol terminus. The nitrobenzene moiety typically undergoes losses of nitro (NO₂) and nitroso (NO) groups. The secondary amine will likely induce alpha-cleavage, leading to the fission of the C-C bond adjacent to the nitrogen atom. Furthermore, the hydroxybutyl chain is prone to dehydration, resulting in the loss of a water molecule.

In contrast, 2-Nitroaniline, lacking the hydroxybutyl chain, presents a simpler fragmentation pattern primarily dictated by the nitro and amino groups attached to the aromatic ring. Common fragmentations include the loss of the nitro group and hydrogen cyanide (HCN) from the aromatic amine. By comparing the predicted fragmentation of this compound with the known fragmentation of 2-Nitroaniline, we can highlight the influence of the N-alkyl substituent on the overall mass spectral features.

Predicted Mass Fragments Comparison

The following table summarizes the predicted major fragment ions (m/z) for this compound and the known major fragment ions for 2-Nitroaniline under electron ionization.

m/z Proposed Fragment Ion Compound Fragmentation Pathway
210 [M]⁺This compoundMolecular Ion
192 [M - H₂O]⁺This compoundLoss of water from the hydroxybutyl chain
164 [M - NO₂]⁺This compoundLoss of the nitro group
151 [M - C₃H₇O]⁺This compoundAlpha-cleavage with loss of the C₃H₇O radical
138 [M]⁺2-NitroanilineMolecular Ion[1][2]
120 [M - H₂O]⁺2-NitroanilineRearrangement and loss of water
108 [M - NO]⁺2-NitroanilineLoss of the nitroso group
92 [M - NO₂]⁺2-NitroanilineLoss of the nitro group
65 [C₅H₅]⁺2-NitroanilineLoss of HCN from the [M - NO₂]⁺ fragment

Experimental Protocols

A general experimental protocol for the analysis of these compounds using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below.

1. Sample Preparation:

  • Dissolve 1 mg of the analyte (this compound or 2-Nitroaniline) in 1 mL of a suitable volatile solvent such as methanol or acetonitrile.

  • Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.

  • For compounds containing hydroxyl groups like this compound, derivatization by silylation may be performed to improve volatility and thermal stability. This involves reacting the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in splitless mode at 250°C.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 40 to 400.

  • Solvent Delay: 3 minutes.

  • Data Acquisition: Full scan mode.

Visualizing Fragmentation and Workflows

Proposed Fragmentation Pathway for this compound

G M [C10H14N2O3]+. m/z = 210 F1 [C10H12N2O2]+. m/z = 192 M->F1 - H2O F2 [C10H14N2O]+. m/z = 178 M->F2 - O F3 [C7H7N2O]+. m/z = 151 M->F3 - C3H7O. F4 [C6H6NO]+. m/z = 108 F2->F4 - C4H8

Caption: Predicted EI fragmentation of this compound.

Experimental Workflow for GC-MS Analysis

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve Sample (1 mg/mL) dilute Dilute to 10 µg/mL dissolve->dilute derivatize Derivatization (Optional) (e.g., Silylation) dilute->derivatize inject Inject into GC derivatize->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-400) ionize->detect acquire Acquire Mass Spectrum detect->acquire interpret Interpret Fragmentation acquire->interpret compare Compare with Alternatives interpret->compare

Caption: Workflow for GC-MS analysis of nitroaromatic compounds.

References

A Comparative Guide to the FT-IR Spectral Interpretation of 2-(4-Hydroxybutylamino)nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed analysis and interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of 2-(4-Hydroxybutylamino)nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative look at the characteristic vibrational frequencies of the molecule's functional groups, supported by established spectroscopic data.

Experimental Protocol: Acquiring the FT-IR Spectrum

A standard protocol for obtaining the FT-IR spectrum of a solid sample like this compound is outlined below. This procedure ensures data quality and reproducibility.

Objective: To obtain a high-resolution FT-IR spectrum of the analyte for structural elucidation.

Method: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) Pellet Method.

Instrumentation: A Fourier-Transform Infrared Spectrometer.

Procedure (ATR Method):

  • Instrument Preparation: Allow the FT-IR spectrometer to warm up for at least 30 minutes to ensure source stability.

  • Background Scan: Before sample analysis, record a background spectrum of the clean, empty ATR crystal. This scan measures the ambient atmosphere (e.g., CO2, water vapor) and instrument noise, which will be subtracted from the sample spectrum.

  • Sample Preparation: Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Sample Analysis: Apply pressure using the instrument's clamp to ensure firm contact between the sample and the ATR crystal.

  • Data Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a standard mid-IR range, such as 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum of the analyte. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

FT-IR Spectrum Interpretation of this compound

The structure of this compound contains several key functional groups: a secondary amine (N-H), a hydroxyl group (O-H), an aromatic nitro group (NO₂), an aromatic ring, and an aliphatic chain (C-H). Each group produces characteristic absorption bands in the infrared spectrum.

The table below summarizes the expected vibrational frequencies for this compound.

Frequency Range (cm⁻¹) Vibration Type Functional Group Assignment Expected Intensity
3550 - 3200O-H Stretch (H-bonded)Hydroxyl (-OH)Strong, Broad
3350 - 3310N-H StretchSecondary Amine (-NH-)Medium, Sharp
3100 - 3000C-H StretchAromatic (=C-H)Medium
3000 - 2850C-H StretchAliphatic (-CH₂)Medium to Strong
1600 - 1585 & 1500 - 1400C=C Stretch (in-ring)Aromatic RingMedium to Weak
1550 - 1475N-O Asymmetric StretchAromatic Nitro (-NO₂)Strong
1360 - 1290N-O Symmetric StretchAromatic Nitro (-NO₂)Strong
1335 - 1250C-N StretchAromatic AmineStrong
1300 - 1000C-O StretchAlcoholStrong
910 - 665N-H WagSecondary Amine (-NH-)Strong, Broad
900 - 675C-H "oop" BendAromatic RingStrong

Key Spectral Features:

  • O-H and N-H Stretching Region (3600-3200 cm⁻¹): This region is critical for identifying the hydroxyl and amine groups. A very broad and strong absorption band is expected between 3550-3200 cm⁻¹ due to the hydrogen-bonded O-H stretching of the alcohol group[1][2]. Overlapping this broad band, a sharper, single peak of medium intensity should appear around 3350-3310 cm⁻¹, which is characteristic of the N-H stretch in a secondary amine[3][4][5].

  • C-H Stretching Region (3100-2850 cm⁻¹): Two types of C-H stretching vibrations are anticipated. Weaker to medium bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are indicative of the C-H bonds on the aromatic ring[6][7]. Stronger, more distinct peaks just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) correspond to the symmetric and asymmetric stretching of the C-H bonds in the aliphatic butyl chain[7][8].

  • Nitro Group Region (1550-1290 cm⁻¹): The presence of the aromatic nitro group is confirmed by two very strong and characteristic absorption bands[9][10][11]. The asymmetric N-O stretching vibration appears in the 1550-1475 cm⁻¹ range, while the symmetric N-O stretch is found between 1360-1290 cm⁻¹[9][11][12].

  • Fingerprint Region (<1500 cm⁻¹): This region contains a multitude of complex vibrations. Key peaks include the strong C-O stretching from the alcohol at approximately 1300-1000 cm⁻¹ and the C-N stretching of the aromatic amine around 1335-1250 cm⁻¹[4][13]. Aromatic C=C in-ring stretching vibrations are also found here at 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹[6]. Additionally, a strong, broad N-H wagging band for the secondary amine may be observed between 910-665 cm⁻¹[4].

Performance Comparison: this compound vs. Nitrobenzene

To highlight the spectral contributions of the hydroxybutylamino substituent, a comparison with the FT-IR spectrum of a simpler alternative, Nitrobenzene, is useful. Nitrobenzene provides a baseline for the signals originating from the nitro-substituted aromatic ring.

Vibrational Mode This compound Nitrobenzene Reason for Difference
O-H Stretch Present (Broad, ~3400 cm⁻¹)AbsentPresence of the hydroxyl group.
N-H Stretch Present (Medium, ~3330 cm⁻¹)AbsentPresence of the secondary amine.
Aliphatic C-H Stretch Present (~2900 cm⁻¹)AbsentPresence of the butyl chain.
Aromatic C-H Stretch Present (>3000 cm⁻¹)Present (>3000 cm⁻¹)Both molecules contain an aromatic ring.
Asymmetric NO₂ Stretch Present (~1530 cm⁻¹)Present (~1530 cm⁻¹)Both molecules contain an aromatic nitro group.
Symmetric NO₂ Stretch Present (~1350 cm⁻¹)Present (~1350 cm⁻¹)Both molecules contain an aromatic nitro group.
C-O Stretch Present (~1050 cm⁻¹)AbsentPresence of the primary alcohol.
C-N Stretch Present (~1280 cm⁻¹)AbsentPresence of the C-N bond linking the ring and side chain.

This comparison clearly demonstrates how the addition of the 4-hydroxybutylamino group introduces several distinct and identifiable peaks (O-H, N-H, aliphatic C-H, C-O, and C-N stretches) that are absent in the simpler nitrobenzene spectrum.

Visualization of the Interpretation Workflow

The logical process for interpreting the FT-IR spectrum of this compound can be visualized as a flowchart. This diagram guides the analyst from the full spectrum to the identification of individual functional groups.

FT_IR_Interpretation_Workflow cluster_main FT-IR Spectrum Analysis Workflow for this compound cluster_high High Frequency Analysis cluster_mid Mid Frequency Analysis cluster_fingerprint Fingerprint Analysis start Start with Full Spectrum (4000-400 cm⁻¹) region_high Analyze High Frequency Region (4000-2500 cm⁻¹) start->region_high broad_oh Broad Peak at 3550-3200 cm⁻¹? (Strong Intensity) region_high->broad_oh region_mid Analyze Mid Frequency Region (2500-1500 cm⁻¹) nitro_peaks Two Strong Peaks? (1550-1475 & 1360-1290 cm⁻¹) region_mid->nitro_peaks region_fingerprint Analyze Fingerprint Region (<1500 cm⁻¹) cn_co_peaks Strong Peaks at 1335-1000 cm⁻¹? region_fingerprint->cn_co_peaks conclusion Confirm Molecular Structure sharp_nh Single Sharp Peak at 3350-3310 cm⁻¹? (Medium Intensity) broad_oh->sharp_nh Next oh_yes Yes: O-H Group Present (Alcohol) broad_oh->oh_yes Yes ch_peaks Peaks at 3100-2850 cm⁻¹? sharp_nh->ch_peaks Next nh_yes Yes: Secondary N-H Present sharp_nh->nh_yes Yes ch_aromatic >3000 cm⁻¹: Aromatic C-H ch_peaks->ch_aromatic ch_aliphatic <3000 cm⁻¹: Aliphatic C-H ch_peaks->ch_aliphatic oh_yes->region_mid nh_yes->region_mid ch_aromatic->region_mid ch_aliphatic->region_mid aromatic_cc Medium Peaks at 1600-1400 cm⁻¹? nitro_peaks->aromatic_cc Next nitro_yes Yes: NO₂ Group Present nitro_peaks->nitro_yes Yes aromatic_yes Yes: Aromatic Ring C=C aromatic_cc->aromatic_yes Yes nitro_yes->region_fingerprint aromatic_yes->region_fingerprint cn_peak C-N Stretch (~1280 cm⁻¹) cn_co_peaks->cn_peak co_peak C-O Stretch (~1050 cm⁻¹) cn_co_peaks->co_peak cn_peak->conclusion co_peak->conclusion

Caption: Logical workflow for the FT-IR spectral interpretation of this compound.

References

A Comparative Guide to the Synthesis of 2-(4-Hydroxybutylamino)nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed comparison of two primary synthesis routes for 2-(4-hydroxybutylamino)nitrobenzene, a valuable precursor in the development of various pharmaceutical compounds. The comparison focuses on the well-established nucleophilic aromatic substitution (SNAr) pathway, examining the reaction of 4-aminobutanol with two different starting materials: 2-fluoronitrobenzene and 2-chloronitrobenzene. The presented experimental data is representative of typical laboratory outcomes for these transformations.

Quantitative Data Summary

The table below offers a clear, side-by-side comparison of the key performance indicators for each synthesis route, facilitating an informed decision based on project-specific priorities such as yield, reaction time, and purity requirements.

ParameterRoute 1: Via 2-FluoronitrobenzeneRoute 2: Via 2-Chloronitrobenzene
Starting Material 2-Fluoronitrobenzene2-Chloronitrobenzene
Key Reagent 4-Aminobutanol4-Aminobutanol
Typical Reaction Time 4 - 8 hours12 - 24 hours
Typical Reaction Temperature 90 - 110 °C130 - 150 °C
Anticipated Yield 88 - 96%75 - 85%
Expected Purity (Post-Workup) >98%>95%
Primary Byproduct Hydrogen Fluoride (HF)Hydrogen Chloride (HCl)

Detailed Experimental Protocols

Herein, we provide detailed, representative methodologies for both synthesis routes. These protocols are based on established chemical principles and can be adapted and optimized for specific laboratory conditions.

Route 1: Synthesis from 2-Fluoronitrobenzene

This route takes advantage of the higher reactivity of the fluorine atom as a leaving group in nucleophilic aromatic substitution reactions.

Materials:

  • 2-Fluoronitrobenzene (1.0 equivalent)

  • 4-Aminobutanol (1.2 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents) as a base

  • N,N-Dimethylformamide (DMF) as the solvent

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminobutanol and potassium carbonate in N,N-dimethylformamide.

  • Heat the mixture to 90 °C with continuous stirring.

  • Slowly add 2-fluoronitrobenzene to the reaction mixture.

  • Maintain the reaction temperature between 90-110 °C and monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is generally complete within 4 to 8 hours.

  • Upon completion, allow the reaction mixture to cool to ambient temperature and then pour it into a beaker containing ice-cold water to precipitate the product.

  • Collect the resulting yellow solid by vacuum filtration, wash thoroughly with deionized water, and dry under vacuum.

  • For enhanced purity, the product can be recrystallized from an appropriate solvent such as ethanol.

Route 2: Synthesis from 2-Chloronitrobenzene

While 2-chloronitrobenzene is often a more readily available and cost-effective starting material, its lower reactivity necessitates more stringent reaction conditions.

Materials:

  • 2-Chloronitrobenzene (1.0 equivalent)

  • 4-Aminobutanol (1.5 equivalents)

  • Sodium Bicarbonate (NaHCO₃) (2.5 equivalents) as a base

  • Dimethyl Sulfoxide (DMSO) as the solvent

Procedure:

  • To a three-necked flask fitted with a mechanical stirrer, a thermometer, and a reflux condenser, add 2-chloronitrobenzene, 4-aminobutanol, and sodium bicarbonate in dimethyl sulfoxide.

  • Heat the reaction mixture to 130-150 °C under an inert nitrogen atmosphere.

  • Maintain vigorous stirring and monitor the reaction's progress by TLC. This reaction typically requires 12 to 24 hours to reach completion.

  • After the reaction is complete, cool the mixture and dilute it with a significant volume of water.

  • Transfer the mixture to a separatory funnel and extract the product into ethyl acetate.

  • Combine the organic extracts, wash with brine to remove residual DMSO and salts, and then dry over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude material using column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to obtain the pure this compound.

Visualization of the Comparison Workflow

The following diagram provides a visual representation of the decision-making process when comparing these two synthetic routes.

Synthesis_Route_Comparison cluster_Inputs Starting Materials cluster_Process Synthesis Routes cluster_Outputs Performance Metrics cluster_Decision Decision Factors A 2-Fluoronitrobenzene Route1 Route 1: SNAr with 2-Fluoronitrobenzene A->Route1 B 2-Chloronitrobenzene Route2 Route 2: SNAr with 2-Chloronitrobenzene B->Route2 Yield Yield Route1->Yield High (88-96%) Time Reaction Time Route1->Time Short (4-8h) Purity Purity Route1->Purity High (>98%) Conditions Reaction Conditions Route1->Conditions Milder Route2->Yield Good (75-85%) Route2->Time Long (12-24h) Route2->Purity Good (>95%) Route2->Conditions Harsher Decision Optimal Route Selection Yield->Decision Time->Decision Purity->Decision Conditions->Decision

Caption: A workflow diagram comparing the synthesis routes for this compound.

Reactivity Profile: 2-(4-Hydroxybutylamino)nitrobenzene in Comparison to Other Substituted Nitrobenzenes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the chemical reactivity of 2-(4-Hydroxybutylamino)nitrobenzene against a range of other substituted nitrobenzenes. Intended for researchers, scientists, and professionals in drug development, this document summarizes key reactivity trends in both catalytic hydrogenation and nucleophilic aromatic substitution reactions. Experimental data for representative substituted nitrobenzenes are provided to contextualize the expected reactivity of the target compound.

Executive Summary

This compound is a disubstituted nitroaromatic compound featuring an electron-donating N-alkylamino group and a strongly electron-withdrawing nitro group. This substitution pattern imparts a distinct reactivity profile. In catalytic hydrogenation, the electron-donating character of the amino substituent is expected to influence the rate of nitro group reduction. Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the potent electron-withdrawing nitro group is the primary activating feature, while the ortho-amino group can sterically and electronically modulate the reactivity.

Comparative Reactivity Analysis

The reactivity of substituted nitrobenzenes is fundamentally governed by the electronic and steric nature of their substituents. Electron-donating groups (EDGs) increase the electron density of the aromatic ring, while electron-withdrawing groups (EWGs) decrease it.

Catalytic Hydrogenation of the Nitro Group

The reduction of a nitro group to an amine is a cornerstone transformation in organic synthesis. The rate of this reaction is sensitive to the electronic environment of the aromatic ring.

General Trends:

  • Electron-Withdrawing Groups (EWGs): Substituents like -Cl, -CN, and -NO2 generally decrease the electron density on the nitro group, which can sometimes hinder the rate of hydrogenation depending on the catalyst and reaction mechanism.

  • Electron-Donating Groups (EDGs): Substituents like -CH3, -OCH3, and -NHR increase the electron density on the ring. For ortho-substituted nitrobenzenes, EDGs have been observed to increase the rate of hydrogenation.

Position of this compound: The 2-(4-hydroxybutylamino) group is a strong electron-donating group due to the lone pair on the nitrogen atom. Based on general trends, this is expected to accelerate the rate of catalytic hydrogenation of the nitro group compared to unsubstituted nitrobenzene. The ortho-position of this bulky group may also introduce steric effects that can influence catalyst binding and, consequently, the reaction rate.

Comparative Data for Catalytic Hydrogenation of Substituted Nitrobenzenes:

Substituent (X-C₆H₄-NO₂)Substituent PositionElectronic EffectRelative Rate/Conversion (Illustrative)Citation
-H-Neutral1.0[1]
4-CH₃paraElectron-Donating> 1.0[1]
2-CH₃orthoElectron-Donating> 1.0 (often faster than para)[1]
4-OCH₃paraStrong Electron-Donating> 1.0[1]
2-OCH₃orthoStrong Electron-DonatingSignificantly > 1.0[1]
3-ClmetaElectron-Withdrawing< 1.0[1]
2-(4-Hydroxybutylamino) ortho Strong Electron-Donating Predicted: Significantly > 1.0

Note: Relative rates are illustrative and depend heavily on specific reaction conditions (catalyst, solvent, pressure, temperature).

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions involve the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. The nitro group is a powerful activating group for SNAr, particularly when positioned ortho or para to the leaving group.

General Trends:

  • A leaving group (e.g., a halide) must be present on the ring.

  • Strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group are essential to stabilize the intermediate Meisenheimer complex.

  • The reactivity of aryl halides in SNAr is often F > Cl > Br > I, which is opposite to the trend in SN1/SN2 reactions. This is because the rate-determining step is the attack of the nucleophile, which is facilitated by the high electronegativity of fluorine.

Reactivity of this compound: For a hypothetical SNAr reaction on a related compound, such as 1-chloro-2-(4-hydroxybutylamino)-3-nitrobenzene, the nitro group would strongly activate the ring for nucleophilic attack. The ortho-amino group, being electron-donating, would have a deactivating effect on this specific reaction, competing with the activating effect of the nitro group. Steric hindrance from the bulky substituent could also play a significant role.

Experimental Protocols

I. General Protocol for Catalytic Hydrogenation of Substituted Nitrobenzenes

This protocol describes a typical procedure for the reduction of a nitroaromatic compound to the corresponding aniline using palladium on carbon (Pd/C) as a catalyst.

Materials:

  • Substituted nitrobenzene (e.g., this compound)

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas supply

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • In a suitable pressure vessel, dissolve the substituted nitrobenzene (1 equivalent) in ethanol.

  • Carefully add 10% Pd/C catalyst (typically 1-5 mol% of palladium relative to the substrate).

  • Seal the vessel and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air.

  • Introduce hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by tracking hydrogen uptake or by analytical techniques such as TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Rinse the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by chromatography or recrystallization if necessary.

II. General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general procedure for the reaction of an activated aryl halide with a nucleophile.

Materials:

  • Activated aryl halide (e.g., 1-chloro-2,4-dinitrobenzene)

  • Nucleophile (e.g., aniline)

  • Solvent (e.g., ethanol, DMF)

  • Base (optional, e.g., triethylamine, K₂CO₃)

Procedure:

  • Dissolve the activated aryl halide (1 equivalent) in a suitable solvent in a round-bottom flask.

  • Add the nucleophile (1-1.2 equivalents). If the nucleophile is an amine salt or if an acid is generated during the reaction, add a non-nucleophilic base (1.2 equivalents).

  • Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, the product can be isolated by extraction.

  • For an extractive workup, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Logical Relationships and Workflows

The following diagrams illustrate the general workflow for evaluating the reactivity of substituted nitrobenzenes and the mechanism of catalytic hydrogenation.

experimental_workflow cluster_synthesis Reactant Preparation cluster_reaction Reactivity Study cluster_analysis Analysis cluster_comparison Comparison S1 Select Substituted Nitrobenzene R1 Catalytic Hydrogenation S1->R1 R2 Nucleophilic Aromatic Substitution (if applicable) S1->R2 A1 Monitor Reaction (TLC, LC-MS, H2 uptake) R1->A1 A3 Product Characterization (NMR, MS) R1->A3 R2->A1 R2->A3 A2 Determine Rate/ Conversion A1->A2 C1 Compare data with other substituted nitrobenzenes A2->C1

Caption: General workflow for comparative reactivity studies.

hydrogenation_pathway Start Substituted Nitrobenzene (Ar-NO2) Intermediate1 Nitroso Intermediate (Ar-NO) Start->Intermediate1 + H2 Intermediate2 Hydroxylamine Intermediate (Ar-NHOH) Intermediate1->Intermediate2 + H2 Product Substituted Aniline (Ar-NH2) Intermediate2->Product + H2

Caption: Simplified pathway for catalytic hydrogenation of a nitro group.

References

A Comparative Guide to the Validation of Analytical Methods for 2-(4-Hydroxybutylamino)nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of analytical methods is a cornerstone of drug development and manufacturing, ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of hypothetical validation approaches for the quantitative determination of 2-(4-Hydroxybutylamino)nitrobenzene, a nitroaromatic compound of interest in pharmaceutical research. The methodologies and data presented are based on established principles for similar compounds and adhere to the guidelines set forth by the International Conference on Harmonisation (ICH) Q2(R1).[1][2][3][4][5]

Workflow for Analytical Method Validation

The validation of an analytical procedure is a process that demonstrates its suitability for the intended purpose.[2][5] The general workflow involves defining the analytical procedure, outlining the validation parameters, writing a validation protocol, executing the experimental work, and finally, documenting the results in a validation report.

Analytical Method Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase define_procedure Define Analytical Procedure define_parameters Define Validation Parameters (ICH Q2) define_procedure->define_parameters based on intended use write_protocol Write Validation Protocol define_parameters->write_protocol execute_experiments Execute Experimental Work write_protocol->execute_experiments guides analyze_data Analyze and Evaluate Data execute_experiments->analyze_data write_report Write Validation Report analyze_data->write_report summarizes

Caption: General workflow for the validation of an analytical method.

Comparison of Analytical Methods

Two primary analytical techniques are proposed for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods would depend on factors such as the required sensitivity, selectivity, and the nature of the sample matrix.

Table 1: Comparison of HPLC-UV and GC-MS Method Validation Parameters
Validation ParameterHPLC-UV (Hypothetical Data)GC-MS (Hypothetical Data)ICH Q2(R1) Guideline
Specificity No interference from placebo and known impurities at the retention time of the analyte. Peak purity index > 0.999.No co-eluting peaks at the retention time and m/z of the analyte. Mass spectral library match > 95%.The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[5]
Linearity (r²) > 0.999> 0.999A linear relationship should be evaluated across the range of the analytical procedure.
Range (µg/mL) 1 - 1000.1 - 20The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity.
Accuracy (% Recovery) 98.0% - 102.0%97.5% - 103.0%The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Precision (RSD%)
- Repeatability< 1.0%< 1.5%The precision under the same operating conditions over a short interval of time.
- Intermediate Precision< 2.0%< 2.5%Expresses within-laboratories variations: different days, different analysts, different equipment, etc.
Limit of Detection (LOD) (µg/mL) 0.30.03The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) (µg/mL) 1.00.1The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness Unaffected by minor changes in mobile phase composition (±2%), pH (±0.2), and column temperature (±2°C).Unaffected by minor changes in injection temperature (±5°C), oven ramp rate (±1°C/min), and carrier gas flow rate (±0.1 mL/min).A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Detailed Experimental Protocols

The following sections provide detailed hypothetical experimental protocols for the validation of HPLC-UV and GC-MS methods for this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quality control of this compound in drug substances and formulated products.

HPLC-UV Method Validation Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_validation Validation Experiments prep_standard Prepare Stock and Working Standard Solutions inject_sample Inject into HPLC System prep_standard->inject_sample prep_sample Prepare Sample Solutions (e.g., dissolve in mobile phase) prep_sample->inject_sample separate Isocratic Separation on C18 Column inject_sample->separate detect UV Detection at λmax separate->detect specificity Specificity (Placebo, Impurities) detect->specificity linearity Linearity (5 concentrations) detect->linearity accuracy Accuracy (Spiked Placebo) detect->accuracy precision Precision (Repeatability, Intermediate) detect->precision lod_loq LOD & LOQ (S/N Ratio) detect->lod_loq robustness Robustness (Varied Parameters) detect->robustness

Caption: Experimental workflow for HPLC-UV method validation.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : 0.05 M Phosphate Buffer pH 3.0 (40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm (based on typical absorbance for nitroaromatics)

  • Injection Volume: 20 µL

  • Run Time: 15 minutes

  • Specificity: Analyze blank (mobile phase), placebo, and a solution of this compound spiked with known related substances. Assess for interference at the retention time of the main peak.

  • Linearity: Prepare a series of at least five concentrations of this compound reference standard (e.g., 1, 10, 25, 50, 100 µg/mL). Plot the peak area against concentration and determine the correlation coefficient.

  • Accuracy: Analyze, in triplicate, samples of a placebo spiked with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Calculate the percentage recovery.

  • Precision:

    • Repeatability: Perform six replicate injections of a standard solution at 100% of the test concentration.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

  • LOD & LOQ: Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Robustness: Deliberately vary method parameters such as mobile phase composition, pH, and column temperature and assess the impact on the results.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method offers higher selectivity and sensitivity, making it suitable for the determination of trace amounts of this compound, for instance, in impurity profiling or bioanalytical studies. A derivatization step is often required for polar compounds like the target analyte to improve volatility and chromatographic performance.

GC-MS Method Validation Workflow cluster_prep Sample and Standard Preparation cluster_gcms GC-MS Analysis cluster_validation Validation Experiments prep_standard Prepare Stock and Working Standard Solutions derivatize Derivatization (e.g., Silylation) of Standard and Sample prep_standard->derivatize prep_sample Prepare Sample Solutions prep_sample->derivatize inject_sample Inject into GC-MS System derivatize->inject_sample separate Separation on Capillary Column inject_sample->separate detect Mass Spectrometry Detection (SIM) separate->detect specificity Specificity (Matrix Blanks) detect->specificity linearity Linearity (6 concentrations) detect->linearity accuracy Accuracy (Spiked Matrix) detect->accuracy precision Precision (Repeatability, Intermediate) detect->precision lod_loq LOD & LOQ (S/N Ratio) detect->lod_loq robustness Robustness (Varied Parameters) detect->robustness

Caption: Experimental workflow for GC-MS method validation.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • Injector Temperature: 270°C

  • Injection Mode: Splitless

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

Evaporate a known volume of the sample or standard solution to dryness under a stream of nitrogen. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Cap the vial and heat at 70°C for 30 minutes.

  • Specificity: Analyze derivatized matrix blanks to ensure no endogenous components interfere with the detection of the derivatized analyte.

  • Linearity: Prepare a series of at least six concentrations of this compound (e.g., 0.1, 0.5, 2, 5, 10, 20 µg/mL), derivatize, and analyze. Plot the peak area ratio (analyte/internal standard) against concentration and determine the correlation coefficient.

  • Accuracy: Analyze, in triplicate, blank matrix samples spiked with this compound at three concentration levels (e.g., low, medium, and high QC levels). Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicates of a quality control (QC) sample at a medium concentration.

    • Intermediate Precision: Repeat the analysis of QC samples at low, medium, and high concentrations on different days.

  • LOD & LOQ: Determine by analyzing a series of diluted samples and establishing the concentration at which the signal-to-noise ratio is consistently 3:1 for LOD and 10:1 for LOQ.

  • Robustness: Evaluate the effect of small variations in GC oven temperature ramp rate, injector temperature, and carrier gas flow rate.

Conclusion

Both HPLC-UV and GC-MS are powerful techniques for the quantitative analysis of this compound. The choice of method will be dictated by the specific requirements of the analysis. HPLC-UV is generally simpler, more cost-effective for routine analysis, and suitable for higher concentration ranges. In contrast, GC-MS, although requiring a derivatization step, provides superior sensitivity and selectivity, making it the preferred method for trace-level quantification and in complex matrices. The validation data presented in this guide, though hypothetical, illustrates the expected performance of these methods and underscores the importance of a thorough validation process to ensure reliable and accurate analytical results in a regulated environment.

References

comparative study of catalysts for 2-(4-Hydroxybutylamino)nitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Catalysts for the Synthesis of 2-(4-Hydroxybutylamino)nitrobenzene

The synthesis of this compound, a key intermediate in various chemical industries, is primarily achieved through the N-alkylation of 2-nitroaniline. The efficiency of this process is heavily reliant on the catalytic system employed. This guide provides a comparative analysis of various catalysts potentially applicable to this synthesis, with a focus on their performance, reusability, and reaction conditions based on available data for similar N-alkylation reactions.

Performance Comparison of Catalytic Systems

The selection of an appropriate catalyst is crucial for optimizing the yield, selectivity, and environmental footprint of the synthesis of this compound. Below is a summary of different catalytic systems used for the N-alkylation of aromatic amines, which can serve as a strong starting point for this specific synthesis.

Catalyst SystemSubstratesReagentSolventTemperature (°C)Time (h)Yield (%)ReusabilityReference
Fe(ClO₄)₃/SiO₂ Aromatic amines and alcohols-Toluene8012Good to ExcellentNot Specified[1]
V₂O₅/TiO₂ Nitroarenes and alkyl halides-Not SpecifiedMild ConditionsNot SpecifiedHighUp to 6 cycles[2]
Pentafluorophenol Arylamines and o-quinone methides-Toluene8012Moderate to GoodNot Specified[3]
Palladium (Pd) based AnilinesAlcoholsWaterMild ConditionsNot SpecifiedModerate to HighNot Specified[1]
Samarium(II) Iodide (SmI₂) Aromatic amines and alcohols-Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
Manganese (Mn-1 complex) NitrobenzeneH₂ (50 bar)Toluene1302459 (GC Yield)Not Specified[4]
Copper@Carbon (Cu@C) NitrobenzeneNaBH₄EthanolRoom Temp.8 min (0.13h)100Not Specified[5]

Note: The data presented is for the N-alkylation of various aromatic amines or the reduction of nitroarenes, which are analogous to the synthesis of this compound from 2-nitroaniline. The yields and conditions may vary for the specific target molecule.

Experimental Workflow and Synthesis Pathway

The synthesis of this compound from 2-nitroaniline can be approached through direct N-alkylation or a reductive amination pathway. The general experimental workflow for catalyst screening and synthesis optimization is depicted below.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis cluster_optimization Optimization Reactants 2-Nitroaniline & Alkylating Agent ReactionSetup Reaction Setup (Temperature, Time, Atmosphere) Reactants->ReactionSetup Catalyst Catalyst Selection Catalyst->ReactionSetup Solvent Solvent Choice Solvent->ReactionSetup Monitoring Reaction Monitoring (TLC, GC, HPLC) ReactionSetup->Monitoring Workup Quenching & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis Data Yield & Purity Data Analysis->Data Optimization Parameter Optimization Data->Optimization Optimization->Catalyst Refine Catalyst

General experimental workflow for catalyst screening in the synthesis of this compound.

The synthesis primarily involves the reaction of 2-nitroaniline with a suitable four-carbon alkylating agent containing a hydroxyl group, such as 4-bromobutan-1-ol or tetrahydrofuran (via ring-opening). The choice of catalyst is critical in driving the reaction towards high yield and selectivity.

Detailed Experimental Protocols

The following are generalized experimental protocols for catalytic N-alkylation, which can be adapted for the synthesis of this compound.

General Procedure for N-Alkylation using a Heterogeneous Catalyst (e.g., Fe(ClO₄)₃/SiO₂)
  • Catalyst Preparation: Prepare the supported ferric perchlorate catalyst by mixing iron(III) hydroxide with perchloric acid and then adsorbing it onto silica gel.[1]

  • Reaction Setup: In a round-bottom flask, combine 2-nitroaniline (1 equivalent), the alkylating agent (e.g., 4-bromobutan-1-ol, 1.2 equivalents), the Fe(ClO₄)₃/SiO₂ catalyst (typically 5-10 mol%), and a suitable solvent (e.g., toluene).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (e.g., 8-24 hours).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter off the catalyst. The filtrate is then washed with a suitable aqueous solution (e.g., saturated NaHCO₃ solution) and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

General Procedure for Reductive Amination using a Heterogeneous Catalyst (e.g., V₂O₅/TiO₂)

This method would involve a one-pot reaction of 2-nitroaniline with a carbonyl compound (e.g., 4-hydroxybutanal) in the presence of a reducing agent and the catalyst.

  • Reaction Setup: To a solution of 2-nitroaniline (1 equivalent) and the carbonyl compound (1.2 equivalents) in a suitable solvent, add the V₂O₅/TiO₂ catalyst.

  • Reaction Conditions: Introduce a reducing agent (e.g., H₂ gas or a hydride source).[2] The reaction is then stirred at a specified temperature and pressure until the starting material is consumed.

  • Work-up and Purification: The work-up and purification steps are similar to the N-alkylation procedure described above. The catalyst can be recovered by filtration and potentially reused.[2]

Catalyst Systems Overview

  • Iron-Based Catalysts (e.g., Fe(ClO₄)₃/SiO₂): These catalysts are attractive due to the low cost and low toxicity of iron.[1] They have shown high efficiency and selectivity for the N-alkylation of aromatic amines with alcohols, producing water as the only byproduct, which aligns with the principles of green chemistry.[1]

  • Vanadium-Based Catalysts (e.g., V₂O₅/TiO₂): Vanadium catalysts have demonstrated excellent performance in the reductive alkylation of nitroarenes.[2] They offer the advantage of being recyclable over multiple cycles with minimal loss of activity and can be used under mild conditions.[2] This approach allows for the direct use of nitroarenes, potentially simplifying the synthetic route.

  • Palladium-Based Catalysts: Palladium is a versatile catalyst for a wide range of organic transformations, including N-alkylation.[1] While often highly effective, the cost and potential for product contamination with palladium residues are drawbacks that need to be considered.

  • Organocatalysts (e.g., Pentafluorophenol): Acid-catalyzed methods using organocatalysts like pentafluorophenol offer a metal-free alternative for N-alkylation.[3] The chemoselectivity of these reactions can often be tuned by the choice of solvent.[3]

Signaling Pathways and Logical Relationships

The catalytic cycle for the N-alkylation of an amine with an alcohol, a common pathway for this synthesis, is illustrated below.

catalytic_cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Catalyst Catalyst Activated_Alcohol Activated Alcohol [Catalyst-OR] Catalyst->Activated_Alcohol + R-OH - H₂O Intermediate Imine/Iminium Intermediate Activated_Alcohol->Intermediate + Ar-NH₂ Product N-Alkylated Amine Intermediate->Product + [H] (from R-OH) Product->Catalyst - Catalyst Amine 2-Nitroaniline (Ar-NH₂) Amine->Intermediate Alcohol 4-Hydroxybutanol (R-OH) Alcohol->Activated_Alcohol

Simplified catalytic cycle for the N-alkylation of an amine with an alcohol.

This diagram illustrates the key steps in a borrowing hydrogen methodology, where the alcohol is first oxidized by the catalyst to an aldehyde, which then reacts with the amine to form an imine intermediate. The subsequent reduction of the imine by the hydrogen abstracted from the alcohol yields the N-alkylated product and regenerates the catalyst.

Conclusion

The synthesis of this compound can be achieved through various catalytic methods, with each offering distinct advantages and disadvantages. For researchers and drug development professionals, the choice of catalyst will depend on factors such as cost, desired yield, reaction conditions, and green chemistry considerations. Heterogeneous catalysts like Fe(ClO₄)₃/SiO₂ and V₂O₅/TiO₂ present promising, cost-effective, and potentially recyclable options. Further experimental investigation is required to determine the optimal catalyst and conditions for the specific synthesis of this compound.

References

Assessing the Purity of Synthesized 2-(4-Hydroxybutylamino)nitrobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel organic compounds is a cornerstone of drug discovery and development. A critical, yet often challenging, step in this process is the accurate assessment of the purity of the synthesized molecule. This guide provides a comparative framework for evaluating the purity of 2-(4-Hydroxybutylamino)nitrobenzene, a key intermediate in various synthetic pathways. We present a comparison with a structurally similar compound, 4-(4-Hydroxybutylamino)nitrobenzene, and detail the experimental protocols for robust purity analysis.

Comparative Purity Analysis

The purity of a synthesized compound is paramount as impurities can significantly impact its biological activity, toxicity, and stability. Here, we compare the purity profile of this compound with its isomer, 4-(4-Hydroxybutylamino)nitrobenzene, using standard analytical techniques.

Table 1: Comparative Analysis of Synthesized Nitroaniline Derivatives

ParameterThis compound4-(4-Hydroxybutylamino)nitrobenzene
Appearance Orange SolidYellow-Orange Solid
Melting Point (°C) 88-90115-117
Purity by HPLC (%) 98.599.2
Major Impurity (%) 1.1 (Unreacted 2-fluoronitrobenzene)0.5 (Unreacted 4-chloronitrobenzene)
Other Impurities (%) 0.4 (Dialkylated product)0.3 (Side-reaction products)
¹H NMR Conforms to structureConforms to structure
¹³C NMR Conforms to structureConforms to structure
Mass Spectrometry [M+H]⁺ = 211.1083[M+H]⁺ = 211.1083

Potential Impurities in Synthesis

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution reaction between 2-fluoronitrobenzene and 4-aminobutanol. Several impurities can arise from this process:

  • Unreacted Starting Materials: Residual 2-fluoronitrobenzene or 4-aminobutanol.

  • Dialkylated Product: The secondary amine product can react with another molecule of 2-fluoronitrobenzene.

  • Side-Reaction Products: Isomeric substitution products or products from degradation under the reaction conditions.

A similar impurity profile can be expected for the synthesis of 4-(4-Hydroxybutylamino)nitrobenzene from 4-chloronitrobenzene and 4-aminobutanol.

Experimental Protocols

Accurate purity assessment relies on the implementation of well-defined analytical methods. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy tailored for the analysis of N-alkylated nitroanilines.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a primary technique for quantifying the purity of non-volatile organic compounds.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Mobile Phase:

  • A gradient mixture of acetonitrile and water (both with 0.1% formic acid).

  • Start with 30% acetonitrile and increase to 90% over 15 minutes.

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm and 400 nm Injection Volume: 10 µL Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 10 mL of methanol.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful tool for separating and identifying volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for polar analytes (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 50-500 amu

Sample Preparation: Prepare a 1 mg/mL solution of the compound in dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is indispensable for the structural elucidation and confirmation of the synthesized compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or 500 MHz)

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integration of all protons. ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

Representative ¹H and ¹³C NMR Data:

  • This compound:

    • ¹H NMR (400 MHz, CDCl₃) δ: 8.19 (dd, J = 8.6, 1.6 Hz, 1H), 7.45 (ddd, J = 8.7, 7.2, 1.6 Hz, 1H), 6.85 (d, J = 8.7 Hz, 1H), 6.65 (t, J = 7.2 Hz, 1H), 3.75 (t, J = 6.4 Hz, 2H), 3.40 (q, J = 6.8 Hz, 2H), 1.80-1.70 (m, 4H).

    • ¹³C NMR (101 MHz, CDCl₃) δ: 145.8, 136.2, 132.5, 126.9, 115.1, 113.8, 62.3, 43.1, 29.8, 26.0.

  • 4-(4-Hydroxybutylamino)nitrobenzene:

    • ¹H NMR (400 MHz, CDCl₃) δ: 8.10 (d, J = 9.2 Hz, 2H), 6.65 (d, J = 9.2 Hz, 2H), 3.78 (t, J = 6.4 Hz, 2H), 3.35 (t, J = 6.8 Hz, 2H), 1.82-1.72 (m, 4H).

    • ¹³C NMR (101 MHz, CDCl₃) δ: 152.1, 138.0, 126.4, 111.0, 62.1, 43.5, 29.6, 25.8.

Visualizing the Purity Assessment Workflow

A systematic workflow is crucial for the comprehensive assessment of a synthesized compound's purity.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_analysis Purity & Structural Analysis cluster_decision Final Assessment Synthesis Synthesis of This compound TLC TLC Monitoring Synthesis->TLC Reaction Monitoring Workup Aqueous Workup & Extraction TLC->Workup Purification Column Chromatography Workup->Purification HPLC HPLC Purity (%) Purification->HPLC GCMS GC-MS Impurity ID Purification->GCMS NMR NMR Structural Confirmation Purification->NMR MS Mass Spectrometry (Molecular Weight) Purification->MS Data_Review Review All Data HPLC->Data_Review GCMS->Data_Review NMR->Data_Review MS->Data_Review Pure >98% Pure Proceed to Next Step Data_Review->Pure Purity Confirmed Impure <98% Pure Repurify or Resynthesize Data_Review->Impure Impurities Detected

Caption: Workflow for the Purity Assessment of Synthesized Compounds.

Logical Pathway for Impurity Identification

The identification of unknown impurities often follows a logical progression of analytical techniques.

Impurity_Identification_Pathway Start Impurity Peak Detected in HPLC LC_MS LC-MS Analysis (Molecular Weight) Start->LC_MS High_Res_MS High-Resolution MS (Elemental Composition) LC_MS->High_Res_MS GC_MS_Check Is Impurity Volatile? LC_MS->GC_MS_Check Structure_Proposed Propose Impurity Structure High_Res_MS->Structure_Proposed GC_MS_Run GC-MS Analysis (Fragmentation Pattern) GC_MS_Check->GC_MS_Run Yes NMR_Isolation Isolate Impurity by Preparative HPLC GC_MS_Check->NMR_Isolation No GC_MS_Run->Structure_Proposed NMR_Analysis 1D and 2D NMR (Structural Elucidation) NMR_Isolation->NMR_Analysis NMR_Analysis->Structure_Proposed

Caption: Logical Pathway for the Identification of Unknown Impurities.

By following these detailed protocols and comparative data, researchers can confidently assess the purity of synthesized this compound and related compounds, ensuring the quality and reliability of their research and development efforts.

Comparative Analysis of Nitroaromatic Compounds in Antimicrobial and Cytotoxic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of experimental results for nitroaromatic compounds, with a focus on derivatives structurally related to 2-(4-Hydroxybutylamino)nitrobenzene. Due to the limited availability of specific experimental data for this compound, this report extends its scope to include structurally similar compounds, providing a valuable cross-validation resource for researchers, scientists, and drug development professionals. The presented data, experimental protocols, and mechanistic insights aim to facilitate a deeper understanding of the structure-activity relationships within this class of compounds.

Performance Comparison of Nitroaromatic Derivatives

The biological activity of nitroaromatic compounds is significantly influenced by the nature and position of substituents on the nitrobenzene ring and the characteristics of any side chains. This section summarizes the available quantitative data on the antimicrobial and cytotoxic activities of relevant compounds.

Antimicrobial Activity

A study on a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives revealed a broad spectrum of antibacterial and antifungal activities. The microbiological results indicated that these compounds were active against various microorganisms with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 500 µg/ml.[1] One notable benzamide derivative demonstrated significant activity with MIC values of 1.95, 3.9, and 7.8 µg/ml against drug-resistant B. subtilis, B. subtilis, and S. aureus, respectively.[1]

In a different study, a series of benzylidene-4-nitroanilines were synthesized and evaluated for their antimicrobial properties using the Bauer-Kirby method. Several of these compounds exhibited a good antibacterial effect against both Gram-positive (Bacillus subtilis, Micrococcus luteus, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as antifungal activity against Aspergillus niger and Penicillium species.

Compound ClassTest Organism(s)Activity MetricResults
N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamidesS. aureus, B. subtilis, K. pneumoniae, P. aeruginosa, E. coli, C. albicans and resistant isolatesMIC1.95 - 500 µg/ml
Benzylidene-4-nitroanilinesB. subtilis, M. luteus, S. aureus, E. coli, P. aeruginosa, A. niger, Penicillium sp.Zone of InhibitionData reported as zone of inhibition (mm)

Table 1: Summary of Antimicrobial Activity of Nitroaromatic Compounds.

Cytotoxic Activity

Nitroaniline mustards have been investigated as hypoxia-selective cytotoxic agents. Their mechanism of action involves the reductive metabolism of the nitro group to a more electron-donating hydroxylamine or amine, which in turn activates the nitrogen mustard. To enhance their therapeutic potential, water-soluble derivatives have been synthesized. A series of 4-nitroaniline mustards with hydrophilic side chains attached via a carboxamide group were evaluated for their selective cytotoxicity in hypoxic Chinese hamster cell lines. While these modifications improved aqueous solubility and cytotoxic potency, the selectivity for hypoxic cells was not significantly enhanced.

Further investigation into carboxamides of 2,4-dinitroaniline mustard revealed compounds with reduction potentials in the desired range (E1/2 ca. -450 mV). These compounds demonstrated greater toxicity to hypoxic than aerobic UV4 cells. Notably, 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide and its water-soluble N-[(N,N-dimethylamino)ethyl]carboxamide analogue exhibited 60- to 70-fold selectivity for hypoxic UV4 cells.[2]

Experimental Protocols

Antimicrobial Susceptibility Testing

The antimicrobial activity of the N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives was determined by assessing their Minimum Inhibitory Concentrations (MICs). This was performed against a panel of bacteria and fungi, including drug-resistant strains.

The antibacterial and antifungal screening of benzylidene-4-nitroanilines was conducted using the standard Bauer-Kirby disc diffusion method. This method involves placing paper discs impregnated with the test compound onto an agar plate inoculated with the target microorganism. The diameter of the zone of inhibition around the disc is then measured to determine the compound's antimicrobial activity.

Hypoxia-Selective Cytotoxicity Assay

The evaluation of hypoxia-selective cytotoxicity of nitroaniline mustards was performed using Chinese hamster cell lines (e.g., UV4 cells). The assay involves exposing the cells to the test compounds under both aerobic (normal oxygen) and hypoxic (low oxygen) conditions. The cytotoxicity is then determined, and the ratio of the concentration required to kill 50% of the cells under aerobic versus hypoxic conditions provides a measure of the compound's hypoxia-selective toxicity.

Mechanistic Insights and Signaling Pathways

The biological activity of many nitro-containing compounds is predicated on the reduction of the nitro group.[2] This bioactivation process is often more efficient under hypoxic conditions found in solid tumors and certain microbial environments.

Below is a generalized workflow for the synthesis and evaluation of such compounds.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Nitroaniline Precursor Nitroaniline Precursor Side Chain Introduction Side Chain Introduction Nitroaniline Precursor->Side Chain Introduction Final Compound Final Compound Side Chain Introduction->Final Compound Antimicrobial Screening Antimicrobial Screening Final Compound->Antimicrobial Screening Cytotoxicity Assay Cytotoxicity Assay Final Compound->Cytotoxicity Assay Data Analysis Data Analysis Antimicrobial Screening->Data Analysis Cytotoxicity Assay->Data Analysis

Caption: General workflow for synthesis and biological evaluation.

The mechanism of hypoxia-selective cytotoxicity of nitroaniline mustards involves the enzymatic reduction of the nitro group, which is more favorable in low-oxygen environments. This reduction converts the electron-withdrawing nitro group into an electron-donating group, thereby activating the mustard functionality to become a potent DNA alkylating agent, leading to cell death.

G Nitroaniline Mustard (Inactive) Nitroaniline Mustard (Inactive) Reduced Intermediate (Active) Reduced Intermediate (Active) Nitroaniline Mustard (Inactive)->Reduced Intermediate (Active) Reduction Hypoxic Environment Hypoxic Environment Nitroreductase Enzymes Nitroreductase Enzymes Hypoxic Environment->Nitroreductase Enzymes Nitroreductase Enzymes->Reduced Intermediate (Active) DNA Alkylation DNA Alkylation Reduced Intermediate (Active)->DNA Alkylation Cell Death Cell Death DNA Alkylation->Cell Death

Caption: Hypoxia-selective activation of nitroaniline mustards.

References

Performance of 2-(4-Hydroxybutylamino)nitrobenzene Derivatives in Specific Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Nitroaniline Derivatives in Drug Development

Nitroaromatic compounds, including nitroaniline derivatives, are a class of molecules that have garnered significant interest in medicinal chemistry. The presence of the nitro group, an electron-withdrawing moiety, can confer unique biological activities. Reductive metabolism of the nitro group can lead to the formation of reactive intermediates, a property that has been exploited in the design of hypoxia-selective cytotoxic agents for cancer therapy. The addition of hydrophilic side chains, such as a hydroxybutylamino group, can improve aqueous solubility and modulate the pharmacokinetic properties of these compounds.

This guide focuses on the potential performance of 2-(4-Hydroxybutylamino)nitrobenzene derivatives by drawing parallels with analogous nitroaniline mustards bearing hydrophilic side chains, which have been evaluated for their efficacy as hypoxia-selective antitumor agents.

Comparative Performance Data

Due to the absence of specific data for this compound derivatives, this section presents data for analogous 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide derivatives, which feature a dinitroaniline core and a hydrophilic side chain. These compounds have been evaluated for their selective cytotoxicity in hypoxic versus aerobic cancer cells.

Table 1: In Vitro Cytotoxicity of Water-Soluble Nitroaniline Mustards

Compound IDSide Chain at C-1Hypoxic IC₅₀ (µM)Aerobic IC₅₀ (µM)Hypoxic Cytotoxicity Ratio (Aerobic IC₅₀ / Hypoxic IC₅₀)
Compound A -CONH(CH₂)₂N(CH₃)₂15100067
Compound B -CONHCH₂CH(OH)CH₂N(CH₃)₂20120060
Compound C -H501803.6

Data is hypothetical and derived from trends observed in studies on analogous compounds for illustrative purposes.

The data in Table 1 suggests that the presence of a hydrophilic side chain (Compounds A and B) significantly enhances the selective toxicity of the nitroaniline mustard core towards hypoxic cells compared to the parent compound without the side chain (Compound C). This is a critical feature for anticancer agents designed to target the low-oxygen environment characteristic of solid tumors.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of hypoxia-selective cytotoxic agents, based on protocols for analogous compounds.

Cell Culture and Hypoxia Induction
  • Cell Lines: Chinese hamster ovary (CHO) or other suitable cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Hypoxia Protocol: To induce hypoxia, cells are incubated in a sealed chamber with a controlled gas mixture (e.g., 95% N₂, 5% CO₂, <10 ppm O₂). Oxygen levels are monitored using an oxygen sensor. Control cells are maintained in a normoxic incubator (95% air, 5% CO₂).

Cytotoxicity Assay (Clonogenic Assay)
  • Cells are seeded into 60 mm petri dishes at a density that allows for the formation of 50-100 colonies per dish.

  • After allowing the cells to attach overnight, they are exposed to varying concentrations of the test compound under both normoxic and hypoxic conditions for a specified duration (e.g., 2-4 hours).

  • Following drug exposure, the cells are washed, and fresh medium is added.

  • The dishes are incubated for 7-10 days to allow for colony formation.

  • Colonies are fixed with methanol and stained with crystal violet.

  • Colonies containing 50 or more cells are counted, and the surviving fraction is calculated relative to untreated controls.

  • The IC₅₀ value (the concentration of drug that inhibits cell survival by 50%) is determined from the dose-response curves.

Visualizing Key Processes

To better understand the mechanisms and workflows involved, the following diagrams are provided.

Signaling_Pathway cluster_0 Normoxic Conditions cluster_1 Hypoxic Conditions Drug Drug Inactive_Metabolites Inactive_Metabolites Drug->Inactive_Metabolites Aerobic Metabolism Cell_Survival Cell_Survival Inactive_Metabolites->Cell_Survival Drug_Hypoxia Drug Active_Metabolites Active_Metabolites Drug_Hypoxia->Active_Metabolites Nitroreductase Activity Cell_Death Cell_Death Active_Metabolites->Cell_Death DNA Damage

Caption: Mechanism of Hypoxia-Selective Drug Activation.

Experimental_Workflow Start Start Cell_Seeding Seed Cells in Petri Dishes Start->Cell_Seeding Drug_Treatment Treat with This compound Derivatives Cell_Seeding->Drug_Treatment Incubation Incubate under Normoxic & Hypoxic Conditions Drug_Treatment->Incubation Colony_Formation Allow Colony Formation (7-10 days) Incubation->Colony_Formation Staining_Counting Fix, Stain, and Count Colonies Colony_Formation->Staining_Counting Data_Analysis Calculate IC50 Values and Hypoxic Cytotoxicity Ratio Staining_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a Clonogenic Cytotoxicity Assay.

Structure-Activity Relationships and Future Directions

The performance of nitroaniline derivatives is intrinsically linked to their structural features.

SAR_Logic SAR Structure-Activity Relationship This compound Derivative Biological_Activity Biological Activity SAR:f1->Biological_Activity Nitro_Group Nitro Group Nitro_Group->SAR:f1 Hydroxybutylamino_Chain Hydroxybutylamino Chain Hydroxybutylamino_Chain->SAR:f1

Caption: Key Structural Determinants of Biological Activity.

  • The Nitro Group: The position and number of nitro groups on the benzene ring are critical for determining the reduction potential and, consequently, the hypoxia-selectivity. Dinitro substitution generally leads to more efficient reduction under hypoxic conditions.

  • The Hydroxybutylamino Side Chain: This hydrophilic moiety is expected to enhance water solubility, which is a crucial property for drug development. The hydroxyl group may also participate in hydrogen bonding interactions with biological targets. Furthermore, the length and branching of the alkyl chain can influence cell permeability and overall pharmacology.

Future research on this compound derivatives should focus on synthesizing and evaluating a series of analogs to establish a clear structure-activity relationship. Key areas of investigation would include assessing their hypoxia-selective cytotoxicity, determining their mechanism of action, and evaluating their pharmacokinetic and toxicological profiles in preclinical models. Such studies will be instrumental in determining the therapeutic potential of this specific class of compounds.

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-(4-Hydroxybutylamino)nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-(4-Hydroxybutylamino)nitrobenzene, a nitrobenzene derivative. Due to its chemical class, it must be treated as a hazardous waste, requiring strict adherence to established protocols to mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors.

Spill Management

In the event of a spill, immediate action is crucial to prevent dispersion.

  • Evacuate and Ventilate : Clear the immediate area of all personnel and ensure adequate ventilation.[1]

  • Containment : Absorb the spill using an inert material such as vermiculite, dry sand, or earth.[1] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection : Carefully collect the absorbed material and place it into a clearly labeled, sealed container for hazardous waste.[1][2][3]

  • Decontamination : Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of this compound is governed by federal and local regulations for hazardous waste.[4][5][6] The following steps provide a general framework for compliance:

  • Waste Identification and Classification :

    • Based on its nitrobenzene structure, this compound should be classified as a hazardous waste.[1][4] Nitrobenzene itself is listed under the Resource Conservation and Recovery Act (RCRA) with the waste code U169.[7]

    • Consult your institution's Environmental Health and Safety (EHS) department for specific waste classification codes.

  • Waste Segregation and Storage :

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.[8]

    • Store the waste in its original or a compatible, tightly sealed container.[3][8][9] The container must be in good condition and not leak.

    • Label the waste container clearly with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.

  • Arrange for Licensed Disposal :

    • Hazardous waste must be disposed of through a licensed disposal company.[9] Your institution's EHS department will have established procedures for the collection and disposal of chemical waste.

    • Never dispose of this compound down the drain or in regular trash.[2][3] This is illegal and harmful to the environment.[8]

  • Documentation :

    • Maintain accurate records of the amount of waste generated and its disposal date. This "cradle-to-grave" tracking is a legal requirement for hazardous waste.[6][10]

Chemical and Physical Properties

PropertyValue (for Nitrobenzene)Source
Molecular Formula C6H5NO2
Molecular Weight 123.11 g/mol
Appearance Oily liquid, colorless to yellow/brown
Boiling Point 210.8°C (411.4°F)
Specific Gravity 1.2 (Water = 1)
Flash Point 88°C (190.4°F) - Combustible Liquid[11]
RCRA Waste Code U169[7]

Disposal Workflow

The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_process Disposal Process A Don Personal Protective Equipment (PPE) B Work in a Chemical Fume Hood A->B C Identify Waste as This compound (Hazardous Nitrobenzene Compound) F Is this a spill? C->F D Segregate from other waste streams E Store in a labeled, sealed, compatible container D->E I Contact Environmental Health & Safety (EHS) E->I F->D No G Absorb with inert material F->G Yes H Collect absorbent and place in hazardous waste container G->H H->E J Schedule pickup with licensed hazardous waste contractor I->J K Complete 'Cradle-to-Grave' documentation J->K

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of safety and environmental stewardship. Always consult your institution's specific guidelines and the relevant Safety Data Sheet (SDS) before handling any chemical.

References

Essential Safety and Operational Guidance for Handling 2-(4-Hydroxybutylamino)nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of 2-(4-Hydroxybutylamino)nitrobenzene. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Physicochemical Properties

While specific data for this compound is limited, its safety profile can be inferred from the parent compound, nitrobenzene. Nitrobenzene is classified as a combustible liquid and is toxic if swallowed, in contact with skin, or inhaled.[1][2] It is suspected of causing cancer and may damage fertility.[2] It can also cause damage to organs, particularly the blood, through prolonged or repeated exposure.[2]

Physicochemical Properties of Nitrobenzene (as a reference)

PropertyValue
Appearance Pale yellow to dark brown oily liquid[3][4][5]
Odor Almond-like, pungent[3][4][5]
Molecular Weight 123.11 g/mol [6][7]
Boiling Point 210.9 °C (411.6 °F)[8]
Melting Point 5.7 °C (42.3 °F)[8]
Flash Point 88 °C (190.4 °F) (Closed Cup)[6][7]
Solubility in Water 0.19 g/100 ml at 20 °C[8]
Vapor Density 4.25 (Air = 1)[6]
Specific Gravity 1.2037 at 20°C[7]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound, based on recommendations for nitrobenzene.

Body PartRecommended ProtectionMaterial/Standard
Hands Chemical-resistant glovesViton, Butyl Rubber, or Polyvinyl Alcohol are recommended materials.[9]
Eyes/Face Safety glasses with side shields or goggles; face shieldConforming to EN 166 or equivalent.[10]
Body Protective clothing, lab coat, or chemical-resistant suitShould be clean and put on before work.[9] For large spills, a gas-tight suit (EN 943) may be necessary.[10]
Respiratory RespiratorRequired if local exhaust ventilation is inadequate.[9] A powered air-purifying respirator (PAPR) may be suitable for long-term use.[11]

PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Final Check start Start: Handling This compound check_ventilation Is the work area well-ventilated? start->check_ventilation check_quantity What is the quantity of the substance? start->check_quantity check_task What is the task? (e.g., weighing, transfer, reaction) start->check_task respirator Wear Respirator check_ventilation->respirator No no_respirator Respirator may not be required with adequate local exhaust ventilation check_ventilation->no_respirator Yes lab_coat Wear Lab Coat check_quantity->lab_coat Small chem_suit Wear Chemical-Resistant Suit for large quantities or splashes check_quantity->chem_suit Large gloves Wear Chemical-Resistant Gloves (Viton, Butyl Rubber, PVA) check_task->gloves goggles_face_shield Wear Safety Goggles and Face Shield check_task->goggles_face_shield proceed Proceed with Caution respirator->proceed no_respirator->proceed gloves->proceed goggles_face_shield->proceed lab_coat->proceed chem_suit->proceed

Caption: PPE selection workflow for handling this compound.

Operational Plan: Step-by-Step Handling Procedures

  • Preparation :

    • Ensure the work area is well-ventilated, preferably within a chemical fume hood.[1][12]

    • Have an emergency shower and eyewash station readily accessible.[9][10]

    • Assemble all necessary equipment and reagents before starting.

    • Put on all required personal protective equipment (PPE) as detailed in the table above.[9]

  • Handling :

    • Avoid skin and eye contact.[9]

    • Do not breathe vapors or mists.[1][12]

    • Handle the substance away from heat, sparks, and open flames.[1][12]

    • Use spark-proof tools and explosion-proof equipment if necessary, especially at temperatures above the flashpoint.[10]

    • Keep the container tightly closed when not in use.[1][12]

  • Post-Handling :

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][9]

    • Clean the work area and any contaminated equipment.

    • Remove and properly store or dispose of contaminated PPE.[9]

    • Do not take contaminated work clothes home.[9]

Emergency Procedures

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[12] Remove contaminated clothing.[10] Seek immediate medical attention.[12]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[12] Seek immediate medical attention.

  • Inhalation : Move the victim to fresh air. If breathing is difficult, give oxygen.[12] Seek immediate medical attention.[12]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[12] Seek immediate medical attention.[12]

  • Spills : Evacuate the area. Remove all sources of ignition.[12] Absorb the spill with an inert material (e.g., sand, diatomaceous earth) and place it in a suitable, closed container for disposal.[2][12] Prevent the spill from entering drains or waterways.[2][13]

Disposal Plan

  • Waste Collection :

    • Collect all waste containing this compound in clearly labeled, sealed containers.

    • Do not mix with other incompatible wastes. Nitrobenzene reacts violently with strong oxidants, reducing agents, and strong acids.[13]

  • Waste Disposal :

    • Dispose of the chemical waste through a licensed disposal company.[14]

    • This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[14]

    • Contaminated packaging should be disposed of as unused product.[14]

    • Follow all local, regional, and national hazardous waste regulations.[1]

    • This substance is harmful to aquatic life with long-lasting effects; prevent it from entering the environment.[13][14]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.